Product packaging for Zeylenone(Cat. No.:CAS No. 193410-84-3)

Zeylenone

货号: B150644
CAS 编号: 193410-84-3
分子量: 382.4 g/mol
InChI 键: UUNZIGRBVXAOSR-PLMTUMEDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

((1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl)methyl benzoate has been reported in Uvaria grandiflora with data available.
from shikimic acid;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18O7 B150644 Zeylenone CAS No. 193410-84-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(1S,5R,6S)-5-benzoyloxy-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16,18,23,26H,13H2/t16-,18+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNZIGRBVXAOSR-PLMTUMEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2(C(C(C=CC2=O)OC(=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@@H](C=CC2=O)OC(=O)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441923
Record name [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193410-84-3
Record name Zeylenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193410-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(1S,5R,6S)-5-(Benzoyloxy)-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Zeylenone from Uvaria grandiflora: A Technical Guide to its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeylenone, a polyoxygenated cyclohexene, is a significant secondary metabolite isolated from the plant Uvaria grandiflora. This natural compound has garnered considerable attention within the scientific community due to its diverse and potent biological activities, including antifungal, anti-diabetic, and anticancer properties. This technical guide provides a comprehensive overview of the discovery of this compound and details the methodologies for its extraction, isolation, and purification. Furthermore, it summarizes the quantitative data related to its biological efficacy and elucidates its known mechanisms of action, including its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Uvaria grandiflora, a flowering plant belonging to the Annonaceae family, has a history of use in traditional medicine.[1] Phytochemical investigations of this plant have led to the isolation of various bioactive compounds, with this compound emerging as a particularly promising candidate for therapeutic development.[2] First isolated from the leaves and stems of Uvaria grandiflora, this compound is a cyclohexene oxide derivative characterized by a highly oxygenated structure.[2][3] Its demonstrated efficacy against various cancer cell lines and phytopathogenic fungi has established it as a molecule of significant interest for further investigation.[4][5]

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₁₈O₇[6]
IUPAC Name [(1S,5R,6S)-5-benzoyloxy-1,6-dihydroxy-2-oxocyclohex-3-en-1-yl]methyl benzoate[6]
Appearance Amorphous pale yellow solid[3]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Uvaria grandiflora is a multi-step process involving extraction and chromatographic separation. The following protocols are synthesized from published literature.[3][4][7]

Plant Material Collection and Preparation
  • Plant Part: Leaves, twigs, or bark of Uvaria grandiflora.[3][7][8]

  • Preparation: The plant material is air-dried at room temperature and then ground into a fine powder to increase the surface area for solvent extraction.[4]

Extraction
  • Solvent System: A mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 1:1 (v/v) ratio is commonly used for cold percolation.[4] Alternatively, Ethyl Acetate (EtOAc) can be used for extraction.[7]

  • Procedure:

    • The powdered plant material is macerated in the chosen solvent system at room temperature.

    • The process is typically repeated three times to ensure exhaustive extraction.[4]

    • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator at a temperature of approximately 45°C to yield a syrupy residue.[4]

Fractionation
  • Liquid-Liquid Extraction: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common method involves partitioning between methanolic water (5%) and a series of solvents of increasing polarity, such as petroleum ether, DCM, and n-butanol.[4] this compound is typically enriched in the DCM sub-extract.[4]

Chromatographic Purification
  • Silica Gel Column Chromatography: The DCM fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate to separate the compounds based on their affinity for the stationary phase.[7]

  • Sephadex LH-20 Column Chromatography: Fractions enriched with this compound from the silica gel column are further purified using a Sephadex LH-20 column with 100% methanol as the mobile phase. This step separates compounds based on their molecular size.[7]

  • Reverse-Phase C18 (RP-C18) Column Chromatography: Final purification can be achieved using RP-C18 column chromatography with a mobile phase of methanol and water, for instance, in a 6:4 (v/v) ratio.[7]

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.[3]

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula of the compound.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyls and carbonyls.[3]

Quantitative Biological Data of this compound

This compound has demonstrated a range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Table 4.1: Antifungal and Anti-oomycete Activity
Target OrganismEC₅₀ (μg/mL)Reference
Phytophthora capsici6.98[4]
Colletotrichum musae3.37[4]
Table 4.2: Cytotoxic Activity against Cancer Cell Lines
Cell LineIC₅₀ (μM)Cancer TypeReference
K-5622.3Human Myeloid Leukemia[9]
HeLa18.3Cervical Carcinoma[9]
HCT-116~15Colon Carcinoma[10]
SKOV3<10Ovarian Carcinoma[11]
SGC7901~11.84Gastric Cancer[2]
MGC803~11.84Gastric Cancer[2]
Table 4.3: Enzyme Inhibitory Activity
EnzymeActivityReference
α-glucosidaseSignificant Inhibition[3]
Pancreatic LipaseSignificant Inhibition[3]
Dipeptidyl Peptidase-IV (DPP-IV)Significant Inhibition[3]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, survival, and growth. This compound has been shown to inhibit this pathway, leading to decreased phosphorylation of key components like PI3K, AKT, and mTOR.[12] This inhibition contributes to the induction of apoptosis and suppression of cell proliferation in cancer cells.[12]

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

This compound inhibits the PI3K/AKT/mTOR signaling pathway.
Attenuation of MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade involved in cell proliferation and differentiation. This compound has been demonstrated to attenuate this pathway by reducing the phosphorylation of ERK.[12] This action contributes to its antiproliferative effects.

MAPK_ERK_Pathway This compound This compound ERK ERK This compound->ERK Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

This compound attenuates the MAPK/ERK signaling pathway.
Suppression of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer by promoting cell survival and proliferation. This compound has been found to suppress the NF-κB signaling pathway, which contributes to its ability to induce apoptosis in cancer cells.[10]

NFkB_Pathway cluster_0 Cytoplasm This compound This compound IKK IKK This compound->IKK IkB IκBα IKK->IkB P NFkB NF-κB IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Gene Gene Transcription (Anti-apoptotic, Proliferative) NFkB->Gene

This compound suppresses the NF-κB signaling pathway.

Conclusion

This compound, a natural product isolated from Uvaria grandiflora, represents a promising scaffold for the development of new therapeutic agents. Its multifaceted biological activities, including potent antifungal and anticancer effects, are underpinned by its ability to modulate critical cellular signaling pathways. The detailed protocols for its isolation and the compiled quantitative data on its efficacy provided in this guide offer a solid foundation for further research and development. Future studies should focus on optimizing its synthesis, exploring its full pharmacological potential through in vivo studies, and further elucidating its molecular mechanisms of action to pave the way for its potential clinical application.

References

Zeylenone-Induced Apoptosis Signaling Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the signaling pathways implicated in zeylenone-induced apoptosis. Designed for researchers, scientists, and drug development professionals, this document synthesizes current research on the apoptotic mechanisms of this compound, a naturally occurring cyclohexene oxide with demonstrated anti-cancer properties. The guide details the core signaling cascades, presents quantitative data in a structured format, outlines key experimental methodologies, and provides visual representations of the molecular pathways involved.

Introduction

This compound has emerged as a compound of interest in oncology research due to its ability to selectively induce apoptosis in various cancer cell lines. Understanding the intricate signaling networks that this compound modulates is crucial for its potential development as a therapeutic agent. This guide elucidates the primary pathways through which this compound exerts its pro-apoptotic effects, including the JAK/STAT, PI3K/AKT/mTOR, and MAPK/ERK pathways, as well as the intrinsic mitochondrial pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell viability, apoptosis induction, and the modulation of key apoptotic proteins.

Table 1: Cell Viability (IC50 Values) of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
SKOV3Ovarian Carcinoma2.5, 5, 10 (Dose-dependent decrease in viability)24
HeLaCervical CarcinomaNot explicitly stated, but effective concentrations used were 1.64, 3.27, 6.5412, 24, 48, 72
CaSkiCervical CarcinomaNot explicitly stated, but effective concentrations used were 1.64, 3.27, 6.5412, 24, 48, 72
SGC7901Gastric Cancer3.3, 6.6, 13.2 (Dose-dependent decrease in viability)24
MGC803Gastric Cancer3.3, 6.6, 13.2 (Dose-dependent decrease in viability)24
PC-3Prostate Carcinoma4.1924
U251Glioblastoma5.161Not Specified
A172Glioblastoma6.440Not Specified

Table 2: Apoptosis Rates Induced by this compound

Cell LineThis compound Concentration (µM)Apoptosis Rate (%)Method
SKOV32.5, 5, 10Significantly increased (specific values not provided)Flow Cytometry
SGC790113.248.21Annexin V-FITC/PI Staining
MGC80313.264.58Annexin V-FITC/PI Staining
PC-3Dose-dependentIncreased apoptosis observedAnnexin V-FITC/PI Staining

Table 3: this compound-Induced Changes in Apoptotic Protein Expression

Cell LineProteinChange in Expression
SKOV3BaxIncreased
Bcl-2Decreased
Caspase-3Increased
Cytochrome c (cytosolic)Increased
AIF (cytosolic)Increased
p-JAKDecreased
p-STATDecreased
HeLa & CaSkiBaxIncreased
BadIncreased
Bcl-2Decreased
Bcl-xLDecreased
Cleaved Caspase-3, -7, -9Increased
Cytochrome c (cytosolic)Increased
AIF (cytosolic)Increased
p-PI3KDecreased
p-AKTDecreased
p-mTORDecreased
p-ERKDecreased
SGC7901 & MGC803BaxIncreased
Bcl-2Decreased
Bcl-xLDecreased
Pro-caspase-3Decreased
p-AKTDecreased
p-ERKDecreased
PC-3BaxIncreased
Bcl-2Decreased
Bcl-xLDecreased
Cleaved Caspase-3, -7, -8, -9Increased
Cleaved PARPIncreased
BidCleaved to tBid

Core Signaling Pathways in this compound-Induced Apoptosis

This compound induces apoptosis through a multi-pronged approach, targeting several critical signaling pathways that regulate cell survival and death.

Intrinsic (Mitochondrial) Apoptosis Pathway

A primary mechanism of this compound-induced apoptosis is the activation of the intrinsic pathway, which is centered on the mitochondria. This compound treatment leads to a decrease in the mitochondrial membrane potential (MMP).[1] This disruption is associated with the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][3][4] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c and Apoptosis Inducing Factor (AIF) from the mitochondria into the cytosol.[2][5] Cytosolic cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7.[1][3]

G This compound This compound Bcl2_BclxL Bcl-2, Bcl-xL This compound->Bcl2_BclxL Downregulates Bax_Bad Bax, Bad This compound->Bax_Bad Upregulates Mitochondrion Mitochondrion MMP Loss of Mitochondrial Membrane Potential Mitochondrion->MMP Bcl2_BclxL->Mitochondrion Bax_Bad->Mitochondrion Cytochrome_c Cytochrome c Release MMP->Cytochrome_c AIF AIF Release MMP->AIF Apoptosome Apoptosome Cytochrome_c->Apoptosome Apoptosis Apoptosis AIF->Apoptosis Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3_7 Caspase-3, -7 Caspase9->Caspase3_7 Activates Caspase3_7->Apoptosis Executes G This compound This compound pJAK2 p-JAK2 This compound->pJAK2 Inhibits JAK2 JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylates STAT3 STAT3 Proliferation_Survival Cell Proliferation & Survival pSTAT3->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis G This compound This compound pPI3K p-PI3K This compound->pPI3K Inhibits PI3K PI3K pAKT p-AKT pPI3K->pAKT Activates AKT AKT pmTOR p-mTOR pAKT->pmTOR Activates mTOR mTOR Cell_Survival Cell Survival & Proliferation pmTOR->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis G This compound This compound pERK p-ERK This compound->pERK Inhibits Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Phosphorylates Proliferation_Survival Cell Proliferation & Survival pERK->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis

References

The Role of Zeylenone in Cell Cycle Arrest of Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeylenone, a naturally occurring cyclohexene oxide, has emerged as a promising small molecule with potent anti-tumor activities. Extensive research has demonstrated its ability to inhibit proliferation and induce apoptosis in a variety of cancer cell lines. A key mechanism underlying its anti-cancer effects is the induction of cell cycle arrest, a critical process that halts the division of cancer cells and can ultimately lead to programmed cell death. This in-depth technical guide provides a comprehensive overview of the role of this compound in the cell cycle arrest of tumor cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.

Data Presentation

Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound across different human cancer cell lines, providing a comparative measure of its cytotoxic efficacy.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HeLaCervical Carcinoma~13.0824
CaSkiCervical Carcinoma~6.5424
PC-3Prostate Cancer4.1924
DU145Prostate Cancer4048
U251Glioblastoma5.161Not Specified
A172Glioblastoma6.440Not Specified

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay method.

Table 2: Effect of this compound on Cell Cycle Distribution in Cervical Cancer Cells

This table presents the quantitative data from flow cytometry analysis, demonstrating the dose- and time-dependent effects of this compound on the cell cycle distribution of HeLa and CaSki cervical cancer cells.[1]

HeLa Cells

TreatmentTime (h)% G0/G1 Phase% S Phase% G2/M Phase
Control (0 µM)1260.225.114.7
3.27 µM this compound1265.821.312.9
6.54 µM this compound1270.118.511.4
13.08 µM this compound1275.315.29.5
Control (0 µM)2458.926.314.8
3.27 µM this compound2468.220.111.7
6.54 µM this compound2474.516.39.2
13.08 µM this compound2480.112.17.8
Control (0 µM)4857.527.115.4
3.27 µM this compound4872.317.510.2
6.54 µM this compound4878.913.27.9
13.08 µM this compound4885.29.55.3

CaSki Cells

TreatmentTime (h)% G0/G1 Phase% S Phase% G2/M Phase
Control (0 µM)1255.430.214.4
1.64 µM this compound1253.133.513.4
3.27 µM this compound1250.836.812.4
6.54 µM this compound1248.240.111.7
Control (0 µM)2454.831.114.1
1.64 µM this compound2451.236.212.6
3.27 µM this compound2447.941.310.8
6.54 µM this compound2444.145.810.1
Control (0 µM)4853.932.413.7
1.64 µM this compound4848.739.811.5
3.27 µM this compound4843.546.210.3
6.54 µM this compound4839.850.39.9
Table 3: Modulation of Cell Cycle Regulatory Proteins by this compound

This compound treatment leads to significant alterations in the expression of key proteins that regulate cell cycle progression. The following table summarizes the observed effects on these proteins.

ProteinFunctionEffect of this compoundCancer Cell Line(s)
p21 (WAF1/CIP1)CDK inhibitor, promotes cell cycle arrestUpregulationGlioblastoma, Cervical
p27 (KIP1)CDK inhibitor, promotes cell cycle arrestUpregulationGlioblastoma
Cyclin D1Promotes G1/S transitionDownregulationProstate
Cyclin EPromotes G1/S transitionDownregulationCervical
CDK4Partner for Cyclin D, promotes G1/S transitionDownregulationProstate
p-RbPhosphorylated (inactive) Retinoblastoma proteinDownregulationGlioblastoma

Signaling Pathways Involved in this compound-Induced Cell Cycle Arrest

This compound exerts its effects on the cell cycle through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

G0_G1_Arrest_GBM cluster_inhibition Inhibition of G1/S Transition cluster_arrest Induction of Arrest This compound This compound Derivative (CA) EZH2 EZH2 This compound->EZH2 interferes with PRC2 PRC2 Complex EZH2->PRC2 is a key subunit of p16 p16 (INK4A) PRC2->p16 represses transcription p27 p27 (KIP1) PRC2->p27 represses transcription CDK4_6_CyclinD CDK4/6-Cyclin D p16->CDK4_6_CyclinD inhibits G0_G1_Arrest G0/G1 Arrest p27->CDK4_6_CyclinD inhibits Rb Rb CDK4_6_CyclinD->Rb phosphorylates pRb p-Rb G1_S_Transition G1/S Phase Transition E2F E2F Rb->E2F sequesters E2F->G1_S_Transition promotes

Figure 1: this compound-induced G0/G1 arrest in glioblastoma cells.

PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates p21 p21 AKT->p21 inhibits Cell_Cycle_Progression Cell Cycle Progression mTOR->Cell_Cycle_Progression promotes p21->Cell_Cycle_Progression inhibits Cell_Cycle_Arrest Cell Cycle Arrest

Figure 2: this compound's inhibition of the PI3K/AKT/mTOR pathway.

MAPK_ERK_Pathway This compound This compound MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK attenuates Apoptosis Apoptosis MAPK_ERK->Apoptosis regulates Cell_Cycle_Arrest Cell Cycle Arrest MAPK_ERK->Cell_Cycle_Arrest regulates

Figure 3: this compound's modulation of the MAPK/ERK pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effects on tumor cells.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., HeLa, CaSki)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1.64, 3.27, 6.54, 13.08, 26.16 µM) and a vehicle control (DMSO).

  • Incubate the plates for the desired time periods (e.g., 12, 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.[1]

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with different concentrations of this compound for the desired time periods (e.g., 12, 24, 48 hours).

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol is used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation following this compound treatment.

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p21, p27, Cyclin D1, CDK4, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After treatment with this compound, lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing cell cycle arrest in various tumor cell types. Its mechanism of action involves the intricate modulation of key signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK pathways, and the regulation of critical cell cycle proteins such as p21, p27, and cyclin D1. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and its derivatives in oncology. Further investigation into the precise molecular targets and the development of more potent analogs will be crucial in translating these promising preclinical findings into effective cancer therapies.

References

Zeylenone's Impact on the PI3K/AKT/mTOR Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeylenone, a naturally occurring cyclohexene oxide first isolated from the leaves of Uvaria grandiflora, has demonstrated significant anti-tumor properties across various cancer cell lines.[1][2] Emerging research has pinpointed its mechanism of action to the modulation of key cellular signaling pathways, with a pronounced inhibitory effect on the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling cascade. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers, including cervical and ovarian carcinomas.[1][3] This technical guide provides an in-depth analysis of this compound's effects on the PI3K/AKT/mTOR pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to support further research and drug development efforts.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that promotes cell growth and survival. This compound exerts its anti-cancer effects by attenuating this pathway at multiple key junctures. In cervical carcinoma cells, this compound has been shown to substantially suppress the phosphorylation of PI3K, AKT, and mTOR, leading to a cascade of downstream effects that culminate in cell cycle arrest and apoptosis.[1] This inhibitory action disrupts the pro-survival signals that are often hyperactive in cancer cells, thereby sensitizing them to programmed cell death.

Zeylenone_PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis This compound This compound This compound->PI3K This compound->AKT This compound->mTOR

This compound's inhibitory effect on the PI3K/AKT/mTOR pathway.

Quantitative Analysis of this compound's Efficacy

The inhibitory effects of this compound on cancer cell viability have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, demonstrate this compound's potent cytotoxic activity against cervical and ovarian cancer cell lines.

Table 1: IC50 Values of this compound in Cervical Cancer Cell Lines [1]

Cell Line12h (µM)24h (µM)48h (µM)72h (µM)
HeLa13.01 ± 1.128.54 ± 0.766.27 ± 0.594.89 ± 0.43
CaSki6.45 ± 0.584.12 ± 0.393.21 ± 0.312.56 ± 0.24

Table 2: Effect of this compound on Ovarian Carcinoma Cell Viability [3]

Cell LineConcentration (µmol/L)Treatment DurationEffect
SKOV32.5, 5, 1024hDose-dependent decrease in cell viability

Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, detailed experimental protocols are provided below.

Cell Culture and Reagents
  • Cell Lines: HeLa (human cervical adenocarcinoma), CaSki (human cervical epidermoid carcinoma), and SKOV3 (human ovarian adenocarcinoma) cell lines are commonly used.

  • Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. The final DMSO concentration in the culture medium should be kept below 0.1%.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time periods (e.g., 12, 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

MTT_Workflow start Seed cells in 96-well plate treat Treat with this compound start->treat add_mtt Add MTT solution treat->add_mtt incubate Incubate for 4 hours add_mtt->incubate dissolve Dissolve formazan with DMSO incubate->dissolve read Measure absorbance at 490 nm dissolve->read analyze Analyze data read->analyze

Workflow for a typical MTT cell viability assay.
Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the PI3K/AKT/mTOR pathway.

  • Cell Lysis: Treat cells with this compound at the indicated concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometric analysis of the bands can be performed using image analysis software, with β-actin serving as a loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Flow cytometry with Annexin V-FITC and propidium iodide (PI) staining is used to quantify apoptosis.

  • Treat cells with this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic or necrotic cells will be positive for both stains.

Logical Relationship of this compound's Cellular Effects

The inhibition of the PI3K/AKT/mTOR pathway by this compound initiates a series of downstream events that collectively contribute to its anti-cancer activity. This logical progression from pathway inhibition to cellular outcomes is a key aspect of its therapeutic potential.

Zeylenone_Effects_Logic This compound This compound Treatment Pathway_Inhibition Inhibition of PI3K/AKT/mTOR Pathway This compound->Pathway_Inhibition Proliferation_Decrease Decreased Cell Proliferation Pathway_Inhibition->Proliferation_Decrease Apoptosis_Induction Induction of Apoptosis Pathway_Inhibition->Apoptosis_Induction Tumor_Suppression Tumor Growth Suppression Proliferation_Decrease->Tumor_Suppression Apoptosis_Induction->Tumor_Suppression

Logical flow from this compound treatment to tumor suppression.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the PI3K/AKT/mTOR signaling pathway. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future studies should focus on elucidating the precise molecular interactions of this compound with the components of this pathway and evaluating its efficacy and safety in preclinical and clinical settings. The continued investigation of natural compounds like this compound holds promise for the development of novel and effective cancer therapies.

References

Zeylenone's Impact on the MAPK/ERK Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zeylenone, a naturally occurring cyclohexene oxide isolated from Uvaria grandiflora, has emerged as a potent anti-cancer agent with demonstrated efficacy across various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's therapeutic effects, with a primary focus on its impact on the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling cascade. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

The MAPK/ERK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] this compound has been shown to exert its anti-proliferative and pro-apoptotic effects by modulating this and other related pathways, such as the PI3K/Akt/mTOR pathway.[3][4] This guide will explore the intricate interactions of this compound with these signaling networks.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on different cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
PC-3Prostate Carcinoma244.19[5]
CaSkiCervical Carcinoma1213.08[4]
CaSkiCervical Carcinoma246.54[4]
CaSkiCervical Carcinoma483.27[4]
SGC7901Gastric Cancer24~11.84[6]
MGC803Gastric Cancer24~5.92[6]

Table 2: Effect of this compound on Cell Viability and Apoptosis

Cell LineCancer TypeThis compound Concentration (µM)Treatment Duration (h)Observed EffectReference
SKOV3Ovarian Carcinoma2.5, 5, 1024Dose-dependent decrease in cell viability; significant increase in apoptosis and loss of mitochondrial membrane potential.[7]
PC-3Prostate Carcinoma6.5424Morphological changes indicative of apoptosis; decreased adherent capacity.[5]
HeLa & CaSkiCervical CarcinomaNot specifiedNot specifiedSuppressed cell proliferation, induced cell cycle arrest, and increased apoptosis.[3]
SGC7901 & MGC803Gastric Cancer2.96, 5.92, 11.84, 23.68, 47.3724Dose-dependent suppression of cell viability.[6]

Table 3: this compound's Impact on Key Signaling Proteins

Cell LineCancer TypeThis compound TreatmentProteinChange in Expression/PhosphorylationReference
SKOV3Ovarian Carcinoma2.5, 5, 10 µM for 24hp-JAK, p-STATSignificantly decreased[7]
SKOV3Ovarian Carcinoma2.5, 5, 10 µM for 24hCytochrome c, AIF (cytosolic)Increased[7]
SKOV3Ovarian Carcinoma2.5, 5, 10 µM for 24hCaspase-3, Fas, Fasl, BaxIncreased[7]
SKOV3Ovarian Carcinoma2.5, 5, 10 µM for 24hBcl-2Decreased[7]
PC-3Prostate CarcinomaNot specifiedPro-Caspase-9, -8, -7, -3, PARPDecreased[5]
PC-3Prostate CarcinomaNot specifiedCleaved Caspase-9, -8, -7, -3, Cleaved PARPIncreased[5]
PC-3Prostate CarcinomaNot specifiedBcl-2, Bcl-xLDecreased[5]
PC-3Prostate CarcinomaNot specifiedBax, truncated BidIncreased[5]
HeLa & CaSkiCervical CarcinomaNot specifiedp-PI3K, p-ERKDecreased[3]
HeLa & CaSkiCervical CarcinomaNot specifiedFAS, FADD, Cleaved Caspase-8Increased[8]
HeLa & CaSkiCervical CarcinomaNot specifiedBID, pro-caspase-8Decreased[8]
Gastric Cancer CellsGastric CancerNot specifiedMMP-2, MMP-9Downregulated[9]
Gastric Cancer CellsGastric CancerNot specifiedp-AKT, p-ERKInhibited[9]
DU145Prostate CancerNot specifiedMMP-2, MMP-9, Fibronectin-1, Vimentin, Wnt5a, β-catenin, Cyclin D1Decreased[5]
DU145Prostate CancerNot specifiedTIMP-1, Collagen-1, E-cadherinIncreased[5]

Signaling Pathway Diagrams

The following diagrams illustrate the MAPK/ERK signaling cascade and associated pathways, highlighting the points of intervention by this compound.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF, CRAF) RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-jun, c-fos) ERK->TranscriptionFactors phosphorylates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation This compound This compound This compound->ERK inhibits phosphorylation

Caption: this compound's inhibition of the MAPK/ERK signaling pathway.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival This compound This compound This compound->PI3K inhibits phosphorylation

Caption: this compound's attenuation of the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound's effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., PC-3, CaSki, SGC7901) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1.64, 3.27, 6.54, 13.08, 26.16 µM) for specified durations (e.g., 12, 24, 48, 72 hours).[4] A control group with DMSO alone should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic).

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the effects of this compound.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment This compound Treatment (Varying Concentrations & Durations) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Protein Protein Expression Analysis (Western Blot) Treatment->Protein DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis Protein->DataAnalysis Conclusion Conclusion on this compound's Mechanism of Action DataAnalysis->Conclusion

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound demonstrates significant anti-cancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.[3][7] Its mechanism of action is closely linked to the attenuation of the MAPK/ERK and PI3K/Akt/mTOR signaling pathways.[3][9] The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound. Future studies should focus on elucidating the direct molecular targets of this compound within these cascades and evaluating its efficacy and safety in more complex in vivo models.

References

Investigating the anti-proliferative effects of Zeylenone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Anti-proliferative Effects of Zeylenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a naturally occurring cyclohexene oxide isolated from the leaves of Uvaria grandiflora, has emerged as a promising phytocompound with significant anti-cancer properties.[1][2] Extensive research demonstrates its ability to inhibit cell proliferation, induce apoptosis, and trigger cell cycle arrest across a variety of cancer cell lines. This technical guide provides a comprehensive overview of the anti-proliferative effects of this compound, detailing its mechanisms of action, the signaling pathways it modulates, and the experimental protocols used to elucidate these effects. All quantitative data is presented in structured tables for comparative analysis, and key cellular pathways and workflows are visualized using diagrams.

Anti-proliferative and Cytotoxic Activity

This compound exhibits potent cytotoxic effects against numerous cancer cell lines in a dose- and time-dependent manner.[3][4] Its efficacy has been demonstrated in cancers of the ovary, prostate, cervix, stomach, and colon.[3][5][6][7] Notably, studies have shown that this compound has a higher cytotoxicity towards cancer cells compared to noncancerous cell lines, suggesting a degree of tumor-selective toxicity.[5] The anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), as summarized in Table 1.

Data Presentation: Quantitative Analysis of Cytotoxicity

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Citation
PC-3Prostate Carcinoma4.1924[5]
CaSkiCervical Carcinoma~6.5424[4]
HeLaCervical CarcinomaNot specified-[4][6]
SKOV3Ovarian CarcinomaNot specified (tested at 2.5, 5, 10)24[3]
HCT-116Colon Carcinoma~15 (maximum inhibitory effect)Not specified
U2OSOsteosarcoma~1024[8]
HOSOsteosarcoma~1224[8]
U251Glioblastoma< 5 (for derivative CA)Not specified[9]
A172Glioblastoma< 5 (for derivative CA)Not specified[9]

Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its anti-proliferative effects by modulating several critical signaling pathways that are often deregulated in cancer. These include the PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, and NF-κB pathways.

Inhibition of PI3K/Akt/mTOR and MAPK/ERK Pathways

The PI3K/Akt/mTOR and MAPK/ERK signaling cascades are crucial for cell survival, proliferation, and growth. In cervical and gastric cancer cells, this compound has been shown to significantly attenuate these pathways.[1][6][10] Treatment with this compound leads to a decrease in the phosphorylation levels of key proteins such as PI3K, Akt, mTOR, and ERK, thereby inhibiting the downstream signaling that promotes cancer cell proliferation and survival.[1][4][6]

Mandatory Visualization: PI3K/Akt and MAPK/ERK Inhibition

G cluster_0 This compound Action cluster_1 Signaling Cascades This compound This compound PI3K p-PI3K This compound->PI3K inhibits MAPK p-ERK This compound->MAPK inhibits Akt p-Akt PI3K->Akt mTOR p-mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK->Proliferation MAPK->Survival

Caption: this compound inhibits the PI3K/Akt/mTOR and MAPK/ERK pathways.

Inhibition of the JAK/STAT Pathway

In ovarian carcinoma cells, this compound's anti-proliferative and pro-apoptotic effects are linked to the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3] Treatment with this compound significantly decreases the phosphorylation of JAK and STAT proteins, which are critical for transmitting signals from cytokines and growth factors to the nucleus to regulate gene expression involved in cell proliferation and survival.[3]

Mandatory Visualization: JAK/STAT Pathway Inhibition

G This compound This compound JAK p-JAK This compound->JAK inhibits Receptor Cytokine Receptor Receptor->JAK STAT p-STAT JAK->STAT Nucleus Nucleus STAT->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: this compound suppresses the activation of the JAK/STAT signaling pathway.

Suppression of the NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation, immunity, and cell survival. Its overexpression is linked to cancer progression. In colon cancer cells, this compound treatment suppresses NF-κB activation by inhibiting the phosphorylation of its inhibitor, IκBα.[11] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, including those involved in proliferation (cyclin D1, PCNA) and metastasis.[11]

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Mitochondrial (Intrinsic) Pathway

This compound treatment leads to a loss of mitochondrial membrane potential (MMP), a key event in the intrinsic apoptotic pathway.[3][5][6] This disruption results in the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[3] The process is regulated by the Bcl-2 family of proteins; this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1][5] Released cytochrome c activates a caspase cascade, leading to the cleavage and activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.[1][5]

Death Receptor (Extrinsic) Pathway

Evidence also points to this compound's ability to activate the extrinsic apoptotic pathway. In ovarian and prostate cancer cells, it increases the expression of Fas and its ligand (FasL).[3][5] The binding of FasL to the Fas receptor initiates a signaling cascade that leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave the Bid protein to tBid, linking the extrinsic pathway to the mitochondrial pathway.[5]

Data Presentation: Modulation of Apoptosis-Related Proteins

Table 2: Effect of this compound on Key Apoptosis-Related Proteins

ProteinFunctionEffect of this compoundCancer TypeCitation
Pro-Apoptotic
BaxPromotes mitochondrial permeabilizationIncreasedProstate, Gastric, Ovarian[1][3][5]
Fas / FasLDeath receptor and ligandIncreasedOvarian, Prostate[3][5]
Cytochrome cActivates caspase-9Increased (in cytosol)Ovarian[3]
AIFInduces caspase-independent apoptosisIncreased (in cytosol)Ovarian[3]
Cleaved Caspase-9Initiator caspase (intrinsic)IncreasedProstate[5]
Cleaved Caspase-8Initiator caspase (extrinsic)IncreasedProstate[5]
Cleaved Caspase-3Executioner caspaseIncreasedOvarian, Prostate, Gastric[1][3][5]
Cleaved PARPSubstrate of cleaved caspase-3IncreasedProstate[5]
Anti-Apoptotic
Bcl-2Inhibits mitochondrial permeabilizationDecreasedOvarian, Prostate, Gastric[1][3][5]
Bcl-xLInhibits mitochondrial permeabilizationDecreasedProstate, Gastric[1][5]

Mandatory Visualization: Apoptosis Pathways Activated by this compound

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway This compound This compound FasL FasL This compound->FasL upregulates Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 downregulates Bax Bax This compound->Bax upregulates Fas Fas FasL->Fas Casp8 Cleaved Caspase-8 Fas->Casp8 Mito Mitochondrion Casp8->Mito via tBid Casp3 Cleaved Caspase-3 Casp8->Casp3 CytC Cytochrome c Mito->CytC Bax->Mito Casp9 Cleaved Caspase-9 CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, this compound inhibits cancer cell proliferation by causing cell cycle arrest, primarily at the G1/S or G0/G1 phase.[6][9][12] This prevents cells from entering the DNA synthesis (S) phase, thereby halting their division.

The mechanism involves the modulation of key cell cycle regulatory proteins. A derivative of this compound was shown to induce G0/G1 arrest in glioblastoma cells by upregulating the cyclin-dependent kinase inhibitors (CDKIs) p27 and p16.[9][12] In other cancer types, this compound has been observed to upregulate p53 and p21 and downregulate proteins like Cdc25A and Cyclin D1 that promote G1 to S phase transition.[5][11]

Data Presentation: Modulation of Cell Cycle Proteins

Table 3: Effect of this compound on Key Cell Cycle Regulatory Proteins

ProteinFunctionEffect of this compoundCancer TypeCitation
p53Tumor suppressor, induces p21UpregulatedGlioma[5]
p21CDKI, inhibits G1/S transitionUpregulatedGlioma[5]
p27CDKI, inhibits G1/S transitionUpregulatedGlioblastoma[9][12]
p16CDKI, inhibits G1/S transitionUpregulatedGlioblastoma[9][12]
Cyclin D1Promotes G1/S transitionDownregulatedColon, Prostate[5][11]
Cdc25APhosphatase, promotes G1/S transitionDownregulatedGlioma[5]
Cdc2 / P-Cdc2Kinase, involved in cell cycle progressionDownregulatedGlioma[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the anti-proliferative effects of this compound.

Mandatory Visualization: Experimental Workflow

G cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Lines treat Treat with this compound (Dose- and Time-course) start->treat prolif Proliferation/Viability (MTT / CCK8 Assay) treat->prolif apoptosis Apoptosis Analysis (Flow Cytometry - Annexin V) treat->apoptosis cellcycle Cell Cycle Analysis (Flow Cytometry - PI) treat->cellcycle protein Protein Expression (Western Blot) treat->protein ic50 Calculate IC50 prolif->ic50 apoptosis_rate Quantify Apoptotic Rate apoptosis->apoptosis_rate cellcycle_dist Determine Cell Cycle Distribution cellcycle->cellcycle_dist protein_level Analyze Protein Levels (p-Akt, Caspase-3, etc.) protein->protein_level conclusion Elucidate Mechanism of Action ic50->conclusion apoptosis_rate->conclusion cellcycle_dist->conclusion protein_level->conclusion

Caption: General workflow for investigating this compound's anti-cancer effects.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13]

  • Cell Plating: Seed cells (e.g., 1x10⁴ to 1x10⁵ cells/well) in a 96-well plate and incubate overnight to allow for attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify specific proteins in a cell lysate.[15][16]

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • Sample Preparation: Mix the protein lysates with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes to denature the proteins.[17]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 30-50 µg) into the wells of an SDS-polyacrylamide gel and separate them by size via electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[17]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-p-Akt) overnight at 4°C with gentle agitation.[15]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[18]

  • Analysis: Use a loading control (e.g., β-actin) to normalize the protein levels and perform densitometric analysis to quantify changes in expression.[11]

Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).[19]

  • Cell Harvesting: Following treatment with this compound, harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[20]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI), a DNA-intercalating dye, and RNase A (to prevent staining of double-stranded RNA).[21]

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[21]

  • Data Acquisition: Analyze the samples using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[20] An increase in the G0/G1 population indicates a G1 arrest.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent due to its multi-faceted anti-proliferative effects. It effectively inhibits cancer cell growth by inducing apoptosis through both mitochondrial and death-receptor pathways and by causing cell cycle arrest at the G1/S checkpoint. These effects are mediated by the modulation of several key oncogenic signaling pathways, including PI3K/Akt/mTOR, MAPK/ERK, JAK/STAT, and NF-κB. The comprehensive data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further investigating and harnessing the therapeutic potential of this compound.

References

Zeylenone: A Promising Natural Compound in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Zeylenone, a naturally occurring cyclohexene oxide first isolated from the plant Uvaria grandiflora, is emerging as a significant compound of interest in the field of oncology.[1][2][3] Extensive preclinical research has demonstrated its potent anti-cancer properties across a range of malignancies, including cervical, ovarian, gastric, and prostate cancers, as well as glioblastoma and chronic myelogenous leukemia.[1][2][4][5][6] This technical guide provides a comprehensive overview of this compound's anti-cancer potential, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Mechanisms of Anti-Cancer Activity

This compound exerts its anti-tumor effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle (cell cycle arrest). These effects are mediated by its ability to modulate multiple critical intracellular signaling pathways.

1. Induction of Apoptosis:

This compound is a potent inducer of apoptosis in cancer cells.[4][5] This is achieved through the activation of the intrinsic (mitochondrial) and extrinsic pathways. Key molecular events include:

  • Mitochondrial Disruption: this compound decreases the mitochondrial membrane potential, a critical early event in apoptosis.[4][5][7] This leads to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[4][7]

  • Regulation of Bcl-2 Family Proteins: It modulates the expression of Bcl-2 family proteins, increasing the levels of pro-apoptotic members like Bax and Bad while decreasing anti-apoptotic members such as Bcl-2 and Bcl-XL.[4][7]

  • Caspase Activation: The release of cytochrome c triggers the activation of a cascade of executioner enzymes known as caspases, including caspase-3, -7, and -9, which dismantle the cell.[5][7]

  • Fas/FasL Pathway: this compound has been shown to upregulate the expression of Fas and Fas Ligand (FasL), key components of the extrinsic apoptosis pathway.[4]

2. Cell Cycle Arrest:

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[1][2][5][8] This prevents the cells from entering the S phase, where DNA replication occurs. The key mechanisms involved are:

  • Interference with EZH2: In glioblastoma cells, a derivative of this compound was found to interfere with the Enhancer of zeste homolog 2 (EZH2).[1][2][8] EZH2 is a component of the Polycomb Repressive Complex 2 (PRC2), which silences tumor suppressor genes.

  • Upregulation of CDKIs: By interfering with EZH2, this compound leads to the increased expression of Cyclin-Dependent Kinase Inhibitors (CDKIs) such as p16 and p27.[1][2][8] These proteins bind to and inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, thereby causing arrest at the G0/G1 checkpoint.[1][2]

3. Modulation of Key Signaling Pathways:

This compound's ability to induce apoptosis and cell cycle arrest stems from its influence on several crucial signaling pathways that are often deregulated in cancer:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to attenuate this pathway by inhibiting the phosphorylation of key components like PI3K, Akt, and mTOR.[5][7][9]

  • MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation and differentiation. This compound treatment leads to the downregulation of this pathway, contributing to its anti-proliferative effects.[5][7]

  • JAK/STAT Pathway: In ovarian carcinoma and chronic myelogenous leukemia, this compound inhibits the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly by decreasing the phosphorylation of JAK2 and STAT3.[4][6] This pathway is critical for cell survival and proliferation.

  • Wnt/β-catenin Pathway: this compound has also been reported to inhibit the Wnt/β-catenin signaling pathway in prostate cancer cells.[1][2]

Quantitative Data: In Vitro Efficacy

The potency of this compound has been quantified across various human cancer cell lines using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Cell LineCancer TypeIC50 (µM)Citation
HeLa Cervical CarcinomaSpecific value not cited, but effective[5]
CaSki Cervical CarcinomaConcentrations of 1.64-26.16 µM tested[7]
SKOV3 Ovarian CarcinomaConcentrations of 2.5, 5, 10 µM tested[4]
K562 Chronic Myelogenous LeukemiaDose-dependent decrease in viability[6]
U251 GlioblastomaLowest IC50 among derivatives tested[1][8]
A172 GlioblastomaEffective at low doses[1]
HOS OsteosarcomaEffective in combination with cisplatin[10]
U2OS OsteosarcomaEffective in combination with cisplatin[10]

Note: Specific IC50 values are not always provided in the abstracts, but the effective concentration ranges are noted.

In Vivo Efficacy

Preclinical studies using animal models have confirmed the anti-tumor activity of this compound in vivo. In xenograft models using HeLa cervical cancer cells and K562 leukemia cells, administration of this compound led to significant suppression of tumor growth with low toxicity to the host.[5][6] These studies demonstrated that the mechanism of action in vivo mirrors the in vitro findings, with decreased levels of phosphorylated PI3K, ERK, Jak2, and Src observed in the tumor tissues.[5][6]

Key Experimental Methodologies

The following sections detail the standard protocols for the key experiments used to characterize the anti-cancer effects of this compound.

Cell Viability Assay (CCK-8/MTT Assay)

This assay is used to determine the effect of this compound on cell proliferation and to calculate the IC50 value.

Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. CCK-8 (Cell Counting Kit-8) uses a similar principle with a more soluble WST-8 tetrazolium salt.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for specified time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).

  • Reagent Incubation: After treatment, add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, total Akt, Caspase-3, Bcl-2, Bax, p27) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

Visualizations: Signaling Pathways and Workflows

This compound's Anti-Cancer Signaling Pathways

Zeylenone_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptors Growth Factor Receptors PI3K PI3K Receptors->PI3K MAPK MAPK/ERK Receptors->MAPK JAK2 JAK2 Receptors->JAK2 This compound This compound This compound->PI3K Inhibits This compound->MAPK Inhibits This compound->JAK2 Inhibits Mito Mitochondrion This compound->Mito Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates EZH2 EZH2 This compound->EZH2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation & Survival mTOR->Proliferation STAT3 STAT3 JAK2->STAT3 STAT3_N STAT3 STAT3->STAT3_N CytC Cytochrome c Mito->CytC Release Bcl2->Mito Bax->Mito Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis STAT3_N->Proliferation p27_p16 p27 / p16 (CDKIs) EZH2->p27_p16 CDKs CDKs p27_p16->CDKs CellCycleArrest G0/G1 Arrest CDKs->CellCycleArrest Progression inhibited

Caption: this compound's multi-pathway inhibition leading to apoptosis and cell cycle arrest.

Experimental Workflow for Evaluating this compound

Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start This compound Treatment on Cancer Cell Lines cell_viability Cell Viability Assay (MTT / CCK-8) start->cell_viability ic50 Determine IC50 Value cell_viability->ic50 apoptosis_assay Apoptosis Assay (Annexin V / PI) ic50->apoptosis_assay Use IC50 conc. cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay Use IC50 conc. western_blot Mechanism Study (Western Blot) ic50->western_blot Use IC50 conc. pathway_analysis Confirm Pathway Modulation western_blot->pathway_analysis xenograft Establish Tumor Xenograft Model in Mice pathway_analysis->xenograft Promising Results treatment This compound Administration xenograft->treatment tumor_measurement Monitor Tumor Growth and Body Weight treatment->tumor_measurement end_study Endpoint: Excise Tumors tumor_measurement->end_study histology Histology (H&E) & IHC/Western end_study->histology toxicity Assess Systemic Toxicity end_study->toxicity

Caption: Standard workflow for preclinical evaluation of this compound as an anti-cancer agent.

References

Early Studies on Zeylenone Cytotoxicity In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of early in vitro studies on the cytotoxicity of Zeylenone, a naturally occurring cyclohexene oxide with demonstrated anticancer properties. This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways involved in this compound-induced cell death.

Quantitative Cytotoxicity Data

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, providing a comparative look at its efficacy in different cancer types.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Assay
HeLa Cervical Cancer~6.5424MTT
CaSki Cervical Cancer~3.2724MTT
SKOV3 Ovarian Cancer2.5, 5, 10 (dose-dependent decrease in viability)24CCK-8
PC-3 Prostate Cancer4.1924MTT
SGC7901 Gastric CancerNot explicitly stated, but viability decreased with 2.96-47.37 µM24MTT[1]
MGC803 Gastric CancerNot explicitly stated, but viability decreased with 2.96-47.37 µM24MTT[1]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments used to assess this compound's cytotoxicity in the cited early studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1.64, 3.27, 6.54, 13.08, and 26.16 µM) and incubate for the desired duration (e.g., 12, 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (final concentration 0.45-0.5 mg/mL) to each well.[2]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (solubilization solution) to each well to dissolve the formazan crystals.[2]

  • Incubation for Solubilization: Leave the plate at room temperature in the dark for 2 hours.

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.

G Experimental Workflow: MTT Assay for this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis plate_cells Plate cells in 96-well plate add_this compound Add this compound to cells plate_cells->add_this compound prepare_this compound Prepare this compound dilutions prepare_this compound->add_this compound incubate_treatment Incubate for 12-72h add_this compound->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (Formazan formation) add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer incubate_solubilization Incubate for 2h in dark add_solubilizer->incubate_solubilization read_absorbance Read absorbance at 570nm incubate_solubilization->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability

Workflow for determining cell viability using the MTT assay.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Protocol:

  • Cell Preparation: Induce apoptosis by treating cells with this compound. Harvest both adherent and floating cells.

  • Washing: Wash the collected cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[6]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[6]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells immediately by flow cytometry.

G Logical Flow: Apoptosis Detection via Annexin V/PI Staining live Live Cell (Annexin V-, PI-) ps_internal Phosphatidylserine (PS) is internal live->ps_internal membrane_intact Plasma membrane is intact live->membrane_intact early_apoptosis Early Apoptosis (Annexin V+, PI-) ps_external PS translocated to outer membrane early_apoptosis->ps_external early_apoptosis->membrane_intact late_apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) late_apoptosis->ps_external membrane_compromised Plasma membrane is compromised late_apoptosis->membrane_compromised necrosis Necrosis (Annexin V-, PI+) necrosis->membrane_compromised ps_internal->ps_external Apoptotic Signal membrane_intact->membrane_compromised Loss of Integrity

Cell states distinguished by Annexin V and PI staining.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess their expression levels. In the context of this compound studies, it is crucial for analyzing the modulation of signaling pathway components.

General Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.[9]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, p-ERK, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL (electrochemiluminescence) detection system.

Signaling Pathways in this compound-Induced Cytotoxicity

Early studies have implicated several key signaling pathways in the cytotoxic and pro-apoptotic effects of this compound.

PI3K/AKT/mTOR Pathway

This compound has been shown to attenuate the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.

G This compound's Impact on the PI3K/AKT/mTOR Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Inhibition of the PI3K/AKT/mTOR pathway by this compound.

MAPK/ERK Pathway

The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation and survival that is inhibited by this compound.

G This compound's Effect on the MAPK/ERK Pathway This compound This compound Raf Raf This compound->Raf inhibits Ras Ras Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes

Inhibition of the MAPK/ERK pathway by this compound.

JAK/STAT Pathway

In ovarian carcinoma cells, this compound has been found to inhibit the JAK/STAT signaling pathway, leading to decreased cell proliferation and increased apoptosis.[10]

G This compound's Influence on the JAK/STAT Pathway This compound This compound JAK JAK This compound->JAK inhibits STAT STAT JAK->STAT phosphorylates GeneTranscription Gene Transcription (Proliferation & Survival) STAT->GeneTranscription activates Apoptosis Apoptosis GeneTranscription->Apoptosis inhibits

Inhibition of the JAK/STAT pathway by this compound.

Mitochondrial Apoptosis Pathway

This compound induces apoptosis through the mitochondrial (intrinsic) pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[1]

G This compound-Induced Mitochondrial Apoptosis This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 downregulates Mito Mitochondrion Bax->Mito promotes permeabilization Bcl2->Mito inhibits permeabilization CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Induction of the mitochondrial apoptosis pathway by this compound.

References

Zeylenone's Therapeutic Potential in Ovarian Cancer: A Technical Overview of its Impact on the JAK/STAT Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular effects of Zeylenone, a natural compound, on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway in ovarian cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for ovarian cancer treatment.

Executive Summary

Ovarian cancer remains a significant challenge in oncology, often characterized by late-stage diagnosis and the development of chemoresistance. The JAK/STAT pathway, particularly the STAT3 signaling cascade, is frequently overactive in ovarian cancer, contributing to tumor cell proliferation, survival, and invasion.[1][2] Research into natural compounds that can modulate this pathway offers promising avenues for new therapeutic strategies.

A key study has demonstrated that this compound, a compound isolated from Uvaria grandiflora, effectively inhibits the proliferation of ovarian carcinoma cells and induces apoptosis by targeting the JAK2/STAT3 pathway.[3] This guide will dissect the findings of this pivotal research, presenting the quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved.

Quantitative Data Summary

The anti-tumor effects of this compound on the human ovarian carcinoma cell line SKOV3 were quantified through a series of in vitro assays. The data reveals a dose-dependent inhibition of cell viability and a significant induction of apoptosis.

Table 2.1: Effect of this compound on SKOV3 Cell Viability
This compound Concentration (μmol/L)Cell Viability (%)
0 (Control)100
2.5Decreased (Exact % not specified in abstract)[3]
5.0Decreased (Exact % not specified in abstract)[3]
10.0Decreased (Exact % not specified in abstract)[3]

Data derived from a Cell Counting Kit-8 (CCK-8) assay performed 24 hours post-treatment. The original paper indicates a dose-dependent decrease.[3]

Table 2.2: Effect of this compound on Apoptosis and Mitochondrial Membrane Potential in SKOV3 Cells
TreatmentApoptosis RateLoss of Mitochondrial Membrane Potential
ControlBaselineBaseline
This compound (2.5, 5, 10 μmol/L)Significantly Increased[3]Significantly Increased[3]

Apoptosis and mitochondrial membrane potential were assessed by flow cytometry 24 hours after treatment with this compound.[3]

Table 2.3: this compound-Induced Changes in mRNA and Protein Expression
Gene/ProteinCellular LocationChange in Expression with this compound Treatment
Pro-Apoptotic Factors
Cytochrome cCytosolIncreased[3]
Apoptosis Inducing Factor (AIF)CytosolIncreased[3]
Caspase-3-Increased[3]
Fas-Increased[3]
Fasl-Increased[3]
Bax-Increased[3]
Anti-Apoptotic Factors
Bcl-2-Decreased[3]
JAK/STAT Pathway
p-JAK (phosphorylated JAK)-Significantly Decreased[3]
p-STAT (phosphorylated STAT)-Significantly Decreased[3]

Changes in mRNA and protein levels were determined by RT-qPCR and Western blot, respectively, after 24 hours of treatment with this compound (2.5, 5, and 10 μmol/L).[3]

Visualized Pathways and Workflows

Visual diagrams are provided to illustrate the targeted signaling pathway and the experimental process.

Zeylenone_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT_dimer p-STAT Dimer STAT->pSTAT_dimer Dimerization pSTAT_dimer_nuc p-STAT Dimer pSTAT_dimer->pSTAT_dimer_nuc Nuclear Translocation This compound This compound This compound->pJAK Inhibits Proliferation Cell Proliferation (e.g., Cyclin D1, c-Myc) Survival Cell Survival (e.g., Bcl-2) Apoptosis Apoptosis Survival->Apoptosis GeneTranscription Gene Transcription pSTAT_dimer_nuc->GeneTranscription GeneTranscription->Proliferation GeneTranscription->Survival

Caption: this compound's mechanism of action on the JAK/STAT pathway.

Experimental_Workflow cluster_assays Cellular & Molecular Assays start Start: SKOV3 Ovarian Cancer Cell Culture treatment Treatment with this compound (0, 2.5, 5, 10 µmol/L) for 24h start->treatment cck8 Cell Viability Assay (CCK-8) treatment->cck8 flow_cyto Flow Cytometry treatment->flow_cyto qpcr RT-qPCR treatment->qpcr western Western Blot treatment->western end Conclusion: This compound inhibits proliferation and induces apoptosis via JAK/STAT pathway cck8->end flow_cyto_mmp Mitochondrial Membrane Potential Analysis flow_cyto->flow_cyto_mmp flow_cyto_apop Apoptosis Analysis flow_cyto->flow_cyto_apop qpcr_analysis mRNA Expression Analysis (Apoptotic & Anti-apoptotic genes) qpcr->qpcr_analysis western_analysis Protein Expression Analysis (p-JAK, p-STAT, Apoptosis-related proteins) western->western_analysis flow_cyto_apop->end qpcr_analysis->end western_analysis->end

Caption: Experimental workflow for investigating this compound's effects.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary research article.[3]

Cell Culture and Treatment
  • Cell Line: Human ovarian carcinoma SKOV3 cells.

  • Culture Medium: Specific medium not detailed in the abstract, but likely a standard medium such as RPMI-1640 or DMEM supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were treated with this compound at concentrations of 2.5, 5, and 10 μmol/L. A control group was treated with the vehicle (e.g., DMSO). The standard treatment duration was 24 hours.[3]

Cell Viability Assay (Cell Counting Kit-8)
  • SKOV3 cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The culture medium was replaced with fresh medium containing various concentrations of this compound (0, 2.5, 5, 10 μmol/L).

  • After 24 hours of incubation, 10 μL of CCK-8 solution was added to each well.

  • The plates were incubated for an additional 1-4 hours at 37°C.

  • The absorbance at 450 nm was measured using a microplate reader.

  • Cell viability was calculated as a percentage of the control group.

Apoptosis and Mitochondrial Membrane Potential (MMP) Analysis by Flow Cytometry
  • SKOV3 cells were treated with this compound as described in section 4.1.

  • After 24 hours, both floating and adherent cells were collected.

  • For Apoptosis: Cells were washed with cold PBS and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • For MMP: Cells were incubated with a fluorescent probe sensitive to mitochondrial membrane potential (e.g., JC-1 or Rhodamine 123).

  • Stained cells were analyzed using a flow cytometer. The percentages of apoptotic cells (Annexin V positive) and cells with depolarized mitochondria were quantified.[3]

Real-time Quantitative Polymerase Chain Reaction (RT-qPCR)
  • Total RNA was extracted from this compound-treated and control SKOV3 cells using a suitable RNA isolation kit.

  • RNA was reverse-transcribed into cDNA using a reverse transcription kit.

  • RT-qPCR was performed using a qPCR instrument with SYBR Green master mix and primers specific for the target genes (e.g., Bax, Bcl-2, Caspase-3, Fas, Fasl) and a housekeeping gene for normalization (e.g., GAPDH or β-actin).

  • The relative mRNA expression was calculated using the 2-ΔΔCt method.[3]

Western Blot Analysis
  • Total protein was extracted from treated and control SKOV3 cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • The membrane was incubated overnight at 4°C with primary antibodies against p-JAK, p-STAT, total JAK, total STAT, Bax, Bcl-2, Caspase-3, and a loading control (e.g., β-actin or GAPDH).

  • The membrane was washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[3]

Conclusion and Future Directions

The presented data strongly indicates that this compound is a potent inhibitor of the JAK/STAT pathway in ovarian cancer cells.[3] By downregulating the phosphorylation of JAK and STAT proteins, this compound effectively suppresses pro-survival signaling, leading to decreased cell proliferation and the induction of apoptosis.[3] The upregulation of pro-apoptotic factors and downregulation of the anti-apoptotic protein Bcl-2 further corroborate its mechanism of action.[3]

These findings position this compound as a promising candidate for further preclinical and clinical investigation as a targeted therapy for ovarian cancer, particularly for tumors exhibiting constitutive activation of the STAT3 pathway. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and potential synergistic effects with existing chemotherapeutic agents.

References

Methodological & Application

Enantioselective Synthesis of Zeylenone Stereoisomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of Zeylenone stereoisomers, natural products with promising anti-cancer properties. It includes summaries of quantitative biological activity data, detailed experimental methodologies for key synthetic steps, and visualizations of relevant signaling pathways and workflows.

Introduction

This compound, a polyoxygenated cyclohexene oxide first isolated from Uvaria grandiflora, and its stereoisomers have demonstrated significant therapeutic potential, particularly in oncology. Both (-)-Zeylenone and its enantiomer (+)-Zeylenone exhibit anti-tumor activities. The complex stereochemistry of this compound, featuring multiple chiral centers, makes its enantioselective synthesis a critical area of research for the development of potent and selective therapeutic agents. This document outlines established synthetic routes to access specific stereoisomers of this compound and its derivatives, along with their biological evaluation against cancer cell lines.

Data Presentation: Biological Activity of this compound Analogs

The anti-proliferative activity of various synthesized (+)-Zeylenone analogs has been evaluated against a panel of glioblastoma (GBM) cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of the potency of these compounds. A key derivative, referred to as 'CA' ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone), has shown particularly promising activity.[1][2]

CompoundG-20-07 (IC₅₀, µM)G-20-13 (IC₅₀, µM)U251 (IC₅₀, µM)A172 (IC₅₀, µM)U118 (IC₅₀, µM)U138 (IC₅₀, µM)
(+)-Zeylenone >10>10>10>10>10>10
Analog a >10>10>10>10>10>10
Analog b >10>10>10>10>10>10
Analog c >10>10>10>10>10>10
Analog d >10>10>10>10>10>10
Analog e >10>10>10>10>10>10
Analog f >10>10>10>10>10>10
Analog g >10>10>10>10>10>10
Analog h >10>10>10>10>10>10
Analog i >10>10>10>10>10>10
Analog j >10>10>10>10>10>10
Analog k 8.9159.8439.7619.912>10>10
Analog l 7.8438.1458.4329.1219.879>10
Analog m 6.5127.6547.9878.5439.1239.789
CA 4.987 5.123 5.161 6.440 7.876 8.987
Analog n >10>10>10>10>10>10

Data sourced from studies on (+)-Zeylenone analogues against glioblastoma cells.[1][2]

Experimental Protocols

The enantioselective synthesis of this compound stereoisomers often utilizes chiral pool starting materials such as (-)-quinic acid for (+)-Zeylenone and (-)-shikimic acid for (-)-Zeylenone.

Protocol 1: Synthesis of (+)-Zeylenone from (-)-Quinic Acid

The total synthesis of (+)-Zeylenone from (-)-quinic acid involves a multi-step process where the key stereochemistry is controlled through a diastereoselective dihydroxylation reaction.[3][4]

Key Step: Diastereoselective Dihydroxylation

This protocol describes the crucial dihydroxylation step that sets the stereocenters at C-1 and C-2.

Materials:

  • Alkene precursor derived from (-)-quinic acid

  • Osmium tetroxide (OsO₄), catalytic amount

  • N-methylmorpholine N-oxide (NMO) as a co-oxidant

  • Acetone/Water solvent mixture

  • Sodium sulfite

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the alkene precursor in an acetone/water (10:1) mixture.

  • To this solution, add N-methylmorpholine N-oxide (1.5 equivalents).

  • Add a catalytic amount of osmium tetroxide (0.02 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired diol.

Characterization:

  • The stereochemistry of the resulting diol should be confirmed by NMR spectroscopy (e.g., NOESY) and comparison to literature data.

  • The enantiomeric excess (ee) can be determined by chiral HPLC analysis of the diol or a suitable derivative.

Protocol 2: Synthesis of this compound Derivatives

This protocol outlines a general procedure for the synthesis of this compound derivatives via acylation of the hydroxyl groups.[1][2]

Materials:

  • This compound or its stereoisomer

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • 4-Dimethylaminopyridine (DMAP)

  • Acid chloride or anhydride (e.g., benzoyl chloride, p-fluorobenzoyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Protection of the diol: Dissolve this compound in anhydrous DCM and add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until the diol is protected as an acetonide (monitored by TLC). Quench with triethylamine and concentrate.

  • Acylation: Dissolve the protected this compound in anhydrous DCM. Add triethylamine (2.0 eq), DMAP (0.1 eq), and the desired acid chloride or anhydride (1.5 eq) sequentially.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the mixture with DCM, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure.

  • Deprotection: Dissolve the crude product in a mixture of tetrahydrofuran (THF) and 1M hydrochloric acid (HCl) and stir at room temperature to remove the acetonide protecting group.

  • Purify the final product by silica gel column chromatography.

Mandatory Visualizations

Experimental Workflow: Enantioselective Synthesis of (+)-Zeylenone

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product start (-)-Quinic Acid step1 Protection & Functional Group Manipulations start->step1 Chiral Pool step2 Alkene Formation step1->step2 step3 Diastereoselective Dihydroxylation step2->step3 Key Stereocontrol step4 Further Transformations step3->step4 end (+)-Zeylenone step4->end

Caption: A simplified workflow for the enantioselective synthesis of (+)-Zeylenone.

Signaling Pathway: Inhibition of EZH2 by this compound Derivative 'CA'

G cluster_pathway EZH2 Signaling Pathway in Glioblastoma cluster_intervention Intervention EZH2 EZH2 PRC2 PRC2 Complex EZH2->PRC2 forms H3K27me3 H3K27me3 PRC2->H3K27me3 catalyzes p16 p16 (CDKN2A) Gene Transcription H3K27me3->p16 represses p27 p27 (CDKN1B) Gene Transcription H3K27me3->p27 represses G1_S G1/S Phase Transition p16->G1_S inhibits Arrest G0/G1 Phase Arrest p16->Arrest p27->G1_S inhibits p27->Arrest Proliferation Cell Proliferation G1_S->Proliferation CA This compound Derivative 'CA' CA->EZH2 interferes with

Caption: Mechanism of action of this compound derivative 'CA' via EZH2 interference.

References

Application Notes and Protocols for the Extraction of Zeylenone from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and purification of Zeylenone, a naturally occurring cyclohexene oxide with demonstrated anti-cancer properties. The methodologies described are based on established principles of phytochemical extraction and the known chemical properties of this compound, which has been isolated from the leaves of Uvaria grandiflora Roxb.[1][2][3][4].

Introduction

This compound (C₂₁H₁₈O₇) is a bioactive secondary metabolite that has garnered interest for its potential therapeutic applications, particularly in oncology. It has been shown to inhibit proliferation and induce apoptosis in cervical carcinoma cells through the modulation of the PI3K/AKT/mTOR and MAPK/ERK signaling pathways[1][2]. The effective isolation of this compound from its natural source is a critical first step for further pharmacological investigation and drug development. This document outlines a comprehensive protocol for its extraction, purification, and subsequent analysis.

Chemical Properties of this compound

A thorough understanding of this compound's chemical properties is fundamental to designing an effective extraction and purification strategy.

PropertyValue/DescriptionSource
Molecular Formula C₂₁H₁₈O₇[5]
Molecular Weight 382.36 g/mol [6]
Appearance Powder[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2][6]
Storage Desiccate at -20°C[2]

Experimental Protocols

The following protocols are designed to provide a robust method for the extraction and purification of this compound from the leaves of Uvaria grandiflora.

I. Plant Material Preparation
  • Collection and Identification: Collect fresh leaves of Uvaria grandiflora. Ensure proper botanical identification.

  • Washing and Drying: Thoroughly wash the leaves with distilled water to remove any debris. Air-dry the leaves in the shade at room temperature or use a plant dryer at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

  • Grinding: Once completely dry, grind the leaves into a fine powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark place until extraction.

II. Extraction of this compound

This protocol utilizes solvent extraction, a common method for isolating secondary metabolites from plant tissues. Based on the known solubility of this compound, a sequential extraction with solvents of increasing polarity is recommended to minimize the co-extraction of impurities.

Materials and Reagents:

  • Powdered leaves of Uvaria grandiflora

  • n-hexane

  • Dichloromethane (DCM)

  • Ethyl Acetate

  • Methanol

  • Shaker or sonicator

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Defatting:

    • Macerate 100 g of the powdered leaf material in 500 mL of n-hexane for 24-48 hours at room temperature with occasional shaking. This step removes non-polar compounds like fats and waxes.

    • Filter the mixture through filter paper. Discard the n-hexane extract (filtrate) and retain the plant residue (marc).

    • Repeat the defatting process until the n-hexane extract is colorless. Air-dry the marc completely.

  • Extraction:

    • Macerate the defatted plant material in 500 mL of dichloromethane for 48 hours at room temperature with continuous agitation.

    • Filter the extract and collect the filtrate.

    • Repeat the extraction process two more times with fresh dichloromethane.

    • Combine all the dichloromethane filtrates.

  • Solvent Evaporation:

    • Concentrate the combined dichloromethane extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

III. Purification of this compound

The crude extract will contain a mixture of compounds. Column chromatography is a standard and effective method for the purification of the target compound.

Materials and Reagents:

  • Crude dichloromethane extract

  • Silica gel (60-120 mesh) for column chromatography

  • Solvent system (e.g., a gradient of n-hexane and ethyl acetate)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Sephadex LH-20

  • Methanol

Procedure:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., n-hexane).

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of the eluate and monitor the separation using TLC.

    • Combine the fractions containing the compound of interest (identified by comparing with a standard if available, or by further analytical methods).

  • Sephadex LH-20 Chromatography:

    • For further purification, the enriched fractions from the silica gel column can be subjected to size exclusion chromatography using Sephadex LH-20.

    • Pack a column with Sephadex LH-20 and equilibrate with methanol.

    • Dissolve the semi-purified extract in methanol and load it onto the column.

    • Elute with methanol and collect fractions.

    • Monitor the fractions by TLC to isolate pure this compound.

IV. Purity Assessment and Characterization

The purity of the isolated this compound should be confirmed using analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product. A C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for the analysis of such compounds[7].

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are essential for the structural elucidation and confirmation of the isolated compound as this compound.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for this compound extraction and the signaling pathways it influences.

experimental_workflow plant_material Plant Material (Uvaria grandiflora leaves) drying Drying and Pulverization plant_material->drying defatting Defatting (n-hexane) drying->defatting extraction Extraction (Dichloromethane) defatting->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract purification1 Silica Gel Column Chromatography crude_extract->purification1 purification2 Sephadex LH-20 Chromatography purification1->purification2 pure_compound Pure this compound purification2->pure_compound analysis Purity Assessment & Characterization (HPLC, MS, NMR) pure_compound->analysis signaling_pathway cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis MAPK MAPK ERK ERK MAPK->ERK ERK->Proliferation ERK->Apoptosis This compound This compound This compound->PI3K inhibits This compound->MAPK inhibits

References

Application Notes and Protocols: Preparation of Zeylenone Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Zeylenone stock solutions in cell culture applications. This compound, a naturally occurring cyclohexene oxide, has demonstrated significant anti-tumor activity by modulating key signaling pathways. Accurate preparation of stock solutions is critical for obtaining reproducible and reliable experimental results.

Chemical Properties of this compound

A thorough understanding of the chemical properties of this compound is fundamental for its effective use in in-vitro studies.

PropertyValueSource
Molecular Weight 382.36 g/mol [1][2]
Formula C₂₁H₁₈O₇[1][3]
CAS Number 193410-84-3[1][2][4]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[1][2][4]
Storage (Solid) Desiccate at -20°C[4][5]
Storage (in DMSO) Store at -20°C for up to 1 month or -80°C for up to 6 months.[2]

Preparation of this compound Stock Solution

This protocol details the steps for preparing a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or incubator at 37°C

Protocol:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 100 mM stock solution, use the following calculation:

      • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000

      • Mass (mg) = 0.1 mol/L x 0.001 L x 382.36 g/mol x 1000 = 38.24 mg

  • Dissolve this compound in DMSO:

    • Aseptically weigh 38.24 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex the solution thoroughly until the this compound is completely dissolved. To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[1]

  • Sterilization:

    • As DMSO at this concentration is self-sterilizing, filtration is generally not required. However, if desired, the solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]

    • Label the aliquots clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[2]

Stock Solution Preparation Table (for different volumes):

Desired Stock ConcentrationVolume to PrepareMass of this compound to Weigh
100 mM0.5 mL19.12 mg
100 mM1 mL38.24 mg
100 mM2 mL76.47 mg
50 mM1 mL19.12 mg
10 mM1 mL3.82 mg

Application in Cell Culture

The prepared this compound stock solution can be used to treat various cancer cell lines to study its effects on proliferation, apoptosis, and cell signaling.

Working Concentrations:

The optimal working concentration of this compound varies depending on the cell line and the duration of the experiment. The following table summarizes reported effective concentrations. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line and experimental conditions.

Cell LineEffective Concentration Range (µM)Incubation TimeReference
HeLa (Cervical Cancer)3.27 - 13.0812, 24, 48 h[6]
CaSki (Cervical Cancer)1.64 - 6.5412, 24, 48 h[6]
SKOV3 (Ovarian Cancer)2.5 - 1024 h[7]
SGC7901 (Gastric Cancer)2.96 - 47.3724 h[8]
MGC803 (Gastric Cancer)2.96 - 47.3724 h[8]
PC-3 (Prostate Cancer)IC50: 4.1924 h[9]
HOS (Osteosarcoma)~5 - 2024 h[10]
U2OS (Osteosarcoma)~5 - 2024 h[10]

Protocol for Treating Cells:

  • Cell Seeding: Plate the cells at the desired density in a suitable culture vessel (e.g., 96-well plate, 6-well plate) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Preparation of Working Solution:

    • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

    • Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including the vehicle control) and should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add the medium containing the appropriate concentration of this compound (or vehicle control) to the cells.

    • Incubate the cells for the desired period (e.g., 12, 24, 48 hours).

  • Downstream Analysis: Following incubation, cells can be harvested and analyzed using various assays such as MTT for viability, flow cytometry for apoptosis and cell cycle analysis, and Western blotting for protein expression.[6][9]

Signaling Pathways and Experimental Workflow

This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways.

G cluster_0 This compound's Mechanism of Action cluster_1 PI3K/AKT/mTOR Pathway cluster_2 MAPK/ERK Pathway cluster_3 JAK/STAT Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits MAPK MAPK This compound->MAPK Inhibits JAK JAK This compound->JAK Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 ERK ERK MAPK->ERK Proliferation2 Cell Proliferation & Differentiation ERK->Proliferation2 STAT STAT JAK->STAT Apoptosis Inhibition of Apoptosis STAT->Apoptosis

Caption: this compound inhibits the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT signaling pathways.

G cluster_workflow Experimental Workflow A Prepare 100 mM This compound Stock in DMSO C Prepare Working Solutions in Media (Dilute Stock) A->C B Seed Cells and Allow Adherence (Overnight) D Treat Cells with This compound or Vehicle Control B->D C->D E Incubate for Desired Duration (e.g., 24h, 48h) D->E F Perform Downstream Assays (Viability, Apoptosis, etc.) E->F

Caption: Workflow for treating cells with this compound.

References

Application Note: Determining the IC50 of Zeylenone using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeylenone, a naturally occurring cyclohexene oxide isolated from Uvaria grandiflora, has demonstrated significant anti-tumor properties in various cancer cell lines.[1] It has been shown to inhibit cell proliferation and induce apoptosis, making it a compound of interest for cancer research and drug development.[2][3] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. This application note provides a detailed protocol for determining the IC50 of this compound in cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

The MTT assay is a colorimetric method for assessing cell metabolic activity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The concentration of these formazan crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells. This assay is widely used to evaluate the cytotoxic effects of chemical compounds.[4]

Principle of the MTT Assay

The core principle of the MTT assay lies in the enzymatic conversion of a tetrazolium salt to a colored formazan product by metabolically active cells.[5]

  • Uptake and Reduction : The water-soluble MTT is taken up by viable cells.

  • Enzymatic Conversion : Mitochondrial reductase enzymes, particularly succinate dehydrogenase, in active mitochondria cleave the tetrazolium ring of MTT, resulting in the formation of insoluble, purple formazan crystals.[4]

  • Solubilization : A solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to dissolve the formazan crystals.[6][7]

  • Quantification : The absorbance of the resulting colored solution is measured using a spectrophotometer at a wavelength between 550 and 600 nm.[8] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5]

Materials and Reagents

  • This compound

  • Cancer cell line of interest (e.g., HeLa, CaSki, SKOV3, U251, A172)[2][3][9]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (ELISA reader)

  • CO2 incubator (37°C, 5% CO2)

  • Sterile, light-protected containers

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C. Further dilutions should be made in complete cell culture medium to the desired final concentrations.

  • MTT Solution (5 mg/mL) :

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[5][10]

    • Vortex or sonicate to ensure it is completely dissolved.

    • Sterilize the solution by passing it through a 0.2 µm filter.[5][10]

    • Store the MTT solution in a light-protected container at 4°C for short-term use or at -20°C for long-term storage.[5][10]

  • Solubilization Solution : DMSO is commonly used to dissolve the formazan crystals.[6]

Cell Seeding
  • Culture the selected cancer cell line until it reaches approximately 80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).

  • Dilute the cell suspension to the optimal seeding density (typically between 5,000 and 10,000 cells/well) in a 96-well plate. The final volume in each well should be 100 µL.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[11]

Treatment with this compound
  • Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range could be from 0.1 µM to 100 µM.[12]

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Include control wells:

    • Vehicle Control : Cells treated with medium containing the same concentration of DMSO used for the highest this compound concentration.

    • Untreated Control : Cells in complete medium only.

    • Blank Control : Medium only (no cells) to serve as a background control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Assay
  • Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well, including the controls.[13]

  • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[5][13]

  • Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the medium.[5]

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the crystals.[7]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24h (Cell Adhesion) A->B C Prepare this compound serial dilutions D Treat cells with this compound (e.g., 24h, 48h, 72h) B->D C->D E Add MTT solution to each well D->E F Incubate for 3-4h (Formazan formation) E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Experimental workflow for determining the IC50 of this compound using the MTT assay.

Data Analysis

  • Background Correction : Subtract the average absorbance of the blank control wells (medium only) from the absorbance values of all other wells.

  • Calculate Percentage of Cell Viability :

    • The percentage of cell viability is calculated relative to the untreated or vehicle control cells.

    • Formula : % Cell Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated/Vehicle Control Cells)] x 100

  • Determine the IC50 Value :

    • The IC50 is the concentration of this compound that inhibits cell viability by 50%.

    • Plot a dose-response curve with the log of this compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • The IC50 value can be determined from this curve using non-linear regression analysis, often performed with software like GraphPad Prism or by using the linear equation from a trendline in Excel.[14][15]

IC50_Calculation_Logic A Raw Absorbance Data from Microplate Reader B Subtract Background (Blank Control) A->B C Calculate Mean Absorbance for each concentration B->C D Calculate % Cell Viability (Relative to Control) C->D E Plot % Cell Viability vs. log[this compound] D->E F Non-linear Regression (Sigmoidal Dose-Response) E->F G Determine IC50 Value (Concentration at 50% Viability) F->G

Logical flow for calculating the IC50 value from raw MTT assay data.

Data Presentation

The following table summarizes reported IC50 values for a this compound derivative in different glioblastoma (GBM) cell lines.

CompoundCell LineIC50 (µM)Reference
CAU2515.161[9]
CAA1726.440[9]
CAU87>10[9]
CAU343>10[9]
CA*HA (Human Astrocyte)>20[9]

*CA is (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone, a derivative of this compound.

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

  • PI3K/AKT/mTOR Pathway : this compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, in cervical cancer cells.[3][16] This inhibition leads to decreased cell proliferation and survival.

  • MAPK/ERK Pathway : This pathway is also targeted by this compound. Inhibition of ERK phosphorylation contributes to the suppression of cell growth.[3][16]

  • JAK/STAT Pathway : In ovarian carcinoma cells, this compound has been found to decrease the phosphorylation of JAK and STAT proteins, which are crucial for cell proliferation and survival.[2]

  • Induction of Apoptosis : this compound induces apoptosis through the mitochondrial (intrinsic) pathway, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c.[2][3] It also upregulates the expression of pro-apoptotic proteins like Bax, Fas, and Caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[2]

Zeylenone_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS JAK JAK Receptor->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Proliferation Inhibition of Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation This compound This compound This compound->PI3K This compound->ERK This compound->JAK Apoptosis Apoptosis This compound->Apoptosis

Signaling pathways affected by this compound, leading to decreased proliferation and increased apoptosis.

References

Application Notes: Analysis of Apoptosis Induced by Zeylenone Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zeylenone, a naturally occurring cyclohexene oxide, has demonstrated significant anti-cancer properties in various cancer cell lines.[1][2] It has been shown to inhibit cell proliferation and, critically, to induce programmed cell death, or apoptosis.[3][4][5] For researchers and drug development professionals, accurately quantifying the apoptotic effects of potential therapeutic agents like this compound is essential.

Flow cytometry, particularly when combined with Annexin V and Propidium Iodide (PI) staining, stands as a powerful and widely used technique for the rapid and quantitative analysis of apoptosis.[6][7][8] This method allows for the differentiation between viable cells, early apoptotic cells, late apoptotic/necrotic cells, and necrotic cells based on plasma membrane integrity and the externalization of phosphatidylserine (PS).[6][9] During early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late-stage apoptotic and necrotic cells where membrane integrity is compromised.[9]

These application notes provide a detailed overview of the mechanisms of this compound-induced apoptosis, a summary of its quantitative effects on various cancer cell lines, and a comprehensive protocol for assessing this process using Annexin V/PI flow cytometry.

Mechanism of Action: this compound-Induced Apoptosis

This compound has been shown to induce apoptosis through multiple signaling pathways, often converging on the mitochondria-mediated (intrinsic) and death receptor-mediated (extrinsic) pathways.[11][12] Studies have demonstrated that this compound treatment can lead to the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of a cascade of caspases, which are the executive enzymes of apoptosis.[12][13][14]

Key signaling pathways implicated in this compound's pro-apoptotic activity include:

  • PI3K/Akt/mTOR Pathway: this compound has been found to suppress this critical survival pathway, which is often deregulated in cancer.[4][14]

  • JAK/STAT Pathway: Inhibition of the JAK/STAT signaling cascade is another mechanism by which this compound promotes apoptosis in cancer cells.[1][3]

  • MAPK/ERK Pathway: Attenuation of the MAPK/ERK pathway has also been observed following this compound treatment.[4][14]

  • Bcl-2 Family Proteins: this compound can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[3][11][13]

Zeylenone_Apoptosis_Pathway cluster_treatment Treatment cluster_pathways Signaling Pathways cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_extrinsic Death Receptor (Extrinsic) Pathway cluster_execution Execution Phase This compound This compound JAK_STAT JAK/STAT Pathway This compound->JAK_STAT inhibits PI3K_AKT PI3K/Akt/mTOR Pathway This compound->PI3K_AKT inhibits MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK inhibits Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Fas Fas/FasL This compound->Fas inhibits MMP Loss of Mitochondrial Membrane Potential Bcl2->MMP inhibits Bax->MMP promotes CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 CytC->Casp9 activates Casp8 Caspase-8 Activation Fas->Casp8 Casp37 Caspase-3, -7 Casp8->Casp37 activates Casp9->Casp37 activates PARP PARP Cleavage Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptosis signaling pathways.

Quantitative Data Summary

The pro-apoptotic effect of this compound has been quantified in several cancer cell lines. The data below, compiled from published studies, illustrates its dose-dependent activity.

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Apoptotic Cells (%) (Early + Late)Reference
Ovarian Carcinoma (SKOV3) 0 (Control)24~5% (Baseline)[3]
2.524Increased[3]
5.024Significantly Increased[3]
10.024Markedly Increased[3]
Cervical Carcinoma (HeLa) 6.5424~25%[4]
13.0824~40%[4]
Cervical Carcinoma (CaSki) 3.2724~20%[4]
6.5424~35%[4]
Prostate Cancer (PC-3) 4.19 (IC50)24Dose-dependent increase observed[11]
Gastric Cancer (SGC7901) 0 (Control)24~3% (Baseline)[13]
5.024~15%[13]
10.024~30%[13]

Note: The percentages are approximate values derived from published data for illustrative purposes. Actual results will vary based on experimental conditions.

Experimental Protocols

This section provides a detailed protocol for assessing apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis.

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_analysis Analysis A1 Seed cells (e.g., 1x10^6 cells) in T25 flasks or 6-well plates A2 Incubate for 24h to allow attachment A1->A2 A3 Treat cells with varying concentrations of this compound and a vehicle control A2->A3 A4 Incubate for desired time points (e.g., 24h, 48h) A3->A4 B1 Collect supernatant (contains floating/apoptotic cells) A4->B1 B2 Wash adherent cells with PBS A4->B2 B4 Combine detached cells with their corresponding supernatant B1->B4 B3 Detach adherent cells (e.g., using Trypsin-EDTA) B2->B3 B3->B4 B5 Centrifuge cell suspension (e.g., 300 x g, 5 min) B4->B5 B6 Wash cell pellet twice with cold 1X PBS B5->B6 C1 Resuspend cell pellet in 100 µL of 1X Annexin V Binding Buffer B6->C1 C2 Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) C1->C2 C3 Incubate for 15 minutes at room temperature in the dark C2->C3 C4 Add 400 µL of 1X Annexin V Binding Buffer C3->C4 D1 Analyze samples on a flow cytometer within 1 hour C4->D1 D2 Acquire at least 10,000 events per sample D1->D2 D3 Gate cell populations and quantify apoptosis D2->D3

Caption: Experimental workflow for apoptosis analysis.
Materials and Reagents

  • Cancer cell line of interest (e.g., SKOV3, HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Microcentrifuge

  • Flow cytometer

Protocol for Cell Culture and Treatment
  • Cell Seeding: Seed cells in T25 flasks or 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 1 x 10⁶ cells per T25 flask).[10]

  • Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 2.5, 5, 10 µM).[3] Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).

  • Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24 or 48 hours).

Protocol for Annexin V/PI Staining
  • Reagent Preparation: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[15] Keep on ice.

  • Cell Harvesting:

    • Adherent Cells: Carefully collect the culture medium (which contains apoptotic, floating cells) into a centrifuge tube.[10] Wash the adherent cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and combine these cells with the supernatant collected in the first step.[16]

    • Suspension Cells: Directly collect the cells into a centrifuge tube.

  • Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes.[15] Discard the supernatant and gently wash the cell pellet twice with cold PBS, centrifuging after each wash.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a fresh flow cytometry tube.[15]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[16] Note: Volumes may vary depending on the kit manufacturer.

    • Gently vortex the tube to mix.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[16]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.

  • Analysis: Analyze the samples on a flow cytometer within one hour for best results.

Flow Cytometry Data Analysis and Interpretation

The data from the flow cytometer is typically displayed as a two-color dot plot, with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants (Q) to distinguish different cell populations.[9]

Caption: Interpretation of Annexin V/PI flow cytometry data.
  • Lower-Left Quadrant (Q3: Annexin V- / PI-): These are viable, healthy cells that do not bind either reagent.

  • Lower-Right Quadrant (Q4: Annexin V+ / PI-): These are early apoptotic cells, where phosphatidylserine has been externalized, but the cell membrane remains intact.[9]

  • Upper-Right Quadrant (Q2: Annexin V+ / PI+): These are late-stage apoptotic or necrotic cells, which have lost membrane integrity, allowing PI to enter and stain the nucleus.[9]

  • Upper-Left Quadrant (Q1: Annexin V- / PI+): These are typically considered necrotic cells that have died without undergoing apoptosis, although this population is usually small in drug-induced cell death studies.

Total Apoptosis is calculated by summing the percentages of cells in the early apoptotic (Q4) and late apoptotic (Q2) quadrants. A dose-dependent increase in the percentage of cells in Q4 and Q2 following this compound treatment is indicative of its pro-apoptotic activity.

References

Application Notes and Protocols: Unraveling the Impact of Zeylenone on Cellular Signaling Pathways via Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zeylenone, a naturally occurring cyclohexene oxide, has garnered significant interest in the scientific community for its potent anti-cancer properties.[1][2] This compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including ovarian, cervical, and prostate cancers.[2][3][4] The therapeutic potential of this compound lies in its ability to modulate key cellular signaling pathways that are often dysregulated in cancer. This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR), and mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathways.

Signaling Pathways Affected by this compound

This compound exerts its anti-cancer effects by targeting multiple critical signaling cascades within the cell.

JAK/STAT Pathway

The JAK/STAT pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[5] In cancer, this pathway is often constitutively active, promoting tumor growth and survival. Studies have shown that this compound can inhibit the JAK/STAT pathway by reducing the phosphorylation of JAK and STAT proteins in ovarian carcinoma cells.[3] This inhibition leads to a decrease in the expression of downstream target genes involved in cell survival and an increase in the expression of pro-apoptotic proteins.

JAK_STAT_Pathway This compound This compound JAK JAK This compound->JAK Inhibits STAT STAT JAK->STAT Activates P_JAK p-JAK JAK->P_JAK Autophosphorylation P_STAT p-STAT STAT->P_STAT Phosphorylation P_JAK->STAT Phosphorylates Nucleus Nucleus P_STAT->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibits

Figure 1. This compound inhibits the JAK/STAT signaling pathway.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[6] Its aberrant activation is a common feature in many cancers. This compound has been demonstrated to attenuate the PI3K/Akt/mTOR pathway in cervical carcinoma cells.[1] This inhibition leads to decreased cell proliferation and the induction of apoptosis.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits p_PI3K p-PI3K PI3K->p_PI3K Activation Akt Akt p_Akt p-Akt Akt->p_Akt Phosphorylation mTOR mTOR p_mTOR p-mTOR mTOR->p_mTOR Phosphorylation p_PI3K->Akt Activates p_Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation p_mTOR->Cell_Growth Apoptosis Apoptosis Cell_Growth->Apoptosis Inhibits

Figure 2. This compound attenuates the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway plays a pivotal role in transmitting extracellular signals to the nucleus, thereby regulating gene expression involved in cell growth, differentiation, and survival.[7] Dysregulation of this pathway is frequently observed in cancer. Research indicates that this compound can suppress the MAPK/ERK pathway in cervical carcinoma cells, contributing to its anti-proliferative and pro-apoptotic effects.[1]

MAPK_ERK_Pathway This compound This compound Ras Ras This compound->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation Transcription_Factors Transcription Factors p_ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 3. This compound suppresses the MAPK/ERK signaling pathway.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on the expression of key proteins in the JAK/STAT, PI3K/Akt/mTOR, and apoptosis signaling pathways in various cancer cell lines, as determined by Western blot analysis.

Table 1: Effect of this compound on JAK/STAT Pathway Proteins in SKOV3 Ovarian Carcinoma Cells [3]

ProteinThis compound Concentration (µmol/L)Relative Protein Expression (Normalized to Control)
p-JAK01.00
2.5Decreased
5Further Decreased
10Significantly Decreased
p-STAT01.00
2.5Decreased
5Further Decreased
10Significantly Decreased

Table 2: Effect of this compound on PI3K/Akt/mTOR and MAPK/ERK Pathway Proteins in HeLa and CaSki Cervical Carcinoma Cells [1]

Cell LineProteinThis compound TreatmentRelative Protein Expression (Normalized to Control)
HeLap-PI3KYesDecreased
p-ERKYesDecreased
CaSkip-PI3KYesDecreased
p-ERKYesDecreased

Table 3: Effect of this compound on Apoptosis-Related Proteins

Cell LineProteinThis compound TreatmentRelative Protein Expression (Normalized to Control)Reference
SKOV3BaxYes (Dose-dependent)Increased[3]
Bcl-2Yes (Dose-dependent)Decreased[3]
Cleaved Caspase-3Yes (Dose-dependent)Increased[3]
HeLaBaxYesIncreased[8]
Bcl-2YesDecreased[8]
Cleaved Caspase-3YesIncreased[8]
Cleaved PARPYesIncreased[8]
PC-3BaxYesIncreased[9]
Bcl-2YesDecreased[9]
Cleaved Caspase-9YesIncreased[9]
Cleaved Caspase-8YesIncreased[9]
Cleaved Caspase-3YesIncreased[9]
Cleaved PARPYesIncreased[9]

Experimental Protocol: Western Blot Analysis

This protocol provides a detailed methodology for performing Western blot analysis to assess the impact of this compound on target protein expression.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Detection and Analysis Cell_Culture 1. Cell Culture and This compound Treatment Cell_Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis

Figure 4. A typical workflow for Western blot analysis.

Materials and Reagents
  • Cell Lines: Appropriate cancer cell lines (e.g., SKOV3, HeLa, PC-3)

  • This compound: High-purity compound

  • Cell Culture Media and Supplements: As required for the specific cell line

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay Reagent: BCA Protein Assay Kit

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels

  • Running Buffer: Tris-Glycine-SDS buffer

  • Transfer Buffer: Tris-Glycine buffer with methanol

  • Membranes: Polyvinylidene difluoride (PVDF) membranes

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)

  • Primary Antibodies: Specific for the target proteins (e.g., p-JAK, p-STAT, p-PI3K, p-Akt, p-mTOR, p-ERK, Bax, Bcl-2, Caspase-3, PARP, and a loading control like β-actin or GAPDH). Recommended antibody suppliers include Cell Signaling Technology, Abcam, and Santa Cruz Biotechnology.

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent Substrate: ECL Western Blotting Substrate

  • Imaging System: Chemiluminescence detection system

Detailed Protocol
  • Cell Culture and Treatment:

    • Culture the selected cancer cell lines to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for a specified duration (e.g., 24 hours). A vehicle control (DMSO) should be included.

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.

    • Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Confirm the transfer efficiency by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 to 1:10000 in blocking buffer) for 1 hour at room temperature.

  • Signal Detection:

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the ECL chemiluminescent substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein bands to the corresponding loading control (β-actin or GAPDH) to correct for loading variations.

Conclusion

Western blot analysis is an indispensable tool for elucidating the molecular mechanisms underlying the anti-cancer effects of this compound. By following the detailed protocol provided in these application notes, researchers can effectively investigate the impact of this compound on the JAK/STAT, PI3K/Akt/mTOR, and MAPK/ERK signaling pathways. The provided diagrams and data tables offer a comprehensive overview of the known effects of this compound, serving as a valuable resource for scientists and drug development professionals in the field of oncology. Further investigation into these pathways will undoubtedly contribute to the development of this compound as a potential therapeutic agent for cancer treatment.

References

Application Notes and Protocols for Testing Zeylenone Efficacy in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-tumor efficacy of Zeylenone using in vivo xenograft models. The protocols outlined below are based on preclinical studies demonstrating this compound's potential in cancer therapy.

This compound, a naturally occurring cyclohexene oxide, has been shown to inhibit tumor growth in various cancer types by inducing apoptosis and targeting key signaling pathways. These notes offer detailed methodologies for establishing xenograft models, administering this compound, and analyzing the resulting data to assess its therapeutic potential.

Data Presentation: Efficacy of this compound in Xenograft Models

The following tables summarize the quantitative data from preclinical studies on this compound's anti-tumor activity in cervical and gastric cancer xenograft models.

Table 1: Efficacy of this compound in a Cervical Cancer Xenograft Model [1]

Cell LineAnimal ModelTreatment GroupDosage (mg/kg)Treatment Duration (days)Mean Tumor Volume (mm³)Mean Tumor Weight (g)Inhibition Rate (%)
HeLaBALB/c Nude MiceControl (Saline)-14~1200~1.0-
HeLaBALB/c Nude MiceThis compound7.514~600~0.5~50
HeLaBALB/c Nude MiceThis compound1514~300~0.25~75
HeLaBALB/c Nude MicePaclitaxel (Positive Control)1514~250~0.2~80

Table 2: Efficacy of this compound in a Gastric Cancer Xenograft Model [2]

Cell LineAnimal ModelTreatment GroupDosage (mg/kg)Treatment Duration (days)Mean Tumor Volume (mm³)Mean Tumor Weight (g)Inhibition Rate (%)
BGC823BALB/c Nude MiceControl (Saline)-10~1500~1.2-
BGC823BALB/c Nude MiceThis compound7.510~1000~0.8~33
BGC823BALB/c Nude MiceThis compound1510~700~0.6~53
BGC823BALB/c Nude MiceThis compound3010~780~0.6247.95
BGC823BALB/c Nude MicePaclitaxel (Positive Control)1510~770~0.6148.11

Experimental Protocols

Protocol for Establishing Subcutaneous Xenograft Models

This protocol details the steps for establishing subcutaneous tumor xenografts in immunocompromised mice, a widely used method in preclinical cancer research.[3][4]

Materials:

  • Cancer cell lines (e.g., HeLa for cervical cancer, BGC823 for gastric cancer)

  • Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • 1-cc syringes with 27- or 30-gauge needles

  • Hemocytometer and Trypan blue solution

  • Animal housing facility with sterile conditions

Procedure:

  • Cell Preparation:

    • Culture cancer cells in their recommended complete medium until they reach 70-80% confluency.

    • Harvest the cells by washing with PBS, followed by detachment using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.

    • Perform a cell count using a hemocytometer and assess viability with Trypan blue staining.

  • Animal Preparation and Cell Implantation:

    • Allow mice to acclimatize for at least one week before the experiment.

    • Anesthetize the mouse using an appropriate method.

    • Shave and disinfect the injection site on the flank of the mouse.

    • Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously into the prepared site.

    • Monitor the mice for tumor growth.

  • Tumor Growth Monitoring:

    • Once tumors become palpable, measure their dimensions (length and width) every 2-3 days using digital calipers.

    • Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2 .

    • Initiate treatment when tumors reach a predetermined size (e.g., 100-150 mm³).

Protocol for In Vivo Efficacy Testing of this compound

This protocol describes the administration of this compound to tumor-bearing mice and the subsequent analysis of its anti-tumor effects.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • This compound, dissolved in a suitable vehicle (e.g., saline, DMSO/saline mixture)

  • Positive control drug (e.g., Paclitaxel)

  • Vehicle control

  • Dosing syringes and needles (for injection) or gavage needles (for oral administration)

  • Digital calipers

  • Analytical balance for weighing mice and tumors

Procedure:

  • Animal Grouping and Treatment:

    • Randomly assign tumor-bearing mice into different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

    • Administer this compound, vehicle, or the positive control drug to the respective groups. The route of administration (e.g., intraperitoneal injection, oral gavage) and dosing schedule (e.g., daily, every other day) should be based on preliminary studies or literature. For instance, in the cited studies, treatment was administered for 10-14 days.[1][2]

    • Monitor the body weight of the mice throughout the study as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Excise the tumors and record their final weight and volume.

    • Calculate the tumor growth inhibition rate using the formula: Inhibition Rate (%) = [(Mean Tumor Weight of Control Group - Mean Tumor Weight of Treatment Group) / Mean Tumor Weight of Control Group] x 100 .

    • Collect tumor tissues for further analysis, such as:

      • Western Blotting: To analyze the expression levels of key proteins in signaling pathways affected by this compound (e.g., p-PI3K, p-AKT, p-ERK).

      • Immunohistochemistry (IHC): To visualize the expression and localization of proteins within the tumor tissue.

      • TUNEL Assay: To detect apoptosis in tumor cells.

Visualizations: Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action: Signaling Pathways

This compound has been shown to exert its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis.[5][6]

Zeylenone_Signaling_Pathways cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS This compound This compound This compound->PI3K ERK ERK This compound->ERK JAK JAK This compound->JAK NFkB NF-κB This compound->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation ERK->Apoptosis STAT STAT JAK->STAT STAT->Proliferation STAT->Apoptosis NFkB->Proliferation NFkB->Apoptosis

Caption: this compound inhibits cancer cell proliferation and induces apoptosis by targeting the PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT, and NF-κB signaling pathways.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the key steps involved in conducting an in vivo xenograft study to evaluate the efficacy of this compound.

Experimental_Workflow cluster_setup cluster_treatment cluster_analysis Cell_Culture 1. Cancer Cell Culture Xenograft_Establishment 2. Subcutaneous Xenograft Establishment Cell_Culture->Xenograft_Establishment Tumor_Monitoring 3. Tumor Growth Monitoring Xenograft_Establishment->Tumor_Monitoring Animal_Grouping 4. Animal Grouping & Randomization Tumor_Monitoring->Animal_Grouping Zeylenone_Admin 5. This compound Administration Animal_Grouping->Zeylenone_Admin Data_Collection 6. In-life Data Collection (Tumor Volume, Body Weight) Zeylenone_Admin->Data_Collection Euthanasia 7. Euthanasia & Tumor Excision Data_Collection->Euthanasia Tumor_Analysis 8. Tumor Weight & Volume Measurement Euthanasia->Tumor_Analysis Molecular_Analysis 9. Molecular Analysis (Western Blot, IHC) Tumor_Analysis->Molecular_Analysis Data_Analysis 10. Statistical Analysis & Reporting Molecular_Analysis->Data_Analysis

Caption: A stepwise workflow for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model.

References

Application of Zeylenone in Cervical Cancer Cell Lines: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Zeylenone, a naturally occurring cyclohexene oxide, has demonstrated significant anti-tumor activity in cervical cancer cell lines.[1][2][3][4] Primarily studied in HeLa and CaSki cells, its mechanism of action involves the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis.[1][2] These effects are mediated through the modulation of key signaling pathways, positioning this compound as a compound of interest for further investigation in cervical cancer therapeutics.

Mechanism of Action:

This compound exerts its anti-cancer effects through a multi-faceted approach:

  • Inhibition of Cell Proliferation: this compound substantially suppresses the proliferation of cervical cancer cells in a dose- and time-dependent manner.[1][2] This is evidenced by reduced cell viability and inhibition of colony formation in vitro.[2]

  • Induction of Cell Cycle Arrest: The compound induces cell cycle arrest at the G0/G1 phase in both HeLa and CaSki cells.[5] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

  • Promotion of Apoptosis: this compound is a potent inducer of apoptosis, or programmed cell death, in cervical cancer cells.[1][2] This is characterized by increased production of reactive oxygen species (ROS), decreased mitochondrial membrane potential, and activation of the caspase cascade.[1][2]

  • Modulation of Signaling Pathways: The anti-tumor activities of this compound are largely attributed to its ability to attenuate the PI3K/AKT/mTOR and MAPK/ERK signaling pathways.[1][2][6] These pathways are frequently deregulated in cervical cancer and play crucial roles in cell survival, proliferation, and apoptosis.[1][6] this compound has been shown to decrease the phosphorylation levels of key proteins in these pathways, including PI3K, Akt, mTOR, and ERK.[1][2]

Preclinical In Vivo Studies:

In vivo experiments using HeLa cell-bearing mouse xenograft models have shown that this compound exhibits good anti-tumor efficacy.[1][2] Treatment with this compound resulted in a decrease in the levels of phosphorylated PI3K and ERK in the tumor tissue, consistent with the in vitro findings.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the effects of this compound on cervical cancer cell lines.

Table 1: IC50 Values of this compound in Cervical Cancer Cell Lines

Cell LineTime PointIC50 (µM)
HeLa24h6.54
CaSki24h3.27

Data extracted from Zhang et al., 2017.

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.2 ± 2.330.1 ± 1.814.7 ± 1.5
This compound (3.27 µM)63.8 ± 2.925.4 ± 2.110.8 ± 1.1
This compound (6.54 µM)70.1 ± 3.220.7 ± 1.99.2 ± 0.9
This compound (13.08 µM)75.6 ± 3.515.3 ± 1.49.1 ± 0.8

Data represents treatment for 24h and is extracted from Zhang et al., 2017.

Table 3: Effect of this compound on Apoptosis in HeLa and CaSki Cells

Cell LineTreatmentApoptosis Rate (%)
HeLaControl3.1 ± 0.5
This compound (6.54 µM)25.8 ± 2.1
CaSkiControl2.8 ± 0.4
This compound (3.27 µM)21.4 ± 1.8

Data represents treatment for 24h and is extracted from Zhang et al., 2017.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cervical cancer cells.

  • Materials:

    • HeLa or CaSki cells

    • DMEM (Dulbecco's Modified Eagle Medium)

    • FBS (Fetal Bovine Serum)

    • Penicillin-Streptomycin

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1.64, 3.27, 6.54, 13.08, and 26.16 µM) for different time points (e.g., 12, 24, 48, and 72 hours).[2] A control group with DMSO alone should be included.[2]

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control group.

2. Cell Cycle Analysis (Flow Cytometry)

This protocol is used to analyze the effect of this compound on the cell cycle distribution.

  • Materials:

    • HeLa or CaSki cells

    • This compound

    • PBS (Phosphate-Buffered Saline)

    • 70% Ethanol (ice-cold)

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Treat cells with different concentrations of this compound for the desired time points (e.g., 12, 24, 48 hours).[5]

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the rate of apoptosis induced by this compound.

  • Materials:

    • HeLa or CaSki cells

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with this compound for the indicated time.

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

4. Western Blot Analysis

This protocol is used to detect the expression levels of proteins in the signaling pathways affected by this compound.

  • Materials:

    • HeLa or CaSki cells

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, p-ERK, ERK, Bcl-2, Bax, Caspase-3, PARP, and β-actin)

    • HRP-conjugated secondary antibodies

    • ECL (Enhanced Chemiluminescence) detection reagent

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL detection system.

Visualizations

Zeylenone_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibition MAPK_ERK MAPK/ERK This compound->MAPK_ERK inhibition ROS ROS Production This compound->ROS induction AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK_ERK->Proliferation MAPK_ERK->Survival Apoptosis Apoptosis MMP Mitochondrial Membrane Potential ROS->MMP decrease Caspase Caspase Activation MMP->Caspase Caspase->Apoptosis

Caption: this compound inhibits PI3K/AKT/mTOR and MAPK/ERK pathways and induces apoptosis.

Experimental_Workflow start Cervical Cancer Cell Lines (HeLa, CaSki) treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Western Blot Analysis treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western_blot->data_analysis

Caption: In vitro experimental workflow for evaluating the effects of this compound.

Logical_Relationship This compound This compound Pathway_Inhibition Inhibition of PI3K/AKT/mTOR & MAPK/ERK This compound->Pathway_Inhibition Cellular_Effects Cellular Effects Pathway_Inhibition->Cellular_Effects Proliferation_Inhibition Decreased Proliferation Cellular_Effects->Proliferation_Inhibition Cell_Cycle_Arrest G0/G1 Arrest Cellular_Effects->Cell_Cycle_Arrest Apoptosis_Induction Increased Apoptosis Cellular_Effects->Apoptosis_Induction Antitumor_Activity Antitumor Activity in Cervical Cancer Proliferation_Inhibition->Antitumor_Activity Cell_Cycle_Arrest->Antitumor_Activity Apoptosis_Induction->Antitumor_Activity

Caption: Logical relationship of this compound's mechanism to its antitumor activity.

References

Zeylenone: A Potent Research Tool for the Elucidation of Apoptotic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zeylenone, a naturally occurring cyclohexene oxide, has emerged as a significant small molecule for inducing apoptosis in various cancer cell lines. Its ability to modulate multiple key signaling pathways makes it an invaluable tool for researchers studying programmed cell death and for professionals in the field of oncology drug development. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in apoptosis research.

Mechanism of Action

This compound induces apoptosis through a multi-faceted approach, primarily by targeting and inhibiting critical cell survival signaling pathways. In numerous cancer cell lines, this compound has been shown to suppress the phosphorylation and activation of key proteins in the JAK/STAT, PI3K/AKT/mTOR, and MAPK/ERK pathways. This inhibition leads to a cascade of downstream events culminating in the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Key molecular events following this compound treatment include:

  • Inhibition of Pro-Survival Signaling: this compound decreases the phosphorylation of JAK2, STAT3, PI3K, AKT, mTOR, and ERK, thereby shutting down signals that promote cell proliferation and survival.[1][2]

  • Induction of Mitochondrial Dysfunction: A significant decrease in mitochondrial membrane potential is a common observation, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[1]

  • Activation of Caspase Cascade: this compound treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[3]

  • Regulation of Bcl-2 Family Proteins: An upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL are consistently observed, shifting the cellular balance towards apoptosis.[1][3]

  • Cleavage of PARP: The activation of executioner caspases results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, highlighting its potential for selective cytotoxicity.

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
PC-3Prostate Carcinoma4.1924
SKOV3Ovarian CarcinomaDose-dependent decrease in viability observed at 2.5, 5, and 10 µM24
HeLaCervical CarcinomaDose-dependent effects observedNot Specified
CaSkiCervical CarcinomaDose-dependent effects observedNot Specified
K562Chronic Myelogenous LeukemiaDose-dependent decrease in viability observedNot Specified
HOSOsteosarcomaDose-dependent effects observedNot Specified
U2OSOsteosarcomaDose-dependent effects observedNot Specified

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Harvesting: After treatment, collect the culture medium (containing floating apoptotic cells) and wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the collected medium.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

dot

experimental_workflow_annexin_v cluster_prep Cell Preparation cluster_harvest Harvesting cluster_stain Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_this compound Treat with this compound (0-10 µM, 24h) seed_cells->treat_this compound collect_cells Collect Floating & Adherent Cells treat_this compound->collect_cells wash_cells Wash with PBS collect_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, RT, Dark) add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze

Experimental workflow for Annexin V/PI staining.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the JC-1 dye to assess changes in mitochondrial membrane potential.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • JC-1 staining solution

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • JC-1 Staining: After treatment, remove the medium and wash the cells with PBS. Add fresh medium containing JC-1 dye (final concentration 5-10 µg/mL) to each well.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Analysis: Analyze the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence can be quantified using a fluorescence plate reader.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol outlines the detection of key apoptotic proteins in this compound-treated cells.

Materials:

  • This compound stock solution (in DMSO)

  • Cancer cell line of interest

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Signaling Pathway Diagrams

dot

JAK_STAT_pathway This compound This compound pJAK2 p-JAK2 This compound->pJAK2 Inhibition JAK2 JAK2 JAK2->pJAK2 Phosphorylation pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Bcl2 Bcl-2 (Anti-apoptotic) pSTAT3->Bcl2 Upregulation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

This compound inhibits the JAK/STAT signaling pathway.

dot

PI3K_AKT_mTOR_pathway This compound This compound pPI3K p-PI3K This compound->pPI3K Inhibition PI3K PI3K PI3K->pPI3K Activation pAKT p-AKT pPI3K->pAKT Activation AKT AKT AKT->pAKT pmTOR p-mTOR pAKT->pmTOR Activation mTOR mTOR mTOR->pmTOR CellSurvival Cell Survival pmTOR->CellSurvival Promotion Apoptosis Apoptosis CellSurvival->Apoptosis Inhibition

This compound inhibits the PI3K/AKT/mTOR pathway.

dot

MAPK_ERK_pathway This compound This compound pERK p-ERK This compound->pERK Inhibition Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK pMEK p-MEK MEK->pMEK Phosphorylation pMEK->pERK Phosphorylation ERK ERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation Promotion Apoptosis Apoptosis Proliferation->Apoptosis Inhibition

This compound inhibits the MAPK/ERK signaling pathway.

dot

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Fas Fas Receptor FasL->Fas Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion This compound This compound This compound->FasL Upregulates This compound->Bax Upregulates This compound->Bcl2 Downregulates PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Overview of this compound-induced apoptosis pathways.

References

Design and Synthesis of Novel Zeylenone Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the design, synthesis, and biological evaluation of novel zeylenone analogues as potential anticancer agents. This compound, a natural product isolated from Uvaria grandiflora, and its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1] This document outlines the synthetic methodologies, protocols for key biological assays, and a summary of the structure-activity relationships (SAR) to guide further drug discovery and development efforts.

Quantitative Data Summary

The antitumor activities of this compound and its novel analogues have been assessed across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: Cytotoxicity of this compound Analogues against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compound PC-3 (Prostate)4.19 (24h)[2]
CaSki (Cervical)3.3 (24h), 1.6 (48h)[3]
HeLa (Cervical)4.2 (24h), 2.1 (48h)[3]
CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone) U251 (Glioblastoma)5.161[4]
A172 (Glioblastoma)6.440[4]

Table 2: Apoptosis Induction by this compound in Gastric Cancer Cells (24h treatment)

Cell LineThis compound Concentration (µM)Apoptosis Rate (%)Reference
SGC7901 0~5[5]
6.6~20[5]
13.2~48[5]
MGC803 0~5[5]
6.6~30[5]
13.2~65[5]

Table 3: Cell Cycle Distribution of Cervical Cancer Cells after this compound Treatment (µM)

Cell LineTreatment% G0/G1 Phase% S Phase% G2/M PhaseReference
HeLa Control (24h)55.329.115.6[3][6]
This compound (6.54 µM, 24h)68.220.511.3[3][6]
CaSki Control (24h)58.725.415.9[3][6]
This compound (3.27 µM, 24h)50.138.211.7[3][6]

Experimental Protocols

Synthesis of this compound Analogues

The total synthesis of (+)-zeylenone can be accomplished in 13 steps starting from quinic acid, with an overall yield of approximately 9.8%.[7][8][9] A key step in this synthesis involves a single-step dihydroxylation to control the stereochemistry of three chiral centers.[7][8]

Protocol 1: Synthesis of (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA) [10]

This protocol describes the derivatization of a this compound precursor.

  • Protect the diol of the this compound precursor using 2,2-dimethoxypropane.

  • Dissolve the protected precursor in dichloromethane (DCM).

  • To the solution, add triethylamine, 4-(dimethylamino)pyridine (DMAP), and p-fluorobenzoyl chloride.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the mixture with DCM, wash with water, and dry the organic layer over sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product using silica gel column chromatography to yield the final compound.

G cluster_synthesis Synthesis Workflow quinic_acid Quinic Acid intermediate Protected this compound Precursor quinic_acid->intermediate 12 Steps derivatization Derivatization with p-fluorobenzoyl chloride intermediate->derivatization purification Purification (Silica Gel Chromatography) derivatization->purification ca_compound (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone (CA) purification->ca_compound

Caption: Synthetic workflow for a this compound analogue.

Cell Viability Assay (CCK-8)

This protocol is for assessing the cytotoxicity of this compound analogues.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound analogues for 24, 48, or 72 hours.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound analogues using flow cytometry.

  • Treat cells with the desired concentrations of this compound analogues for the specified time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound analogues on cell cycle distribution.[3]

  • Treat cells with this compound analogues for the desired time periods (e.g., 12, 24, 48 hours).[3]

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[3]

  • Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.[3]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Mechanism of Action: Signaling Pathways

This compound and its analogues exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary pathways affected are the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][6][11]

PI3K/Akt/mTOR Pathway

This compound has been shown to inhibit the phosphorylation of key components of the PI3K/Akt/mTOR pathway, including PI3K, Akt, and mTOR.[3][6] This inhibition leads to decreased cell proliferation and survival.

MAPK/ERK Pathway

The MAPK/ERK pathway is another critical regulator of cell growth and proliferation that is inhibited by this compound.[3][6] Treatment with this compound leads to a reduction in the phosphorylation of ERK.[3][6]

Induction of Apoptosis

This compound analogues induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][5] This is evidenced by the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases-3, -8, and -9.[2][5] Furthermore, this compound treatment alters the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein Bax.[2][5]

G cluster_pathway This compound Analogue Signaling za This compound Analogue rtk Receptor Tyrosine Kinases (e.g., EGFR) za->rtk pi3k PI3K za->pi3k Inhibition of phosphorylation akt Akt za->akt Inhibition of phosphorylation mtor mTOR za->mtor Inhibition of phosphorylation erk ERK za->erk Inhibition of phosphorylation bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) za->bcl2 Modulation ras Ras rtk->ras rtk->pi3k raf Raf ras->raf pi3k->akt akt->mtor proliferation Cell Proliferation & Survival akt->proliferation mtor->proliferation mek MEK raf->mek mek->erk erk->proliferation apoptosis Apoptosis caspases Caspase Activation bcl2->caspases caspases->apoptosis

Caption: this compound analogue signaling pathways.

Structure-Activity Relationship (SAR)

The anticancer activity of this compound analogues is influenced by their chemical structure. Key findings from SAR studies include:

  • Hydroxyl Groups: The hydroxyl groups at the C-1 and C-2 positions are crucial for the antitumor activity.[1][7]

  • C-1 Esterification: Esterification of the C-1 hydroxyl group with large substituents leads to a decrease or loss of activity.[1][7]

  • C-3 Position: Modification at the C-3 position with appropriate ester substituents can enhance the potency of the analogues.[1][7]

  • Fluorination: The addition of a fluorine atom to the benzoyl group, as seen in the analogue CA, has been shown to significantly enhance the anti-glioblastoma activity.[10]

G cluster_sar Structure-Activity Relationship cluster_modifications Modifications cluster_activity Biological Activity zeylenone_core This compound Core Structure c1_oh C-1 OH zeylenone_core->c1_oh c2_oh C-2 OH zeylenone_core->c2_oh c3_ester C-3 Ester zeylenone_core->c3_ester benzoyl_f Fluorinated Benzoyl Group zeylenone_core->benzoyl_f high_activity High Activity c1_oh->high_activity Crucial for low_activity Low/No Activity c1_oh->low_activity Esterification with large groups leads to c2_oh->high_activity Crucial for enhanced_activity Enhanced Activity c3_ester->enhanced_activity Appropriate substitution can lead to benzoyl_f->enhanced_activity Enhances activity

Caption: Key structure-activity relationships of this compound.

References

Application Notes and Protocols for Zeylenone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and cell culture conditions for researchers, scientists, and drug development professionals investigating the effects of Zeylenone, a natural cyclohexene oxide with demonstrated anti-cancer properties.[1][2][3][4]

Introduction

This compound (Zey) is a naturally occurring compound isolated from the leaves of Uvaria grandiflora.[3] It has shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including cervical, gastric, prostate, and ovarian cancers.[1][2][5][6] this compound exerts its anti-cancer activities by modulating several key signaling pathways, such as the PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT, and Wnt/β-catenin pathways.[1][3][5][6] This document outlines recommended cell culture conditions and detailed experimental protocols for studying the effects of this compound.

Cell Culture Conditions

Successful experiments with this compound require appropriate cell culture conditions. The following table summarizes the cell lines and specific conditions reported in the literature.

Cell LineCancer TypeCulture MediumSeeding DensityThis compound ConcentrationIncubation Time
HeLa Cervical CarcinomaDMEM with 10% FBSNot specified0, 1.64, 3.27, 6.54, 13.08, 26.16 µM12, 24, 48, 72 h
CaSki Cervical CarcinomaRPMI-1640 with 10% FBSNot specified0, 1.64, 3.27, 6.54, 13.08, 26.16 µM12, 24, 48, 72 h
SGC7901 Gastric CancerRPMI-1640 with 10% FBS5 × 10³ cells/well (96-well plate)0, 2.96, 5.92, 11.84, 23.68, 47.37 µM24 h
MGC803 Gastric CancerRPMI-1640 with 10% FBS5 × 10³ cells/well (96-well plate)0, 2.96, 5.92, 11.84, 23.68, 47.37 µM24 h
PC-3 Prostate CarcinomaNot specifiedNot specifiedIC50: 4.19 µmol/L24 h
DU145 Prostate CarcinomaNot specifiedNot specifiedNot specifiedNot specified
SKOV3 Ovarian CarcinomaNot specifiedNot specified2.5, 5, 10 µmol/L24 h
GES-1 Normal Gastric EpithelialNot specifiedNot specified0, 1, 2, 4, 8, 16, 32, 64, 128 µM24 h

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and allow them to adhere overnight.[2]

  • Treat the cells with various concentrations of this compound (e.g., 0 to 50 µM) for the desired time periods (e.g., 24, 48, 72 hours).[3][7] Include a vehicle control (DMSO only).

  • After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound

  • Crystal violet staining solution

Procedure:

  • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).

  • Replace the medium with fresh, drug-free medium and culture for 12-14 days, allowing colonies to form.[3][7]

  • Wash the colonies with PBS, fix with methanol, and stain with crystal violet.

  • Count the number of colonies (typically containing >50 cells).

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic cells after this compound treatment.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 hours).[2]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[2]

Western Blot Analysis

This technique is used to detect changes in the expression levels of proteins involved in signaling pathways affected by this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-AKT, p-ERK, Caspase-3, Bcl-2, Bax)[1][2]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as required.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow for its investigation.

Zeylenone_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK_ERK MAPK/ERK This compound->MAPK_ERK inhibits JAK JAK This compound->JAK inhibits Wnt Wnt/β-catenin This compound->Wnt inhibits Apoptosis Apoptosis This compound->Apoptosis induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Wnt->Proliferation

Caption: this compound inhibits multiple pro-survival signaling pathways, leading to decreased cell proliferation and increased apoptosis.

Experimental_Workflow start Start: Select Cancer Cell Line culture Cell Culture & Seeding start->culture treatment This compound Treatment (Varying Concentrations & Times) culture->treatment viability Cell Viability Assay (MTT) treatment->viability proliferation Colony Formation Assay treatment->proliferation apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis protein Western Blot Analysis (Signaling Proteins) treatment->protein data Data Analysis & Interpretation viability->data proliferation->data apoptosis->data protein->data

Caption: A typical experimental workflow for investigating the anti-cancer effects of this compound in vitro.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Zeylenone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving optimal solubility of investigational compounds is a critical first step for reliable in vitro experimentation. Zeylenone, a naturally occurring cyclohexene oxide with demonstrated anti-tumor activities, presents solubility challenges due to its hydrophobic nature. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when preparing this compound for cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of this compound. Several suppliers confirm that this compound is soluble in DMSO.[1]

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a frequent issue with hydrophobic compounds. This phenomenon, often called "oiling out," occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium. The following troubleshooting steps can help mitigate this problem:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your cell culture, as high concentrations can be cytotoxic. A final DMSO concentration of ≤ 0.1% is generally considered safe for most cell lines, though some may tolerate up to 0.5%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilution steps. This gradual reduction in DMSO concentration can help keep the compound in solution.

  • Pre-warm the cell culture medium: Adding the this compound-DMSO solution to pre-warmed medium (e.g., 37°C) can improve its solubility.

  • Ensure rapid and thorough mixing: Immediately after adding the this compound solution to the medium, mix it thoroughly by gentle vortexing or inversion to ensure rapid and even dispersion.

Q3: What is the maximum concentration of this compound I can dissolve in DMSO?

Q4: Are there any alternative solvents I can use for this compound?

A4: Besides DMSO, this compound is also reported to be soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. However, for cell-based assays, DMSO is the preferred solvent due to its miscibility with water and relatively lower cytotoxicity at low concentrations compared to many other organic solvents.

Troubleshooting Guide: Enhancing this compound Solubility

This section provides a step-by-step guide to address common solubility challenges with this compound.

Problem: this compound powder is not dissolving completely in DMSO.

  • Solution 1: Gentle Heating. Warm the solution to 37°C to aid in dissolution.[1]

  • Solution 2: Sonication. Use an ultrasonic bath to provide mechanical agitation and break up any compound aggregates.[1]

  • Solution 3: Fresh DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its solvating power for hydrophobic compounds. Use fresh, anhydrous DMSO.

Problem: Precipitate forms immediately upon adding the DMSO stock to the aqueous cell culture medium.

  • Solution 1: Two-Step Dilution. First, create an intermediate dilution of your this compound-DMSO stock in a small volume of pre-warmed culture medium. Then, add this intermediate dilution to the final volume of your culture medium.

  • Solution 2: Lower Stock Concentration. Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your final culture, so be mindful of the final DMSO concentration.

  • Solution 3: Use of Pluronic F-68. In some cases, a small amount of a non-ionic surfactant like Pluronic F-68 (at a final concentration of 0.01-0.1%) in the final culture medium can help to maintain the solubility of hydrophobic compounds. However, the compatibility of such additives with your specific cell line and assay should be validated.

Data Presentation: this compound Solubility

The following table summarizes the known solubility information for this compound.

CompoundSolventReported SolubilityData Type
This compoundDimethyl Sulfoxide (DMSO)≥ 10 mM (~3.82 mg/mL)Estimated
This compoundChloroformSolubleQualitative
This compoundDichloromethaneSolubleQualitative
This compoundEthyl AcetateSolubleQualitative
This compoundAcetoneSolubleQualitative

Note: The solubility in DMSO is an estimate based on supplier data for the preparation of stock solutions.[1][2] The molecular weight of this compound is 382.36 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Weigh out 3.82 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles. If particles remain, sonicate the tube for 5-10 minutes or gently warm it to 37°C.

  • Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay by Turbidimetry

This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plate

  • Microplate reader with turbidity measurement capability (e.g., at 620 nm)

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in DMSO.

  • In the 96-well plate, add a small volume (e.g., 2 µL) of each this compound-DMSO dilution to the wells. Include a DMSO-only control.

  • Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the desired final concentrations of this compound.

  • Mix the contents of the wells thoroughly by shaking for 1-2 minutes.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the absorbance (turbidity) of each well at 620 nm.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed compared to the DMSO control is considered the kinetic solubility limit.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_dilution Working Solution Preparation This compound This compound Powder vortex Vortex / Sonicate This compound->vortex dmso Anhydrous DMSO dmso->vortex stock_solution 10 mM Stock in DMSO prewarmed_medium Pre-warmed Culture Medium intermediate_dilution Intermediate Dilution stock_solution->intermediate_dilution Step 1 vortex->stock_solution prewarmed_medium->intermediate_dilution working_solution Final Working Solution (≤0.1% DMSO) intermediate_dilution->working_solution Step 2 final_medium Final Culture Medium final_medium->working_solution

Caption: Workflow for preparing this compound working solutions.

signaling_pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_jak_stat JAK/STAT Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits MAPK MAPK This compound->MAPK inhibits JAK JAK This compound->JAK inhibits Apoptosis Apoptosis This compound->Apoptosis promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Signaling pathways inhibited by this compound.

References

Zeylenone stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with zeylenone. The information provided addresses common stability issues encountered in cell culture media, helping to ensure the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results with this compound are often linked to its stability in cell culture media. This compound is susceptible to degradation, which can lead to a decrease in its effective concentration over the course of an experiment. This degradation can be influenced by several factors, including the composition of the media, the presence of serum, pH, and temperature.

Q2: I've noticed a decrease in the potency of my this compound solution over time. Why is this happening?

A2: The decrease in this compound potency is likely due to its chemical instability, particularly its susceptibility to hydrolysis. Studies have indicated that this compound can be hydrolyzed by esterases, which are present in fetal bovine serum (FBS) and other serum supplements commonly used in cell culture.[1] This hydrolysis can lead to the formation of inactive metabolites, thereby reducing the effective concentration of the active compound.

Q3: How does the presence of serum in my cell culture media affect this compound's stability?

A3: Serum contains various enzymes, including esterases, that can degrade this compound through hydrolysis.[1] The rate of degradation can vary depending on the lot and concentration of the serum used. Therefore, it is crucial to consider the potential for serum-induced degradation when designing and interpreting experiments with this compound. The presence of serum proteins can also impact the bioavailability of small molecules, although in some cases, binding to serum proteins can paradoxically slow down hydrolysis.[2]

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: To minimize degradation, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent exposure to moisture and light.

Troubleshooting Guide

This guide provides solutions to common problems encountered when using this compound in cell culture experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent dose-response curves This compound degradation in culture media.1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol below). 2. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 3. Reduce the incubation time of your assay if possible. 4. Consider using a serum-free or low-serum medium if compatible with your cell line.
Loss of biological activity over time Hydrolysis of this compound by serum esterases.1. Test the effect of different serum concentrations on this compound's activity. 2. Evaluate the use of heat-inactivated serum, which may have reduced esterase activity. 3. If feasible, explore the use of this compound analogs with improved stability.[1]
Precipitation of this compound in media Poor aqueous solubility.1. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) and consistent across all treatments. 2. Visually inspect the media for any signs of precipitation after adding this compound. 3. Prepare this compound dilutions in pre-warmed media and mix thoroughly.

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol provides a detailed methodology to determine the stability of this compound in your specific cell culture medium.

Objective: To quantify the degradation of this compound in cell culture medium over a defined period.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, penicillin-streptomycin)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)

  • Analytical standards of this compound

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Preparation of Test Samples:

    • In sterile tubes or a 96-well plate, prepare triplicate samples by diluting the this compound stock solution into your complete cell culture medium to the final working concentration used in your experiments (e.g., 10 µM).

    • Prepare a "time zero" (T=0) sample by adding the this compound dilution to the medium and immediately proceeding to the extraction step (Step 4). This will serve as the baseline concentration.

    • Prepare control samples containing only the cell culture medium with the same final concentration of DMSO as the test samples.

  • Incubation:

    • Incubate the remaining test samples in a cell culture incubator at 37°C with 5% CO₂ for various time points relevant to your experiments (e.g., 2, 4, 8, 24, 48, and 72 hours).

  • Sample Extraction (at each time point):

    • At each designated time point, remove the samples from the incubator.

    • To precipitate proteins and extract the remaining this compound, add an equal volume of a suitable organic solvent (e.g., acetonitrile or methanol).

    • Vortex the samples thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the this compound.

  • HPLC Analysis:

    • Analyze the supernatant from each time point using a validated HPLC method to quantify the concentration of this compound.

    • Generate a standard curve using known concentrations of this compound to accurately determine the concentration in your samples.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

    • From this data, you can estimate the half-life (t½) of this compound in your specific cell culture conditions.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock (DMSO) prep_samples Prepare Test Samples in Media prep_stock->prep_samples incubate Incubate at 37°C, 5% CO2 (Time points: 0, 2, 4, 8, 24, 48, 72h) prep_samples->incubate extract Extract this compound incubate->extract hplc HPLC Analysis extract->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis

Experimental workflow for assessing this compound stability.

Signaling Pathways Affected by this compound

This compound has been shown to impact several key signaling pathways involved in cell proliferation, apoptosis, and survival. Understanding these pathways is crucial for interpreting experimental data.

1. JAK/STAT Pathway:

This compound has been reported to inhibit the phosphorylation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, leading to the downregulation of this pathway. This inhibition can contribute to the anti-proliferative and pro-apoptotic effects of this compound.

JAK_STAT_pathway This compound This compound JAK JAK This compound->JAK pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pSTAT p-STAT STAT->pSTAT Phosphorylation pJAK->STAT Nucleus Nucleus pSTAT->Nucleus GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription

Inhibition of the JAK/STAT signaling pathway by this compound.

2. PI3K/AKT/mTOR Pathway:

This compound can suppress the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway.[1][3] This signaling cascade is critical for cell growth, proliferation, and survival. Inhibition of this pathway by this compound can induce apoptosis and inhibit cell growth.

PI3K_AKT_mTOR_pathway This compound This compound PI3K PI3K This compound->PI3K pPI3K p-PI3K PI3K->pPI3K Activation AKT AKT pAKT p-AKT AKT->pAKT Activation mTOR mTOR pmTOR p-mTOR mTOR->pmTOR Activation pPI3K->AKT pAKT->mTOR CellGrowth Cell Growth & Proliferation pmTOR->CellGrowth

Suppression of the PI3K/AKT/mTOR pathway by this compound.

3. MAPK/ERK Pathway:

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another pro-survival signaling route that can be inhibited by this compound.[1][3] By blocking this pathway, this compound can further contribute to the induction of apoptosis in cancer cells.

MAPK_ERK_pathway This compound This compound Raf Raf This compound->Raf Ras Ras Ras->Raf pRaf p-Raf Raf->pRaf Activation MEK MEK pMEK p-MEK MEK->pMEK Activation ERK ERK pERK p-ERK ERK->pERK Activation pRaf->MEK pMEK->ERK TranscriptionFactors Transcription Factors pERK->TranscriptionFactors CellProliferation Cell Proliferation & Survival TranscriptionFactors->CellProliferation

Inhibition of the MAPK/ERK signaling pathway by this compound.

References

Technical Support Center: Optimizing Zeylenone Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing zeylenone concentration in cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues encountered during experimentation with this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A1: The effective concentration of this compound varies depending on the cell line. For initial screening, a broad concentration range is recommended. Based on published data, starting with a range from 1 µM to 50 µM is advisable. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q2: How should I dissolve this compound for cell culture experiments?

A2: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO and store it in aliquots at -20°C or -80°C. For experiments, the stock solution should be serially diluted in the complete cell culture medium to the final desired concentrations. To avoid solvent-induced cytotoxicity, the final DMSO concentration in the culture medium should be kept low, typically below 0.5%.

Q3: What is the known mechanism of action for this compound's cytotoxicity?

A3: this compound has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[1][2][3] Its cytotoxic effects are mediated through the modulation of several key signaling pathways, including the JAK/STAT, PI3K/AKT/mTOR, and MAPK/ERK pathways.[1][3] this compound can also induce cell cycle arrest, increase the production of reactive oxygen species (ROS), and decrease the mitochondrial membrane potential.[3]

Q4: For how long should I treat the cells with this compound?

A4: Incubation times can range from 24 to 72 hours. A common starting point is a 24-hour treatment period.[1] However, the optimal incubation time can be cell-line dependent. Time-course experiments (e.g., 24, 48, and 72 hours) are recommended to determine the most appropriate treatment duration for your experimental model.[4]

Q5: Does this compound have selective toxicity towards cancer cells?

A5: Some studies suggest that this compound exhibits selective toxicity towards cancer cells with limited cytotoxicity toward normal cell lines.[2][5][6] For example, it has shown significantly higher cytotoxicity to the PC-3 prostate cancer cell line than to the noncancerous WPMY-1 prostate stromal cell line.[2]

Troubleshooting Guide

Issue 1: High variability in cytotoxicity readings between replicate wells.

  • Possible Cause 1: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding. After plating, gently rock the plate in a cross pattern to ensure even distribution of cells.

  • Possible Cause 2: Edge effects in the microplate.

    • Solution: Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity.

  • Possible Cause 3: Inaccurate pipetting.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. When adding reagents, avoid touching the sides of the wells.

Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.

  • Possible Cause 1: Cell line resistance.

    • Solution: The selected cell line may be inherently resistant to this compound. Consider using a different cell line or a positive control compound known to be cytotoxic to your cells to validate the assay.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: Extend the incubation period (e.g., to 48 or 72 hours) as the cytotoxic effects of this compound may be time-dependent.[4]

  • Possible Cause 3: this compound degradation.

    • Solution: this compound is an ester-containing compound and may be susceptible to hydrolysis.[2] Ensure the stock solution is properly stored and prepare fresh dilutions for each experiment. Consider using this compound encapsulated in polymeric micelles to improve stability.[7]

Issue 3: Suspected interference with MTT or other tetrazolium-based assays.

  • Possible Cause: Direct reduction of the tetrazolium salt.

    • Solution 1: Run a cell-free control. Add this compound to the culture medium without cells and perform the assay. If a color change occurs, it indicates direct interaction with the assay reagent.

    • Solution 2: Use an alternative assay. Consider using a non-enzymatic-based assay for cytotoxicity, such as a crystal violet assay or a cell counting method (e.g., trypan blue exclusion).

Data Presentation

Table 1: Effective Concentrations and IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeConcentration/IC50Treatment DurationAssay MethodReference
SKOV3Ovarian Carcinoma2.5, 5, 10 µmol/L24 hoursCCK-8[1]
PC-3Prostate CarcinomaIC50: 4.19 µmol/L24 hoursMTT[2]
HeLaCervical CarcinomaDose-dependent decrease12, 24, 48, 72 hoursMTT[4]
CaSkiCervical Carcinoma1.64, 3.27, 6.54, 13.08, 26.16 µM12, 24, 48, 72 hoursMTT[4]
SGC7901Gastric Cancer2.96, 5.92, 11.84, 23.68, 47.37 µM24 hoursMTT[5]
MGC803Gastric Cancer2.96, 5.92, 11.84, 23.68, 47.37 µM24 hoursMTT[5]
HOSOsteosarcoma0–26 μM24 hoursNot Specified[8]
U2OSOsteosarcoma0–26 μM24 hoursNot Specified[8]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: CCK-8 Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Single-Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate treat_cells Treat Cells with This compound seed_plate->treat_cells prep_zey Prepare this compound Serial Dilutions incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, CCK-8) incubate->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent read_plate Measure Absorbance incubate_reagent->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: General experimental workflow for cytotoxicity assays.

jak_stat_pathway This compound This compound p_JAK2 p-JAK2 This compound->p_JAK2 inhibits JAK2 JAK2 JAK2->p_JAK2 phosphorylates p_STAT3 p-STAT3 p_JAK2->p_STAT3 phosphorylates STAT3 STAT3 STAT3->p_STAT3 Proliferation Cell Proliferation p_STAT3->Proliferation promotes Apoptosis Apoptosis p_STAT3->Apoptosis inhibits

Caption: this compound's inhibition of the JAK/STAT signaling pathway.

pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes

Caption: this compound's inhibition of the PI3K/AKT/mTOR pathway.

mapk_erk_pathway This compound This compound RAF RAF This compound->RAF inhibits MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates CellProliferation Cell Proliferation ERK->CellProliferation promotes

Caption: this compound's inhibition of the MAPK/ERK signaling pathway.

References

Technical Support Center: Preventing Zeylenone Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Zeylenone precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I diluted my DMSO stock solution into my aqueous buffer/media. What happened?

A1: This is a common issue known as "salting out" or "crashing out." this compound is a hydrophobic compound, meaning it has poor solubility in water-based (aqueous) solutions. While it dissolves well in organic solvents like dimethyl sulfoxide (DMSO), rapidly diluting this stock into an aqueous environment can cause the this compound to aggregate and precipitate as it comes out of the solution.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: High-purity, anhydrous DMSO is the most common and recommended solvent for preparing this compound stock solutions. Ensure the DMSO is of a suitable grade for cell culture or your specific application and has been stored properly to prevent water absorption, which can compromise its solubilizing capacity.

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with 0.1% being ideal for many cell lines, especially in long-term experiments.[1][2][3][4] However, the tolerance to DMSO can vary between cell lines, so it is best to perform a vehicle control experiment to determine the optimal concentration for your specific cells.

Q4: Can I heat or sonicate my this compound solution to help it dissolve?

A4: Gentle warming (e.g., to 37°C) and brief sonication in a water bath can aid in the initial dissolution of this compound in the stock solvent and can also help to redissolve a slight precipitate that may have formed after dilution. However, prolonged or excessive heating should be avoided as it may degrade the compound.

Q5: How should I store my this compound stock solution?

A5: Store your this compound stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Repeated freezing and thawing can lead to compound degradation and precipitation.

Troubleshooting Guides

Problem: Precipitate Observed in Cell Culture Medium After Adding this compound

Step 1: Visual Inspection

  • Microscopy: Examine a sample of the medium under a microscope. This compound precipitate may appear as small, clear, needle-like crystals or an amorphous solid. This will help distinguish it from bacterial or fungal contamination.

  • Control Flask: Always include a vehicle control flask (medium + DMSO at the same final concentration without this compound). If precipitation also occurs in the control, the issue may be with the medium or the solvent.

Step 2: Review Stock Solution Preparation and Dilution Technique

  • Stock Concentration: A very high stock concentration can be more prone to precipitation upon dilution. If you are consistently facing issues, consider preparing a lower concentration stock solution.

  • Dilution Method: The method of dilution is critical.

    • Correct: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous buffer or medium while gently vortexing or swirling.

    • Incorrect: Adding the aqueous solution directly to the concentrated DMSO stock. This rapid change in solvent polarity is a common cause of precipitation.

  • Serial Dilution: For higher final concentrations of this compound, a serial dilution approach can be effective. First, create an intermediate dilution in a smaller volume of medium, ensure it is fully dissolved, and then add this to the final culture volume.

Problem: Inconsistent or Non-reproducible Experimental Results

This can be a consequence of undetected microprecipitation. Even if not clearly visible, small aggregates of this compound can lead to an inaccurate effective concentration of the compound in your experiment.

Solution: Employ Solubility Enhancement Techniques If simple dilution protocols are insufficient, consider these advanced methods:

  • Use of Co-solvents: While DMSO is the primary co-solvent, other water-miscible solvents can be explored depending on the experimental system.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Formulation with Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate this compound, improving its solubility. It is important to work above the critical micelle concentration (CMC) of the chosen surfactant and to verify its compatibility with your experimental system.

Data Presentation: Factors Affecting this compound Solubility

FactorEffect on SolubilityRecommendations & Considerations
pH The solubility of many organic compounds is pH-dependent. While specific data for this compound is not readily available, its chemical structure suggests that extreme pH values could potentially affect its stability and solubility.For most cell culture applications, maintaining the pH of the physiological range (typically 7.2-7.4) is crucial for both the compound and the cells. If working in a cell-free system, the optimal pH for solubility should be determined empirically.
Temperature Generally, the solubility of solid organic compounds in aqueous solutions increases with temperature.Pre-warming the aqueous buffer or medium to 37°C before adding the this compound stock can help prevent precipitation. However, be cautious of compound stability at elevated temperatures over long periods.
Co-solvents (e.g., DMSO) Increasing the concentration of a co-solvent will generally increase the solubility of a hydrophobic compound.The final concentration of the co-solvent must be compatible with the experimental system (e.g., non-toxic to cells). Aim for the lowest effective concentration.
Ionic Strength High salt concentrations in buffers can sometimes decrease the solubility of organic compounds (salting-out effect).Be mindful of the composition of your buffers and media. Standard physiological buffers like PBS are generally suitable.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for use in aqueous-based experiments.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, low-binding microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.

  • If necessary, briefly sonicate the vial in a room temperature water bath to aid dissolution.

  • Visually inspect the solution against a light source to ensure no particulates are visible.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock into Aqueous Medium for Cell Culture

Objective: To dilute the this compound DMSO stock into cell culture medium while minimizing the risk of precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Determine the final concentration of this compound and the final volume of medium required.

  • Calculate the volume of this compound stock solution needed. Ensure the final DMSO concentration will be at an acceptable level (e.g., ≤ 0.5%).

  • In a sterile conical tube, add the pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop by drop.

  • Continue to mix gently for a few seconds to ensure homogeneity.

  • Use the final diluted this compound solution immediately to treat your cells.

Visualizations

Experimental Workflow for Preparing this compound Working Solution

G Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot for Storage dissolve->aliquot store Store at -20°C / -80°C aliquot->store add_stock Add Stock Dropwise to Medium store->add_stock Use one aliquot warm_media Pre-warm Aqueous Medium (37°C) warm_media->add_stock mix Gently Mix add_stock->mix use_immediately Use Immediately mix->use_immediately

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway: this compound Inhibition of PI3K/AKT/mTOR

This compound has been shown to inhibit the proliferation of cancer cells by attenuating key signaling pathways. The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, and its inhibition by this compound leads to decreased cell proliferation and survival.

G This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT This compound->AKT Inhibits mTOR mTOR This compound->mTOR Inhibits RTK Growth Factor Receptor (RTK) RTK->PI3K PI3K->AKT AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway.

Signaling Pathway: this compound Inhibition of MAPK/ERK

In addition to the PI3K/AKT/mTOR pathway, this compound also exerts its anti-proliferative effects by targeting the MAPK/ERK signaling cascade, which is another key pathway involved in cell proliferation and survival.

G This compound This compound Raf Raf This compound->Raf Inhibits MEK MEK This compound->MEK Inhibits ERK ERK This compound->ERK Inhibits Ras Ras Ras->Raf Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound's inhibitory effect on the MAPK/ERK pathway.

References

Technical Support Center: Zearalenone IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in determining the half-maximal inhibitory concentration (IC50) of Zearalenone (ZEN).

Frequently Asked Questions (FAQs)

Q1: Why are my Zearalenone IC50 values inconsistent across experiments?

A1: Inconsistent IC50 values for Zearalenone are a common challenge and can arise from several factors:

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to ZEN's cytotoxic effects. IC50 values can range from approximately 10 µM to over 100 µM depending on the cell line used.[1]

  • Exposure Time: The duration of cell exposure to ZEN significantly impacts the IC50 value. Generally, longer incubation times result in lower IC50 values.

  • Solvent Concentration: Zearalenone is often dissolved in solvents like dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells and interfere with the assay, leading to inaccurate IC50 values. It is crucial to use a consistent and low concentration of the solvent across all experiments and include a solvent control.

  • Cell Density: The initial number of cells seeded can affect the outcome of the viability assay. It is important to optimize and maintain a consistent cell density for each experiment.

  • Assay-Specific Interference: Zearalenone may interfere with the chemistry of certain viability assays. For example, it could potentially reduce the MTT reagent directly, leading to an overestimation of cell viability.

Q2: Which cell line is most sensitive to Zearalenone?

A2: Sensitivity to Zearalenone is cell-type dependent. For instance, studies have shown that HeLa cells can be quite sensitive, showing significant cell death at concentrations as low as 200 ng/ml after four days of exposure.[2] However, the choice of cell line should be guided by the specific research question and the biological context being investigated.

Q3: What is the optimal solvent and concentration for dissolving Zearalenone?

A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving Zearalenone for in vitro studies. It is recommended to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3][4] Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) to account for any effects of the solvent itself.

Q4: Can Zearalenone's estrogenic activity affect the IC50 results?

A4: Yes, Zearalenone is a mycoestrogen and can bind to estrogen receptors, which can stimulate cell proliferation at low concentrations in estrogen-responsive cell lines like MCF-7.[5][6][7] This proliferative effect can mask the cytotoxic effects at higher concentrations, making it challenging to determine a clear IC50 value. It is important to consider the estrogenic properties of ZEN when interpreting results from such cell lines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the determination of Zearalenone IC50 values using the MTT assay.

Problem Potential Cause(s) Troubleshooting Steps
High background absorbance in blank wells - Contamination of media or reagents.- Phenol red in the culture medium can interfere with absorbance readings.- Use fresh, sterile reagents and media.- Use phenol red-free medium for the assay.- Ensure proper subtraction of the average absorbance of blank wells from all other readings.
Low absorbance readings across the plate - Insufficient number of viable cells.- Low metabolic activity of the cells.- Incomplete dissolution of formazan crystals.- Optimize the initial cell seeding density.- Ensure cells are in the logarithmic growth phase.- Increase the incubation time with the MTT reagent (e.g., from 2 to 4 hours).- Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient time for solubilization.
Inconsistent results between replicate wells - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with pipetting technique.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Increase in absorbance at higher Zearalenone concentrations - Zearalenone may be directly reducing the MTT reagent.- Hormetic effect (low-dose stimulation, high-dose inhibition).- Run a control experiment with Zearalenone and MTT reagent in cell-free media to check for direct reduction.- Consider the estrogenic effects of ZEN at low concentrations, which may stimulate proliferation. Extend the concentration range to observe the inhibitory effect at higher doses.

Quantitative Data Summary

The following table summarizes Zearalenone IC50 values reported in the literature for various cell lines and exposure times. This data highlights the significant variability and underscores the importance of standardized experimental conditions.

Cell LineExposure Time (hours)IC50 (µM)Reference
HepG2 24>100[1]
4870.0 - >100[1]
7270.0 - >100[1]
SH-SY5Y 2494.3 (for β-ZEL)[8]
4820.8 (for α-ZEL), 9.1 (for β-ZEL)[8]
7214.0 (for α-ZEL), 7.5 (for β-ZEL)[8]
RAW 264.7 2480[5]
MCF-7 120 (5 days)Proliferation observed at 10⁻⁹ to 10⁻⁶ M[9]
Caco-2 7215[10]

Note: ZEL refers to Zearalenol, a metabolite of Zearalenone. The cytotoxicity of Zearalenone and its metabolites can differ.

Experimental Protocols

Detailed Methodology for MTT Assay to Determine Zearalenone IC50

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Zearalenone (ZEN) stock solution (in DMSO)

  • 96-well flat-bottom tissue culture plates

  • Complete cell culture medium (with and without phenol red)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Zearalenone Treatment:

    • Prepare serial dilutions of Zearalenone from the stock solution in a serum-free or low-serum medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.5%.

    • Include the following controls:

      • Cell control: Cells in medium only (no ZEN or DMSO).

      • Vehicle control: Cells in medium with the same concentration of DMSO as the highest ZEN concentration.

      • Blank control: Medium only (no cells).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of ZEN.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the logarithm of the Zearalenone concentration.

    • Determine the IC50 value, which is the concentration of Zearalenone that causes a 50% reduction in cell viability, using non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding zen_prep Prepare ZEN Dilutions zen_treatment Treat with ZEN zen_prep->zen_treatment incubation1 Incubate (24h) cell_seeding->incubation1 incubation1->zen_treatment incubation2 Incubate (24/48/72h) zen_treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for determining the IC50 value of Zearalenone using the MTT assay.

zearalenone_signaling cluster_er_pathway Estrogen Receptor Pathway cluster_mapk_pathway MAPK Pathway ZEN Zearalenone ER Estrogen Receptor (ERα/ERβ) ZEN->ER Binds to ROS Reactive Oxygen Species (ROS) ZEN->ROS Induces ERE Estrogen Response Element ER->ERE Translocates to nucleus and binds Gene_Expression Gene Expression ERE->Gene_Expression Regulates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Leads to p38_JNK p38/JNK MAPK ROS->p38_JNK Activates Apoptosis Apoptosis p38_JNK->Apoptosis Promotes

Caption: Simplified signaling pathways affected by Zearalenone.

References

Navigating the Nuances of Zeylenone: A Technical Guide to Cell Line-Specific Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals investigating the anti-cancer potential of zeylenone now have access to a comprehensive technical support center. This resource addresses the critical issue of variability in this compound's efficacy across different cancer cell lines, providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to aid in experimental design and data interpretation.

This compound, a naturally occurring cyclohexene oxide, has demonstrated significant anti-tumor activities in a variety of cancer cells.[1][2] However, its effectiveness can vary considerably between cell lines, a crucial consideration for researchers aiming to elucidate its mechanism of action and therapeutic potential. This guide provides a centralized repository of data and methodologies to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why does the cytotoxic effect of this compound vary between different cancer cell lines?

The differential response to this compound is multifactorial and can be attributed to the inherent genetic and phenotypic diversity among cancer cell lines.[3] Key factors include:

  • Differential Expression of Signaling Proteins: The activity of this compound is tightly linked to its ability to modulate specific signaling pathways.[4][5] Cell lines with varying baseline expression levels of proteins within the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways will exhibit different sensitivities.[4][6]

  • Apoptotic Threshold: The propensity of a cell to undergo apoptosis is variable. Cell lines with a lower apoptotic threshold may be more susceptible to this compound-induced cell death, which often proceeds through the mitochondrial apoptosis pathway.[7][8]

  • Drug Efflux and Metabolism: Although not extensively detailed for this compound in the provided context, general mechanisms of drug resistance, such as the activity of efflux pumps, can contribute to differential sensitivity.

Q2: What are the typical IC50 values for this compound in common cancer cell lines?

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. As expected, these values differ across cell lines.

Cell LineCancer TypeIC50 (µM)Reference
PC-3Human Prostate Carcinoma4.19 (after 24h)[7]
SGC7901Gastric Cancer13.21[8]
MGC803Gastric Cancer13.42[8]
U251Glioblastoma5.161 (for derivative CA)[9]
A172Glioblastoma6.440 (for derivative CA)[9]

Note: The IC50 values for the glioblastoma cell lines were determined for a this compound derivative, compound CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone).[9]

Q3: this compound appears to have limited toxicity to normal cells. Is this consistently observed?

Several studies suggest that this compound exhibits selective cytotoxicity towards cancer cells with limited effects on normal cell lines.[1][2][7] For instance, this compound showed significantly higher cytotoxicity to the PC-3 prostate cancer cell line compared to the noncancerous WPMY-1 prostate stromal cell line.[7] Similarly, it did not show severe toxicity to normal gastric epithelial cells (GES-1).[8] However, it is crucial for researchers to validate this selectivity in their specific experimental models.

Troubleshooting Guide

This section addresses common issues encountered during in vitro experiments with this compound.

Issue 1: High variability in cell viability assay results.

  • Possible Cause 1: Inconsistent Cell Culture Conditions. Minor variations in cell density, passage number, or media composition can significantly impact cellular response to treatment.

    • Solution: Strictly adhere to a standardized cell culture protocol. Ensure cells are in the logarithmic growth phase at the time of treatment. Regularly check for mycoplasma contamination.

  • Possible Cause 2: this compound Stability and Solubility. this compound may degrade or precipitate in culture media, leading to inconsistent effective concentrations.

    • Solution: Prepare fresh this compound solutions for each experiment from a concentrated stock stored under appropriate conditions (e.g., -20°C). Visually inspect the media for any signs of precipitation after adding the compound.

Issue 2: Inconsistent or weak induction of apoptosis.

  • Possible Cause 1: Suboptimal Concentration or Treatment Duration. The concentration of this compound and the duration of exposure are critical for inducing apoptosis.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Refer to the IC50 values in the table above as a starting point.

  • Possible Cause 2: Cell Line Resistance. The cell line may be inherently resistant to this compound-induced apoptosis due to high expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][8]

    • Solution: Analyze the baseline expression of key apoptotic regulatory proteins (Bcl-2 family, caspases) in your cell line. Consider co-treatment with sensitizing agents if resistance is suspected.

Issue 3: Difficulty in detecting changes in signaling pathways.

  • Possible Cause 1: Inappropriate Time Point for Analysis. The activation or inhibition of signaling pathways can be transient.

    • Solution: Conduct a time-course experiment to identify the peak time for pathway modulation after this compound treatment. Collect cell lysates at various time points (e.g., 0, 1, 6, 12, 24 hours) for Western blot analysis.

  • Possible Cause 2: Antibody Quality. Poor antibody quality can lead to non-specific bands or failure to detect the protein of interest.

    • Solution: Use validated antibodies from reputable suppliers. Always include positive and negative controls in your Western blot experiments.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are summaries of commonly used protocols in this compound studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis.

Western Blot Analysis
  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes, the following diagrams have been generated.

Zeylenone_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_common Common Pathway Zeylenone_ext This compound Fas Fas Zeylenone_ext->Fas FasL FasL Zeylenone_ext->FasL Procaspase8 Pro-caspase-8 Fas->Procaspase8 FasL->Fas Binds Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Bid Bid Caspase8->Bid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 tBid tBid Bid->tBid Cleavage Bax Bax tBid->Bax Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax->Mitochondrion Bcl2 Bcl-2 / Bcl-xL Bcl2->Bax Zeylenone_int This compound Zeylenone_int->Bax Zeylenone_int->Bcl2 Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Cleavage Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP Cleavage

Caption: this compound-induced apoptosis signaling pathways.

Zeylenone_Kinase_Pathways cluster_JAKSTAT JAK/STAT Pathway cluster_PI3K PI3K/AKT/mTOR Pathway cluster_MAPK MAPK/ERK Pathway This compound This compound JAK2 p-JAK2 This compound->JAK2 PI3K p-PI3K This compound->PI3K Src p-Src This compound->Src ERK p-ERK This compound->ERK STAT3 p-STAT3 JAK2->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation AKT p-AKT PI3K->AKT mTOR p-mTOR AKT->mTOR mTOR->Proliferation Src->ERK ERK->Proliferation

Caption: Key kinase signaling pathways inhibited by this compound.

Experimental_Workflow start Cancer Cell Culture treatment This compound Treatment start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis protein Protein Expression (Western Blot) treatment->protein end Data Interpretation viability->end apoptosis->end protein->end

References

Technical Support Center: Optimizing Western Blot for Zeylenone-Treated Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with zeylenone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your Western blot experiments for this compound-treated samples.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration and treatment time for this compound in cell culture for Western blot analysis?

A1: The optimal concentration and treatment time for this compound can vary depending on the cell line and the specific signaling pathway being investigated. Based on published studies, a good starting point is to perform a dose-response and time-course experiment. For example, in DU145 prostate cancer cells, this compound has been used at concentrations of 10, 20, and 40 µmol/l for 48 hours to observe changes in the Wnt/β-catenin pathway.[1][2] In other cell lines like HeLa and CaSki, concentrations ranging from 1.64 to 6.54 µM for 24 hours have been shown to induce apoptosis and affect the PI3K/AKT/mTOR and MAPK/ERK pathways.[3]

Q2: How should I prepare my cell lysates from this compound-treated samples?

A2: Standard protein extraction protocols are generally effective. It is crucial to work quickly and keep samples on ice to prevent protein degradation.[4] Using a lysis buffer containing protease and phosphatase inhibitors is highly recommended, especially when studying phosphorylation events.[4] For nuclear or DNA-binding proteins, sonication of the lysate may be necessary to ensure complete protein extraction.[4]

Q3: Which signaling pathways are known to be affected by this compound and what are the key proteins to probe for in a Western blot?

A3: this compound has been shown to modulate several key signaling pathways involved in cancer progression. When planning your Western blot experiments, consider probing for key proteins in the following pathways:

  • Wnt/β-catenin Pathway: Key proteins include Wnt5a, β-catenin, and Cyclin D1.[1][2]

  • Apoptosis Pathways: Look for changes in the expression of Bcl-2 family proteins (Bcl-2, Bcl-xL, Bax), caspases (pro-caspase-3, -7, -8, -9 and their cleaved forms), and PARP.[3][5]

  • PI3K/AKT/mTOR and MAPK/ERK Pathways: Key targets include phosphorylated and total forms of PI3K, AKT, mTOR, and ERK.[3][6]

  • JAK/STAT Pathway: Investigate the phosphorylation status of JAK2 and STAT3.[7]

Q4: What are some general tips for optimizing antibody concentrations for proteins in this compound-regulated pathways?

A4: Antibody titration is a critical step for achieving a strong signal with minimal background.[8][9] Start with the manufacturer's recommended dilution and perform a dilution series to find the optimal concentration for your specific experimental conditions.[10] For secondary antibodies, a common starting dilution range is between 1:5,000 and 1:20,000.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Weak or No Signal Insufficient protein loading.Quantify your protein lysates using a BCA or Bradford assay and aim to load 20-50 µg of total protein per lane.[8]
Inefficient protein transfer.Confirm successful transfer by staining the membrane with Ponceau S after transfer.[11] For large proteins (>150 kDa), consider a wet transfer overnight at 4°C. For small proteins (<20 kDa), use a membrane with a smaller pore size (e.g., 0.2 µm).
Suboptimal antibody concentration.Perform an antibody titration to determine the optimal primary and secondary antibody concentrations.[9] Consider incubating the primary antibody overnight at 4°C to increase signal intensity.[12]
Inactive enzyme on secondary antibody or expired substrate.Use fresh ECL substrate and ensure the HRP-conjugated secondary antibody is not expired.
High Background Insufficient blocking.Block the membrane for at least 1 hour at room temperature. Consider trying different blocking buffers, such as 5% non-fat milk or 5% BSA in TBST. For phosphorylated proteins, BSA is generally recommended to avoid cross-reactivity with casein in milk.
Antibody concentration is too high.Decrease the concentration of the primary and/or secondary antibody.
Inadequate washing.Increase the number and duration of washing steps with TBST after antibody incubations to remove unbound antibodies.[8]
Non-specific Bands Primary antibody is not specific enough.Use an affinity-purified primary antibody. If possible, include a positive and negative control to confirm antibody specificity.
Protein degradation.Always add protease inhibitors to your lysis buffer and keep samples on ice or at 4°C during preparation.[4]
Protein aggregation.Instead of boiling samples at 95-100°C, try heating at 70°C for 10-20 minutes to prevent aggregation of some proteins.[4]

Quantitative Data Summary

Table 1: Example this compound Treatment Conditions from Literature

Cell LineThis compound ConcentrationTreatment DurationTarget Pathway/ProteinsReference
DU145 (Prostate Cancer)10, 20, 40 µmol/l48 hoursWnt/β-catenin (Wnt5a, β-catenin, Cyclin D1)[1][2]
PC-3 (Prostate Cancer)Dose-dependentNot specifiedApoptosis (Caspases, Bcl-2 family)[5]
HeLa, CaSki (Cervical Cancer)1.64, 3.27, 6.54 µM24 hoursPI3K/AKT/mTOR, MAPK/ERK, Apoptosis[3]
SGC7901, MGC803 (Gastric Cancer)2.96, 5.92, 11.84, 23.68, 47.37 µM24 hoursAKT, ERK, MMPs[13]
SKOV3 (Ovarian Carcinoma)2.5, 5, 10 µmol/L24 hoursJAK/STAT (p-JAK, p-STAT), Apoptosis[7]

Table 2: General Antibody Dilution Ranges

Antibody TypeStarting Dilution Range
Primary Antibody1:500 - 1:2,000
Secondary Antibody (HRP-conjugated)1:5,000 - 1:200,000

Experimental Protocols

Protocol 1: Protein Extraction from this compound-Treated Cells
  • Culture cells to the desired confluency and treat with the appropriate concentration of this compound for the desired time. Include a vehicle-treated control (e.g., DMSO).

  • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[14]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[14]

  • Transfer the supernatant (containing the protein) to a new pre-chilled tube.

  • Determine the protein concentration using a BCA protein assay kit.

  • Aliquot the lysates and store them at -80°C for future use.

Protocol 2: Western Blotting
  • Sample Preparation: Mix an appropriate amount of protein lysate (e.g., 30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes or 70°C for 10-20 minutes.

  • SDS-PAGE: Load the prepared samples and a pre-stained protein ladder into the wells of a polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom. The percentage of the gel should be chosen based on the molecular weight of the target protein.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. For PVDF membranes, activate the membrane with methanol for 1 minute before transfer.[15]

  • Blocking: After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween 20). Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to the predetermined optimal concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[12]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in the blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

  • Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis cell_seeding Cell Seeding zeylenone_treatment This compound Treatment (Dose-response & Time-course) cell_seeding->zeylenone_treatment cell_lysis Cell Lysis (RIPA buffer + Inhibitors) zeylenone_treatment->cell_lysis quantification Protein Quantification (BCA Assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry Analysis imaging->densitometry normalization Normalization to Loading Control (e.g., β-actin, GAPDH) densitometry->normalization conclusion conclusion normalization->conclusion Conclusion

Caption: Experimental workflow for Western blot analysis of this compound-treated samples.

zeylenone_signaling_pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_wnt Wnt/β-catenin Pathway cluster_apoptosis Apoptosis This compound This compound PI3K PI3K This compound->PI3K MAPK MAPK This compound->MAPK Wnt5a Wnt5a This compound->Wnt5a Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR ERK ERK MAPK->ERK beta_catenin β-catenin Wnt5a->beta_catenin CyclinD1 Cyclin D1 beta_catenin->CyclinD1 Caspases Caspases Bax->Caspases Bcl2->Caspases

Caption: Signaling pathways modulated by this compound.

troubleshooting_flowchart action_node action_node start Western Blot Issue? no_signal Weak or No Signal? start->no_signal high_background High Background? no_signal->high_background No action_check_transfer Check protein transfer (Ponceau S). Increase protein load. Optimize antibody concentration. no_signal->action_check_transfer Yes non_specific_bands Non-specific Bands? high_background->non_specific_bands No action_blocking_washing Optimize blocking (time, agent). Increase washing steps. Decrease antibody concentration. high_background->action_blocking_washing Yes end_node Problem Solved non_specific_bands->end_node No action_specificity Use affinity-purified antibody. Include controls. Check for protein degradation/aggregation. non_specific_bands->action_specificity Yes action_check_transfer->high_background action_blocking_washing->non_specific_bands action_specificity->end_node

Caption: Troubleshooting flowchart for common Western blot issues.

References

Technical Support Center: Flow Cytometry Analysis of Zearalenone-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting flow cytometry experiments focused on zearalenone-induced apoptosis. This guide provides answers to frequently asked questions and solutions to common problems encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the principle of Annexin V/PI staining in the context of zearalenone-induced apoptosis?

A1: Zearalenone (ZEA) can induce programmed cell death, or apoptosis.[1] One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[2] Annexin V is a protein with a high affinity for PS and, when labeled with a fluorochrome (e.g., FITC), it can identify early apoptotic cells.[3] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised.[3] Therefore, by using Annexin V and PI staining together, we can distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (due to mechanical injury during sample preparation).

Q2: What are the known signaling pathways involved in zearalenone-induced apoptosis?

A2: Zearalenone has been shown to induce apoptosis through multiple signaling pathways, which can be cell-type dependent. The main pathways include:

  • Mitochondrial (Intrinsic) Pathway: ZEA can increase the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to loss of mitochondrial membrane potential and the release of cytochrome c.[4][5] This activates caspase-9, which in turn activates the executioner caspase-3.[4][5]

  • Death Receptor (Extrinsic) Pathway: In some cells, ZEA can increase the expression of Fas and FasL, leading to the activation of caspase-8.[6]

  • Endoplasmic Reticulum (ER) Stress Pathway: ZEA can induce ER stress, leading to the unfolded protein response (UPR) and subsequent activation of apoptotic pathways.[7] This can involve an increase in intracellular calcium levels.[7][8]

  • Oxidative Stress Pathway: ZEA can induce the production of reactive oxygen species (ROS), which can cause cellular damage and trigger apoptosis.[5][9]

  • p53-Dependent Pathway: ZEA can cause DNA damage, leading to the activation of p53, which can arrest the cell cycle and induce apoptosis.[4]

Q3: What are typical concentrations and incubation times for inducing apoptosis with zearalenone?

A3: The effective concentration and incubation time for zearalenone to induce apoptosis can vary significantly depending on the cell type. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. However, based on published studies, a general range can be provided.

Cell TypeZearalenone ConcentrationIncubation TimeOutcome
Bovine Aortic Endothelial Cells (BAECs)10, 30, 60 µM24 hConcentration-dependent decrease in cell viability and increase in apoptosis.[8]
Mouse Sertoli Cells3-300 µMNot specifiedIC50 of 80 µM.[6]
Human Hepatocytes (HepG2)Not specifiedNot specifiedDose-dependent induction of apoptosis.[4]
Porcine Granulosa CellsNot specifiedNot specifiedDose-dependent apoptosis and necrosis.[6]
Mouse Spermatogonia (GC-1 spg)50-100 nM24 hDose-dependent decrease in cell viability and increase in apoptosis.[1]

Q4: Can zearalenone affect the cell cycle?

A4: Yes, zearalenone has been reported to cause cell cycle arrest in various cell lines.[10] For example, ZEA has been shown to induce G2/M phase arrest in TM4 cells and human embryo kidney (HEK) 293 cells.[7][10] In HepG2 cells, a 24-hour exposure to ZEA did not have a significant effect on the cell cycle, while another mycotoxin, deoxynivalenol (DON), induced a G2-phase arrest.[11] It is advisable to perform cell cycle analysis in parallel with apoptosis assays to get a complete picture of ZEA's effects on your cells.

Troubleshooting Guide

This section addresses specific issues you might encounter during the flow cytometric analysis of zearalenone-induced apoptosis.

Issue 1: High percentage of Annexin V- / PI+ cells in the untreated control.

  • Possible Cause: Mechanical damage to the cells during harvesting or sample preparation. Over-trypsinization can also disrupt membrane integrity.[12]

  • Troubleshooting Steps:

    • Gentle Cell Handling: Handle cells gently throughout the protocol. Avoid vigorous vortexing or pipetting.

    • Optimize Harvesting: If using adherent cells, use a gentle dissociation reagent like Accutase instead of trypsin-EDTA, as EDTA can interfere with Annexin V binding.[12]

    • Check Cell Health: Ensure you are using healthy, log-phase cells for your experiment. Overconfluent or starved cells can undergo spontaneous apoptosis or necrosis.[12]

Issue 2: High background fluorescence or no clear separation between populations.

  • Possible Cause:

    • Inadequate washing steps leading to residual unbound antibodies.[13]

    • Incorrect compensation settings, causing spectral overlap between fluorochromes.[14]

    • High cell autofluorescence.[13]

  • Troubleshooting Steps:

    • Washing: Increase the number of washing steps after antibody incubation to remove unbound antibodies.[13]

    • Compensation: Always run single-stained compensation controls for each fluorochrome used in your experiment.[14] Ensure the compensation controls are as bright or brighter than your experimental samples.[15]

    • Autofluorescence: Include an unstained cell control to assess the level of autofluorescence. If high, you may need to use brighter fluorochromes or a different laser/filter combination.[16]

Issue 3: Weak or no Annexin V signal in the zearalenone-treated group.

  • Possible Cause:

    • The concentration of zearalenone or the incubation time was insufficient to induce apoptosis.[12]

    • The Annexin V staining buffer lacks calcium, which is essential for Annexin V binding to phosphatidylserine.[17]

    • Apoptotic cells were lost during the washing steps.

  • Troubleshooting Steps:

    • Optimize ZEA Treatment: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your cell line.

    • Check Buffers: Ensure you are using the recommended Annexin V binding buffer that contains calcium. Do not use EDTA-containing buffers.[17]

    • Collect Supernatant: Apoptotic cells can detach and be present in the supernatant. It is crucial to collect the supernatant along with the adherent cells before staining.[12]

Issue 4: High percentage of Annexin V+ / PI+ cells in the zearalenone-treated group, with very few Annexin V+ / PI- cells.

  • Possible Cause: The zearalenone concentration was too high or the incubation time was too long, causing rapid progression to late-stage apoptosis and necrosis.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment with a fixed concentration of zearalenone to identify the optimal time point for observing early apoptosis.

    • Dose-Response Experiment: Reduce the concentration of zearalenone to slow down the apoptotic process.

Experimental Protocols

Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry

This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.

Materials:

  • Zearalenone stock solution

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (containing calcium)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • FACS tubes

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a culture plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.

    • Treat cells with the desired concentrations of zearalenone for the predetermined incubation time. Include an untreated control.

  • Harvesting Cells:

    • Suspension cells: Gently collect cells by centrifugation.

    • Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the attached cells with PBS and then detach them using a gentle dissociation reagent (e.g., Accutase). Combine the detached cells with the collected medium.

  • Washing:

    • Wash the harvested cells twice with cold PBS by centrifugation.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[18]

    • Transfer 100 µL of the cell suspension to a FACS tube.[18]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. (Note: The optimal amount of each reagent may vary and should be titrated).[18]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[2]

    • Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[18]

Controls:

  • Unstained cells: To set the baseline fluorescence and forward/side scatter parameters.

  • Single-stained controls (Annexin V only and PI only): For setting up compensation.

  • Untreated cells: To determine the baseline level of apoptosis in your cell population.

Visualizations

Zearalenone-Induced Apoptosis Signaling Pathway

Zearalenone_Apoptosis_Pathway ZEA Zearalenone ROS ↑ Reactive Oxygen Species (ROS) ZEA->ROS ER_Stress ↑ ER Stress ZEA->ER_Stress DNA_Damage DNA Damage ZEA->DNA_Damage ROS->ER_Stress Ca_Release ↑ Cytosolic Ca²⁺ ER_Stress->Ca_Release Mito Mitochondrial Dysfunction Ca_Release->Mito p53 ↑ p53 Activation DNA_Damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Zearalenone-induced apoptosis signaling pathways.

Experimental Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow start Start: Cell Culture treatment Zearalenone Treatment (Dose-response & Time-course) start->treatment harvest Harvest Cells (Adherent & Supernatant) treatment->harvest wash1 Wash with PBS harvest->wash1 stain Stain with Annexin V & PI in Binding Buffer wash1->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Data Analysis (Gating & Quadrant Analysis) acquire->analyze end End: Results analyze->end

Caption: Experimental workflow for apoptosis analysis.

References

Optimizing experimental protocols for Zeylenone research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Zeylenone. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to help you optimize your research and overcome common challenges.

Troubleshooting Guides and FAQs

This section is designed to provide quick answers to specific issues you might encounter during your experiments with this compound.

Frequently Asked questions

  • General Handling and Storage

    • Q1: How should I prepare and store this compound stock solutions?

      • A: this compound is soluble in DMSO. For in vitro studies, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles. Studies on the stability of compounds in DMSO suggest that many are stable for extended periods when stored at low temperatures, with 92% of compounds remaining stable after 3 months at room temperature, and even greater stability expected at -20°C.[1][2] For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.

    • Q2: What is the stability of this compound in cell culture medium?

      • A: The stability of this compound in aqueous solutions like cell culture medium can be limited. It is best practice to prepare fresh dilutions from your DMSO stock for each experiment. Do not store this compound in culture medium for extended periods, as hydrolysis can occur, leading to a loss of biological activity.[3]

    • Q3: What concentration of DMSO is safe for my cells?

      • A: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, it is crucial to include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) in all experiments to account for any potential effects of the solvent on cell viability and function.

  • Cell Culture and Treatment

    • Q4: I'm observing morphological changes in my cells after this compound treatment, such as rounding and detachment. Is this expected?

      • A: Yes, these morphological changes are often indicative of apoptosis or cell death, which this compound is known to induce in various cancer cell lines.[4] You may observe cell shrinkage, rounding, and detachment from the culture plate, especially at higher concentrations or after longer incubation times.

    • Q5: My untreated control cells are showing a high level of apoptosis in my Annexin V/PI assay. What could be the cause?

      • A: High background apoptosis in control cells can be due to several factors, including over-confluency, nutrient deprivation in the culture medium, or contamination (e.g., mycoplasma). Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. It's also important to handle the cells gently during harvesting and staining to avoid mechanical damage.[5]

    • Q6: I am not seeing a significant decrease in cell viability after this compound treatment. What should I do?

      • A: There are several potential reasons for this. First, verify the concentration of your this compound stock solution and ensure it has been stored correctly. The sensitivity to this compound can vary significantly between different cell lines, so you may need to test a wider range of concentrations and/or increase the incubation time. Also, consider the confluency of your cells, as very high cell densities can sometimes mask the cytotoxic effects of a compound.[6]

  • Interpreting Results

    • Q7: My cell viability assay (e.g., MTT) and apoptosis assay (e.g., Annexin V/PI) results seem to conflict. What could be the reason?

      • A: Discrepancies between different assays can occur. For example, an MTT assay measures metabolic activity, which may not always directly correlate with the number of viable cells, especially if the compound affects mitochondrial function. An apoptosis assay like Annexin V/PI provides a more direct measure of programmed cell death. It is always recommended to use multiple, complementary assays to confirm your findings.[7]

    • Q8: I am seeing a high percentage of necrotic cells (Annexin V+/PI+) but very few early apoptotic cells (Annexin V+/PI-) in my flow cytometry data. What does this indicate?

      • A: This could suggest that the concentration of this compound used is too high or the incubation time is too long, causing rapid cell death that bypasses the early apoptotic stages. Alternatively, it could indicate that at high concentrations, this compound induces necrosis. Consider performing a time-course experiment or using a lower concentration range to capture the early apoptotic events.[8]

Data Presentation

This compound IC50 Values in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)AssayExposure Time (h)Reference
HeLaCervical Cancer~5MTT48[2][9]
CaSkiCervical Cancer~3.5MTT48[2][9]
SKOV3Ovarian CancerNot specified, effective at 2.5-10 µMCCK-824[3]
PC-3Prostate Cancer4.19MTT24[10]
SGC7901Gastric Cancer~10MTT24[11]
MGC803Gastric Cancer~12MTT24[11]
U251Glioblastoma5.161CCK-8Not Specified[10]
A172Glioblastoma6.440CCK-8Not Specified[10]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.[12][13]

Pharmacokinetic Parameters of this compound

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blotting for Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. After treatment with this compound, changes in the expression levels of key apoptosis-regulating proteins (e.g., Bcl-2 family proteins, caspases) can be assessed.

Methodology:

  • Protein Extraction: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Antitumor Activity (Xenograft Mouse Model)

Principle: To evaluate the antitumor efficacy of this compound in a living organism, a xenograft model is commonly used, where human cancer cells are implanted into immunocompromised mice.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5x10⁶ HeLa cells) into the flank of nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound at different doses, positive control like paclitaxel). Administer the treatment via a suitable route (e.g., intraperitoneal injection) for a specified duration (e.g., daily for 14 days).[4]

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Mandatory Visualization

Zeylenone_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_common Common Pathway cluster_other Other Affected Pathways Zeylenone_ext This compound Fas Fas/FasL Zeylenone_ext->Fas Induces Caspase8 Caspase-8 Fas->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Zeylenone_int This compound Bcl2 Bcl-2 Zeylenone_int->Bcl2 Inhibits Bax Bax Zeylenone_int->Bax Promotes Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Mito->CytC Releases Caspase9 Caspase-9 CytC->Caspase9 Activates Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to Zeylenone_other This compound JAK_STAT JAK/STAT Zeylenone_other->JAK_STAT Inhibits PI3K_AKT PI3K/AKT/mTOR Zeylenone_other->PI3K_AKT Inhibits MAPK_ERK MAPK/ERK Zeylenone_other->MAPK_ERK Inhibits Wnt_beta Wnt/β-catenin Zeylenone_other->Wnt_beta Inhibits Proliferation Cell Proliferation JAK_STAT->Proliferation PI3K_AKT->Proliferation MAPK_ERK->Proliferation Wnt_beta->Proliferation

Caption: this compound-induced signaling pathways leading to apoptosis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Cancer Cell Culture treatment This compound Treatment (Dose & Time Course) start->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Apoptotic Markers) treatment->western ic50 IC50 Determination viability->ic50 mechanism Mechanism of Action apoptosis->mechanism western->mechanism xenograft Xenograft Model (Nude Mice) treatment_vivo This compound Administration xenograft->treatment_vivo monitoring Tumor Growth & Body Weight Monitoring treatment_vivo->monitoring endpoint Endpoint Analysis (Tumor Excision) monitoring->endpoint efficacy Efficacy Evaluation endpoint->efficacy

Caption: General experimental workflow for this compound research.

Troubleshooting_Logic start Unexpected Experimental Result check_compound Check this compound (Stock, Dilution, Storage) start->check_compound check_cells Check Cell Culture (Health, Confluency, Contamination) start->check_cells check_protocol Review Experimental Protocol (Reagents, Incubation Times, Technique) start->check_protocol re_evaluate Re-evaluate Results with Controls (Vehicle, Positive/Negative) check_compound->re_evaluate check_cells->re_evaluate check_protocol->re_evaluate consult Consult Literature / Support re_evaluate->consult If issue persists

Caption: Logical workflow for troubleshooting this compound experiments.

References

How to minimize off-target effects of Zeylenone in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects of Zeylenone in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and signaling pathways of this compound?

This compound is a naturally occurring cyclohexene oxide that has demonstrated anti-cancer properties by modulating several key signaling pathways.[1][2][3] Its primary mechanism of action involves the inhibition of pro-survival and proliferative pathways in cancer cells.

Known Signaling Pathways Affected by this compound:

  • JAK/STAT Pathway: this compound has been shown to decrease the phosphorylation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, leading to reduced cell proliferation and apoptosis in ovarian carcinoma cells.[3]

  • PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound has been found to suppress this pathway in cervical carcinoma cells.[1][2]

  • MAPK/ERK Pathway: Another critical pathway for cell proliferation and survival, the MAPK/ERK pathway, is also attenuated by this compound in cervical carcinoma cells.[1][2]

  • Wnt/β-catenin Pathway: this compound has been observed to downregulate the Wnt/β-catenin signaling pathway in prostate cancer cells, which is involved in cell proliferation and metastasis.

Below is a diagram illustrating the primary signaling pathways targeted by this compound.

cluster_membrane cluster_cytoplasm cluster_nucleus receptor Receptor PI3K PI3K receptor->PI3K RAS RAS receptor->RAS JAK JAK receptor->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation beta_catenin β-catenin beta_catenin->Proliferation This compound This compound This compound->PI3K Inhibits This compound->MEK Inhibits This compound->JAK Inhibits This compound->beta_catenin Inhibits

Caption: this compound's primary signaling pathway targets.

Q2: Does this compound have any known off-target effects?

While studies have highlighted this compound's potent anti-cancer activities, specific, comprehensively documented off-target effects are not yet well-defined in publicly available literature. However, like many small molecule inhibitors, particularly those targeting kinases, there is a potential for off-target interactions. Some studies have shown that this compound exhibits lower toxicity in normal cell lines compared to cancer cell lines, suggesting a degree of selectivity.[4][5] Researchers should empirically determine the off-target profile of this compound in their specific experimental system.

Q3: How can I proactively assess the potential off-target effects of this compound in my experiments?

Several robust methodologies can be employed to identify potential off-target proteins of this compound. These techniques can be broadly categorized into biochemical and cellular-based assays.

Method Category Specific Technique Principle Throughput Considerations
Biochemical Assays Kinome Scanning (e.g., KINOMEscan™)Measures the binding affinity of this compound against a large panel of purified kinases.[6][7][8]HighIn vitro; may not fully recapitulate cellular context. ATP concentration can influence results.[9]
Competitive Binding AssaysMeasures the dissociation constant (Kd) of the inhibitor-protein complex using a competitive probe.[10]Medium to HighRequires a suitable probe for the target class.
Cellular Assays Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of proteins upon ligand binding in intact cells or lysates.[11][12]Low to Medium (WB), High (MS)Provides evidence of direct target engagement in a cellular context. Can be performed without modifying the compound.[12]
Proteome-wide Mass Spectrometry Approaches (e.g., DARTS, TPP)Identifies protein targets by detecting changes in protease susceptibility (DARTS) or thermal stability (TPP) across the proteome upon compound treatment.[13][14][15]HighUnbiased, proteome-wide screening for on- and off-targets.[16]
Affinity-based Pull-down with Mass SpectrometryUses a modified (e.g., biotinylated) version of this compound to capture interacting proteins from cell lysates.[14]MediumRequires chemical modification of the compound, which may alter its binding properties.

Troubleshooting Guides

Problem 1: I am observing unexpected phenotypes in my this compound-treated cells that are inconsistent with the known on-target effects.

This could be indicative of off-target effects. The following workflow can help you investigate and mitigate these effects.

cluster_assays A Unexpected Phenotype Observed B Hypothesize Potential Off-Targets A->B C Perform Off-Target Identification Assays B->C D Analyze and Validate Hits C->D C1 Kinome Scan C2 CETSA / TPP C3 Affinity Pull-down E Mitigation Strategies D->E F Confirm On-Target Effect E->F A Cell Culture & Treatment (Vehicle vs. This compound) B Harvest & Aliquot Cells A->B C Heat Shock (Temperature Gradient) B->C D Cell Lysis (Freeze-Thaw) C->D E Centrifugation (Separate Soluble/Insoluble) D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot (Detect Target Protein) F->G H Analyze Data (Plot Melting Curves) G->H

References

Addressing Zeylenone degradation during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for zeylenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the potential degradation of this compound during storage and experimentation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound degradation.

Issue 1: Inconsistent or lower-than-expected experimental results.

  • Possible Cause: Degradation of this compound in stock solutions or during experimental procedures.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Question: When was your stock solution prepared and how has it been stored?

      • Action: Prepare a fresh stock solution of this compound in a recommended solvent such as DMSO. Compare the performance of the fresh stock to the old stock in a simple, rapid assay.

      • Recommendation: Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Assess Stability in Experimental Media:

      • Question: What are the components of your experimental medium (e.g., pH, serum content)?

      • Action: Incubate this compound in your cell culture medium (without cells) under standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Analyze the concentration of this compound at different time points using HPLC. A significant decrease in the parent compound's peak area over time indicates instability.

      • Recommendation: If degradation is observed, consider reducing the incubation time or replenishing with fresh this compound-containing medium during long-term experiments.

    • Evaluate Light Exposure:

      • Question: Are your experiments conducted under direct light?

      • Action: Protect this compound solutions and experimental setups from light by using amber vials or covering with aluminum foil.

      • Recommendation: Minimize exposure to light during all handling and experimental steps.

Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradation Products:

      • Action: If you have access to mass spectrometry (MS), analyze the unknown peaks to determine their molecular weights. This information can help in identifying potential degradation products resulting from hydrolysis or oxidation.

      • Recommendation: Compare the mass spectra of fresh and aged this compound solutions to identify peaks that appear or increase in intensity over time.

    • Perform Forced Degradation Studies:

      • Action: To intentionally generate and identify potential degradation products, subject this compound solutions to stress conditions such as acidic, basic, oxidative, and photolytic environments.[1][2][3] Analyze the resulting solutions by HPLC-MS to create a profile of potential degradants.

      • Recommendation: This information is valuable for developing a stability-indicating analytical method.

Experimental Workflow for Troubleshooting Degradation

G start Inconsistent Experimental Results or Unknown Peaks check_stock Prepare Fresh this compound Stock Solution start->check_stock compare_results Compare Activity of Fresh vs. Old Stock check_stock->compare_results stock_issue Issue Resolved: Old stock was degraded. Implement proper stock management. compare_results->stock_issue Problem Solved stock_ok Issue Persists compare_results->stock_ok No Difference test_media_stability Incubate this compound in Experimental Media (No Cells) stock_ok->test_media_stability analyze_hplc Analyze this compound Concentration by HPLC Over Time test_media_stability->analyze_hplc stable_in_media Stable in Media analyze_hplc->stable_in_media Concentration Stable unstable_in_media Unstable in Media analyze_hplc->unstable_in_media Concentration Decreases check_light Review Light Exposure During Experiments stable_in_media->check_light media_issue Potential Issue: Media components or pH contributing to degradation. unstable_in_media->media_issue light_issue Potential Issue: Photodegradation. Protect from light. check_light->light_issue further_investigation Further Investigation Needed: Consider enzymatic degradation or interactions with other reagents. check_light->further_investigation No Significant Light Exposure PI3K_AKT_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_ERK_Pathway This compound This compound RAS RAS This compound->RAS inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates STAT STAT JAK->STAT phosphorylates GeneExpression Gene Expression (Inflammation, Proliferation) STAT->GeneExpression This compound This compound This compound->JAK inhibits

References

Validation & Comparative

Zeylenone and Cisplatin: A Synergistic Combination Against Osteosarcoma

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the enhanced anti-cancer effects of co-administering Zeylenone and cisplatin in osteosarcoma, supported by experimental data and mechanistic insights.

The combination of this compound, a naturally occurring cyclohexene oxide compound, with the conventional chemotherapeutic agent cisplatin has demonstrated a significant synergistic effect in inhibiting the growth of osteosarcoma (OS) cells.[1][2] This guide provides a comprehensive overview of the experimental data supporting this synergy, details the underlying molecular mechanisms, and presents the protocols for the key experiments that validate these findings. This information is intended for researchers, scientists, and drug development professionals working on novel cancer therapies.

Quantitative Analysis of Synergistic Effects

The synergistic anti-tumor effects of this compound and cisplatin have been quantified through both in vitro and in vivo studies. The data consistently shows that the combination therapy is more effective at lower concentrations than either agent alone.

In Vitro Cytotoxicity and Synergy

The half-maximal inhibitory concentration (IC50) for this compound and cisplatin was determined in various osteosarcoma cell lines. The combination's efficacy was assessed using the Combination Index (CI), calculated by the Chou-Talalay method, where CI < 1 indicates synergy.

Table 1: IC50 and Combination Index of this compound and Cisplatin in Osteosarcoma Cell Lines

Cell LineTreatmentIC50 (µM)Combination Index (CI)
HOS This compound10.13 ± 1.21
Cisplatin24.32 ± 2.13
This compound + Cisplatin-0.58
U2OS This compound12.87 ± 1.54
Cisplatin28.15 ± 2.57
This compound + Cisplatin-0.63

Data represents the mean ± standard deviation from multiple experiments. A CI value less than 1 is indicative of a synergistic interaction.

Induction of Apoptosis

The combination of this compound and cisplatin significantly increases the rate of apoptosis in osteosarcoma cells compared to individual treatments.

Table 2: Apoptosis Rates in Osteosarcoma Cells Following Treatment

Cell LineTreatmentApoptosis Rate (%)
HOS Control2.1 ± 0.3
This compound (5 µM)10.5 ± 1.2
Cisplatin (12 µM)18.7 ± 2.1
This compound (5 µM) + Cisplatin (12 µM)45.3 ± 4.5
U2OS Control1.8 ± 0.2
This compound (5 µM)9.8 ± 1.1
Cisplatin (12 µM)16.5 ± 1.9
This compound (5 µM) + Cisplatin (12 µM)41.7 ± 4.2

Apoptosis was measured using Annexin V-FITC/PI staining followed by flow cytometry. Data are presented as mean ± SD.[3]

In Vivo Tumor Growth Inhibition

In a xenograft mouse model of osteosarcoma, the combination therapy resulted in a more pronounced reduction in tumor volume and weight compared to monotherapy.

Table 3: In Vivo Efficacy in a Xenograft Model

Treatment GroupAverage Tumor Volume (mm³)Average Tumor Weight (g)
Control1850 ± 2101.9 ± 0.2
This compound1350 ± 1501.4 ± 0.15
Cisplatin980 ± 1101.0 ± 0.1
This compound + Cisplatin350 ± 500.4 ± 0.05

Data collected at the end of the treatment period. The combination group shows a statistically significant reduction in tumor growth.[1]

Signaling Pathways and Mechanism of Action

The synergistic effect of this compound and cisplatin is attributed to their combined impact on key signaling pathways that regulate DNA damage, cell cycle, and apoptosis.[1][2] this compound enhances the efficacy of cisplatin by inhibiting the Hsp90/AKT/GSK3β signaling axis and degrading proteins in the Fanconi anemia (FA) pathway, which is involved in DNA repair.[1][2]

Synergy_Pathway cluster_0 This compound Action cluster_1 Cisplatin Action cluster_2 Signaling Cascade cluster_3 Cellular Outcomes This compound This compound Hsp90 Hsp90 This compound->Hsp90 inhibits AKT AKT Hsp90->AKT destabilizes Cisplatin Cisplatin DNA DNA Cisplatin->DNA damages DNA_damage Enhanced DNA Damage DNA->DNA_damage GSK3b GSK3β AKT->GSK3b inhibits phosphorylation FA_pathway Fanconi Anemia Pathway Proteins AKT->FA_pathway degrades FA_pathway->DNA_damage impaired repair Apoptosis Increased Apoptosis DNA_damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_damage->CellCycleArrest Necrosis Necrosis DNA_damage->Necrosis CellCycleArrest->Apoptosis MTT_Workflow start Seed Osteosarcoma Cells (e.g., HOS, U2OS) in 96-well plates incubation1 Incubate for 24h (37°C, 5% CO2) start->incubation1 treatment Treat with this compound, Cisplatin, or combination at various concentrations incubation1->treatment incubation2 Incubate for 24h treatment->incubation2 add_mtt Add MTT solution (5 mg/mL) to each well incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso readout Measure absorbance at 490 nm using a microplate reader add_dmso->readout

References

A Comparative Analysis of Zeylenone and Paclitaxel in the Treatment of Ovarian Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Zeylenone and the widely-used chemotherapeutic agent, paclitaxel, in the context of ovarian cancer. The following sections detail their mechanisms of action, present available quantitative data from in vitro studies, and outline the experimental protocols used to generate this data. This objective comparison aims to inform future research and drug development efforts in ovarian oncology.

Quantitative Data Summary

The following table summarizes the available in vitro efficacy data for this compound and paclitaxel on ovarian cancer cell lines. It is important to note that direct comparative studies are limited, and the data presented is synthesized from individual studies on each compound.

ParameterThis compoundPaclitaxelCell Line(s)
IC50 Dose-dependent decrease in viability observed; specific IC50 not reported in the primary literature reviewed.~3.19 nM - 49 nM[1][2]SKOV3
Apoptosis Significantly increased apoptosis at concentrations of 2.5, 5, and 10 µmol/L.[3]Dose-dependent induction of apoptosis.[4]SKOV3
Mechanism of Action Inhibition of the JAK/STAT signaling pathway.[3]Stabilization of microtubules, leading to mitotic arrest.Ovarian Cancer Cells

Mechanisms of Action

This compound: Emerging research indicates that this compound exerts its anti-cancer effects in ovarian carcinoma cells by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[3] This pathway is crucial for cell proliferation, differentiation, and apoptosis. By downregulating the phosphorylation of key proteins in this pathway, this compound effectively hinders cancer cell growth and promotes programmed cell death.

Paclitaxel: As a well-established anti-mitotic agent, paclitaxel's mechanism of action involves its binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is a necessary step for cell division. The stabilization of microtubules leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis.

Experimental Methodologies

The following are detailed protocols for the key experiments cited in the comparison of this compound and paclitaxel.

Cell Viability Assay (CCK-8 Assay)

This assay is utilized to determine the cytotoxic effects of a compound on cancer cells by measuring cell viability.

Protocol:

  • Cell Seeding: Ovarian cancer cells (e.g., SKOV3) are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. The plates are then incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Treatment: Following incubation, the cells are treated with various concentrations of the test compound (this compound or paclitaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Addition of CCK-8 Solution: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is employed to quantify the percentage of cells undergoing apoptosis (programmed cell death) following treatment with a compound.

Protocol:

  • Cell Treatment: Ovarian cancer cells (e.g., SKOV3) are treated with the desired concentrations of the test compound for a specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and then resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive and PI-negative cells are identified as early apoptotic cells, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis start Start: Ovarian Cancer Cell Line (e.g., SKOV3) seed Seed cells in 96-well plates start->seed treat Add varying concentrations of This compound or Paclitaxel seed->treat incubate Incubate for 24/48/72 hours treat->incubate viability Cell Viability Assay (CCK-8) incubate->viability apoptosis Apoptosis Assay (Annexin V/PI) incubate->apoptosis ic50 Calculate IC50 viability->ic50 apoptosis_rate Quantify Apoptosis Rate apoptosis->apoptosis_rate

Caption: A general experimental workflow for in vitro anti-cancer drug efficacy testing.

zeylenone_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound jak JAK This compound->jak Inhibits p_jak p-JAK jak->p_jak Phosphorylation stat STAT p_stat p-STAT stat->p_stat Phosphorylation p_jak->stat transcription Gene Transcription (Proliferation, Survival) p_stat->transcription Promotes

Caption: The inhibitory effect of this compound on the JAK/STAT signaling pathway in ovarian cancer cells.

References

Zeylenone vs. Etoposide: A Comparative Analysis of Apoptotic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the apoptotic pathways induced by zeylenone, a naturally occurring cyclohexene oxide, and etoposide, a widely used chemotherapeutic agent. By presenting key experimental data and detailed methodologies, this document aims to serve as a valuable resource for researchers investigating novel anti-cancer agents and their mechanisms of action.

Introduction to the Compounds

This compound is a natural product isolated from plants like Uvaria grandiflora. It has demonstrated significant anti-cancer activity across various cancer cell lines by inhibiting proliferation and inducing programmed cell death, or apoptosis.[1][2] Its mechanism is multifaceted, targeting several key signaling pathways within cancer cells.[3][4]

Etoposide (also known as VP-16) is a semi-synthetic derivative of podophyllotoxin used clinically to treat numerous cancers.[5] It is a well-characterized topoisomerase II inhibitor that induces DNA double-strand breaks, ultimately triggering apoptotic cell death, particularly in rapidly dividing cancer cells.[6][7]

Mechanism of Action and Apoptotic Signaling Pathways

While both compounds ultimately lead to apoptosis, their initial triggers and the signaling cascades they activate show distinct differences.

This compound: A Multi-Targeted Approach

This compound induces apoptosis by modulating several critical intracellular signaling pathways. Unlike agents that have a single, direct target, this compound appears to disrupt cancer cell homeostasis at multiple levels.

  • PI3K/Akt/mTOR and MAPK/ERK Pathways: In cervical carcinoma cells, this compound has been shown to suppress cell proliferation and induce apoptosis by attenuating the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[3] These pathways are crucial for cell survival, growth, and proliferation, and their deregulation is a hallmark of many cancers.

  • JAK/STAT Pathway: Studies in ovarian carcinoma cells have revealed that this compound inhibits the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[4] Specifically, it decreases the phosphorylation of JAK2 and STAT3, leading to reduced cell viability and increased apoptosis.[1][4]

  • Intrinsic (Mitochondrial) and Extrinsic (Death Receptor) Pathways: this compound activates both the intrinsic and extrinsic apoptotic pathways. It alters the balance of Bcl-2 family proteins, causing a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[2][4] This leads to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9.[2][4] Simultaneously, this compound can activate the extrinsic pathway, evidenced by the cleavage of caspase-8.[2] In some contexts, this is mediated by an ERK1/2/p53 signaling axis activated by the release of cytosolic Ca2+.[8]

  • Execution Phase: Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which then cleave critical cellular substrates like poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[2][8]

Zeylenone_Pathway cluster_upstream Upstream Signaling Inhibition cluster_core Core Apoptotic Machinery This compound This compound PI3K_Akt PI3K/Akt/mTOR Pathway This compound->PI3K_Akt inhibits/activates MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK inhibits/activates JAK_STAT JAK/STAT Pathway This compound->JAK_STAT inhibits/activates Ca_Release Cytosolic Ca2+ Release This compound->Ca_Release inhibits/activates Bcl2_Family Bax ↑ Bcl-2 ↓ PI3K_Akt->Bcl2_Family MAPK_ERK->Bcl2_Family JAK_STAT->Bcl2_Family Casp8 Caspase-8 Activation Ca_Release->Casp8 Mito Mitochondrial Disruption Bcl2_Family->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound's multi-targeted apoptotic pathways.
Etoposide: A DNA Damage-Centric Mechanism

Etoposide's apoptotic action is primarily initiated by its function as a topoisomerase II inhibitor.

  • DNA Damage Response: By forming a stable complex with topoisomerase II and DNA, etoposide prevents the re-ligation of DNA strands, leading to an accumulation of double-strand breaks.[6][7] This genotoxic stress activates the DNA damage response (DDR).

  • p53-Mediated Apoptosis: The tumor suppressor protein p53 plays a central role in etoposide-induced apoptosis.[9] At higher concentrations, etoposide activates the transcription-dependent functions of p53, leading to the upregulation of pro-apoptotic genes like PUMA.[9] However, the mitochondrial (transcription-independent) actions of p53 appear to be more critical for etoposide's effects, even at lower concentrations.[9]

  • Intrinsic (Mitochondrial) Pathway: The DDR and subsequent p53 activation trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome.[6] The apoptosome activates the initiator caspase-9.[6]

  • Extrinsic Pathway Involvement: There is also evidence for the involvement of the Fas ligand (FasL) pathway in etoposide-mediated apoptosis, which would activate the initiator caspase-8.[6]

  • Execution Phase: Activated caspase-8 and/or caspase-9 cleave and activate executioner caspases like caspase-3, which then orchestrate the dismantling of the cell.[6][10] Interestingly, at very low concentrations, etoposide can induce a caspase-3-independent form of apoptosis.[11]

  • Autophagy: In some cell types, such as Hep3B hepatoma cells, etoposide can concomitantly induce autophagic cell death alongside apoptosis.[5]

Etoposide_Pathway cluster_apoptosis Apoptotic Execution Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII inhibits DNA_Damage DNA Double-Strand Breaks TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 FasL FasL Pathway DNA_Damage->FasL Mito_p53 Mitochondrial p53 Action (Transcription-Independent) p53->Mito_p53 PUMA PUMA Upregulation (Transcription-Dependent) p53->PUMA CytC Cytochrome c Release Mito_p53->CytC PUMA->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation FasL->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Etoposide's DNA damage-initiated apoptotic pathway.

Quantitative Data Comparison

The following tables summarize key quantitative data from studies on this compound and etoposide, providing a direct comparison of their potency and apoptotic induction capabilities in various cell lines.

Table 1: Half-Maximal Inhibitory Concentration (IC50) Values
CompoundCell LineIncubation TimeIC50 ValueReference(s)
This compoundPC-3 (Prostate)24 h4.19 µM[2]
This compoundHCT 116 (Colon)Not Specified15 µM[12]
EtoposideSK-N-AS (Neuroblastoma)48 h~50 µM[10][13]
EtoposideMOLT-3 (Leukemia)Not Specified0.051 µM[7]
EtoposideHepG2 (Liver)Not Specified30.16 µM[7]
EtoposideHeLa (Cervical)Not Specified209.90 ± 13.42 µM[7]

Note: IC50 values can vary significantly based on the cell line and specific assay conditions used.

Table 2: Percentage of Apoptotic Cells
CompoundCell LineTreatment Conditions% Apoptotic CellsReference(s)
This compoundBAECs (Bovine Aortic Endothelial)30 µM for 24 h21.82%[8]
EtoposideMEFs (Mouse Embryonic Fibroblasts)1.5 µM for 18 h~22%[9][14][15]
EtoposideMEFs (Mouse Embryonic Fibroblasts)15 µM for 18 h~60%[9][14][15]
EtoposideSK-N-AS (Neuroblastoma)50 µM for 48 h~40%[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to study apoptosis.

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture treatment Treat with this compound or Etoposide (Dose-response & Time-course) start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis proteins Protein Analysis (Western Blot) treatment->proteins cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle analysis Data Analysis & Comparison (IC50, % Apoptosis, Protein Levels) viability->analysis apoptosis->analysis proteins->analysis cell_cycle->analysis

Caption: General experimental workflow for comparison.
Cell Viability Assay (CCK-8/MTT)

This assay measures the metabolic activity of cells, which correlates with cell viability. It is used to determine the IC50 values of the compounds.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound or etoposide for specified time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

  • Cell Preparation: Induce apoptosis by treating cells with the desired concentration of this compound or etoposide. Harvest both adherent and floating cells.

  • Washing: Wash cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[17]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[17]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16] Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade (e.g., caspases, Bcl-2 family proteins, PARP).[18][19][20]

  • Lysate Preparation: After treatment, collect cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[18]

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, total caspase-3, Bax, Bcl-2, PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity using software like ImageJ.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to identify apoptotic cells (sub-G1 peak).[21][22]

  • Cell Harvesting: Collect approximately 1 x 10^6 cells per sample after treatment.

  • Fixation: Wash cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 2 hours at -20°C.[21][23]

  • Washing: Centrifuge to remove the ethanol and wash the cell pellet with PBS.

  • Staining: Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[22]

  • Incubation: Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[22][23]

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of DNA content will show peaks corresponding to G1 and G2/M phases, with the S phase in between. Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak.

Conclusion

This compound and etoposide are both effective inducers of apoptosis in cancer cells, but they achieve this through fundamentally different mechanisms.

  • Etoposide acts via a well-defined pathway initiated by genotoxic stress . Its primary target is topoisomerase II, leading to DNA damage that robustly activates the p53-mediated mitochondrial apoptotic pathway. Its mechanism is relatively direct and heavily reliant on the DNA damage response.

  • This compound , in contrast, demonstrates a multi-targeted approach . It does not have a single primary target but instead modulates several key pro-survival signaling cascades, including PI3K/Akt, MAPK, and JAK/STAT. By inhibiting these pathways, this compound disrupts the cellular signaling network that promotes cancer cell survival, thereby tipping the balance towards apoptosis through both intrinsic and extrinsic pathways.

This comparison highlights the diverse strategies that can be employed to trigger apoptosis. While etoposide represents a classic DNA-damaging agent, this compound exemplifies a newer class of compounds that induce cell death by simultaneously disrupting multiple signaling nodes crucial for cancer cell viability. This multi-targeted nature may offer advantages in overcoming certain forms of drug resistance.

References

Battle of the Stereoisomers: A Comparative Analysis of Zeylenone Enantiomers' Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cytotoxic and apoptotic activities of (+)-Zeylenone and (-)-Zeylenone reveals comparable potent anti-tumor effects, suggesting the core molecular structure is key to its therapeutic potential. This guide synthesizes available experimental data to offer a clear comparison for researchers in oncology and drug development.

Zeylenone, a naturally occurring cyclohexene oxide first isolated from Uvaria grandiflora, has demonstrated significant anti-tumor properties across a range of cancer cell lines.[1][2][3] While the natural product, (-)-Zeylenone, has been the focus of much of the initial research, studies on its synthetic enantiomer, (+)-Zeylenone, have shed light on the structure-activity relationship and the importance of its absolute configuration.[2][3] This comparison guide consolidates the findings on both enantiomers, presenting their bioactivity, underlying mechanisms, and the experimental protocols used for their evaluation.

Comparative Bioactivity: A Look at the Numbers

Studies directly comparing the two enantiomers have indicated that both (+)-Zeylenone and (-)-Zeylenone possess potent cytotoxic activity. One study reported similar IC50 values for both enantiomers against neuroblastoma (SH-SY5Y), liver cancer (HepG2), and melanoma (B16) cell lines, suggesting that the absolute configuration may not be a critical determinant of its general anti-tumor efficacy.[4]

Cell LineEnantiomerIC50 (μM)
SH-SY5Y (+)-Zeylenone3.411 ± 0.08
(-)-Zeylenone2.916 ± 0.05
HepG2 (+)-Zeylenone4.001 ± 0.18
(-)-Zeylenone4.267 ± 0.17
B16 (+)-Zeylenone5.326 ± 0.3
(-)-Zeylenone3.873 ± 0.26

Table 1: Comparative IC50 values of this compound enantiomers against various cancer cell lines. Data extracted from a study by Sun et al. (2021).[4]

While the direct comparative data is limited, numerous studies on this compound (often without specifying the enantiomer, but likely the natural (-)-form) have established its efficacy in various cancer types, including ovarian, cervical, prostate, and colon cancer.[5][6] For instance, this compound was found to decrease the viability of human prostate cancer cells (DU145) and ovarian carcinoma SKOV3 cells in a dose-dependent manner.[5][7]

Unraveling the Mechanism: Key Signaling Pathways

This compound exerts its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanisms identified are consistent across studies focusing on different cancer types.

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis. It has been shown to decrease the mitochondrial membrane potential, leading to the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol.[5][8] This triggers a caspase cascade, involving the activation of caspase-3, -7, -8, and -9, and the cleavage of PARP.[7][8] Furthermore, this compound upregulates the expression of pro-apoptotic proteins like Bax, Fas, and FasL, while downregulating the anti-apoptotic protein Bcl-2.[5][7]

  • Inhibition of Proliferation and Cell Cycle Arrest: this compound effectively inhibits cell proliferation and can induce cell cycle arrest.[6][8] This is achieved through the downregulation of key signaling pathways that drive cell growth.

The following signaling pathways have been identified as targets of this compound:

  • JAK/STAT Pathway: In ovarian carcinoma cells, this compound has been shown to significantly decrease the phosphorylation of JAK and STAT proteins, thereby inhibiting this pathway which is crucial for cell proliferation and survival.[5]

  • PI3K/AKT/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. This compound has been found to attenuate this pathway in cervical carcinoma cells.[6][8]

  • MAPK/ERK Pathway: Another critical pathway for cell proliferation and differentiation, the MAPK/ERK pathway is also inhibited by this compound in cervical carcinoma cells.[6][8]

  • Wnt/β-catenin Pathway: In prostate cancer, this compound has been demonstrated to decrease the expression of key components of this pathway, including wnt5a, β-catenin, and cyclin D1, leading to reduced cell viability and metastasis.[7]

  • NF-κB Signaling: this compound has been shown to inhibit the NF-κB pathway in colon carcinoma cells, which in turn suppresses proliferative and metastatic markers and induces pro-apoptotic genes.[9]

Zeylenone_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptors Receptors PI3K PI3K Receptors->PI3K MAPK/ERK MAPK/ERK Receptors->MAPK/ERK JAK JAK Receptors->JAK This compound This compound This compound->PI3K inhibits This compound->MAPK/ERK inhibits This compound->JAK inhibits NF-κB NF-κB This compound->NF-κB inhibits Wnt Wnt This compound->Wnt inhibits Apoptosis Apoptosis This compound->Apoptosis induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation MAPK/ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Survival Survival NF-κB->Survival inhibits β-catenin β-catenin β-catenin->Proliferation Wnt->β-catenin

Caption: Simplified diagram of signaling pathways modulated by this compound.

Experimental Corner: Protocols for Key Assays

The following are summaries of the methodologies employed in the cited research to evaluate the bioactivity of this compound enantiomers.

Cell Viability Assay (CCK8/MTT)
  • Principle: These colorimetric assays measure cell metabolic activity. Viable cells reduce a tetrazolium salt (WST-8 in CCK8, MTT in MTT assay) to a colored formazan product, the absorbance of which is proportional to the number of living cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with various concentrations of the this compound enantiomer or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).

    • Following treatment, the CCK8 or MTT reagent is added to each well and incubated for a specified time (typically 1-4 hours).

    • The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK8).

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.[5][8]

Cell_Viability_Workflow Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound enantiomers Seed_Cells->Treat_Cells Add_Reagent Add CCK8 or MTT reagent Treat_Cells->Add_Reagent Incubate Incubate Add_Reagent->Incubate Measure_Absorbance Measure absorbance Incubate->Measure_Absorbance Analyze_Data Calculate viability and IC50 Measure_Absorbance->Analyze_Data

Caption: Workflow for cell viability assays.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Protocol:

    • Cells are treated with this compound enantiomers for a specified time.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's instructions.

    • The stained cells are analyzed by flow cytometry.[5][7]

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

  • Protocol:

    • Cells are treated with this compound enantiomers, and total protein is extracted.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-JAK, p-STAT, Bcl-2, Bax, Caspase-3).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][7]

References

Structure-Activity Relationship of Zeylenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zeylenone, a polyoxygenated cyclohexene natural product isolated from Uvaria grandiflora, has garnered significant attention in the scientific community for its diverse biological activities. Both (-)-zeylenone and its enantiomer, (+)-zeylenone, have demonstrated therapeutic potential, particularly in the realms of oncology and inflammation. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data and detailed methodologies, to aid in the ongoing research and development of more potent and selective therapeutic agents.

Anticancer Activity of this compound Derivatives

The anticancer properties of this compound derivatives have been most extensively studied in the context of glioblastoma (GBM), a highly aggressive brain tumor. Structure-activity relationship studies have revealed several key structural features that are critical for the cytotoxic effects of these compounds.

Key Structural Insights for Anticancer Activity:
  • Hydroxyl Groups at C-1 and C-2: The presence of free hydroxyl groups at the C-1 and C-2 positions of the cyclohexene ring is crucial for anticancer activity. Esterification or modification of these groups, especially with bulky substituents, leads to a significant decrease or complete loss of potency.

  • Hydroxyl Group at C-3: The hydroxyl group at the C-3 position also plays an important role in the activity. Appropriate esterification at this position can lead to an enhancement of anticancer effects.

  • α,β-Unsaturated Ketone: The α,β-unsaturated ketone moiety in the cyclohexene ring is a critical pharmacophore for the biological activity of this compound derivatives.

  • Benzoyl Group at C-1: The introduction of a benzoyl group at the C-1 position can inhibit hydrolysis, thereby increasing the metabolic stability and duration of action of the compound.

A noteworthy derivative, (1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone, referred to as CA , has emerged as a potent anti-glioblastoma agent. This compound effectively induces G0/G1 phase cell cycle arrest by interfering with the function of the Enhancer of zeste homolog 2 (EZH2), a key epigenetic regulator.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a series of (+)-zeylenone derivatives against various glioblastoma cell lines, with IC50 values representing the concentration required to inhibit 50% of cell growth.

CompoundR1R2R3U251 IC50 (µM)A172 IC50 (µM)U118 IC50 (µM)U138 IC50 (µM)G-20-07 IC50 (µM)G-20-13 IC50 (µM)
(+)-Zeylenone HHH>40>40>40>40>40>40
a AcAcAc>40>40>40>40>40>40
b HHAc15.6818.3221.4525.4119.3322.17
c HHBenzoyl10.2712.8815.7919.8214.2116.94
CA HHp-fluorobenzoyl5.16 6.44 8.21 10.33 7.19 9.56
d HHp-chlorobenzoyl7.349.1511.5614.2810.1212.87
e HHp-bromobenzoyl6.988.7710.9313.849.8511.91
f HHp-nitrobenzoyl9.8111.9214.6318.7513.5415.88
g HHp-methylbenzoyl12.3314.7617.8921.9316.4219.05
h HHp-methoxybenzoyl14.1116.9820.1424.3718.5921.66
i BenzoylHH>40>40>40>40>40>40
j HBenzoylH>40>40>40>40>40>40
k AcHH>40>40>40>40>40>40
l HAcH>40>40>40>40>40>40
m HHCinnamoyl8.9210.8413.5717.2112.0314.78
n HHFuroyl11.7613.9116.8820.9915.3718.14

Data extracted from Su, R. et al. (2024). Front. Pharmacol. 14:1326245.

Anti-inflammatory Activity of this compound Derivatives

Zeylenol, a closely related polyoxygenated cyclohexene, has demonstrated notable anti-inflammatory properties. While extensive quantitative SAR data for a series of this compound derivatives focusing on anti-inflammatory action is less readily available in the public domain, the existing research provides a strong foundation for further investigation.

Key Structural Insights for Anti-inflammatory Activity:

The structural features essential for anticancer activity, such as the polyoxygenated cyclohexene core, are also believed to be important for anti-inflammatory effects. The mechanism of action is thought to involve the inhibition of pro-inflammatory mediators.

Comparative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory and cytotoxic activities of (-)-zeylenol.

CompoundAssayCell Line/ModelActivity MetricValue
(-)-Zeylenol Xylene-induced ear edemaMouse% Inhibition52-90% (at 1 mg/ear)
CytotoxicityMDA-MB-231 (Breast)IC5054 ± 10 µM
CytotoxicityHepG2 (Liver)IC50> 80 µM

Data extracted from Seangphakdee, C. et al. (2013). ScienceAsia 39(6), 610-614.

Signaling Pathways Modulated by this compound Derivatives

This compound and its derivatives exert their biological effects by modulating key cellular signaling pathways implicated in cancer and inflammation.

EZH2 Signaling Pathway in Glioblastoma

The potent derivative CA has been shown to directly interfere with EZH2, a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). By inhibiting EZH2, CA prevents the methylation of histone H3 at lysine 27 (H3K27me3), leading to the de-repression of cyclin-dependent kinase inhibitors p27 (CDKN1B) and p16 (CDKN2A). This results in cell cycle arrest at the G0/G1 phase and subsequent inhibition of glioblastoma cell proliferation.

EZH2_Pathway cluster_0 This compound Derivative (CA) cluster_1 Epigenetic Regulation cluster_2 Cell Cycle Control cluster_3 Cellular Outcome CA CA ((1R, 2R, 3S)-3-p-fluorobenzoyl-zeylenone) EZH2 EZH2 (PRC2) CA->EZH2 inhibits H3K27me3 H3K27me3 EZH2->H3K27me3 catalyzes p27 p27 (CDKN1B) Gene H3K27me3->p27 represses p16 p16 (CDKN2A) Gene H3K27me3->p16 represses p27_p16_protein p27 & p16 Proteins p27->p27_p16_protein p16->p27_p16_protein G0G1_Arrest G0/G1 Phase Arrest p27_p16_protein->G0G1_Arrest induces Proliferation Glioblastoma Proliferation G0G1_Arrest->Proliferation inhibits

Figure 1: EZH2 signaling pathway targeted by this compound derivative CA.
PI3K/AKT/mTOR Signaling Pathway in Cervical Carcinoma

This compound has also been shown to inhibit the proliferation of cervical carcinoma cells by suppressing the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, survival, and metabolism, and its dysregulation is a common feature of many cancers. By inhibiting the phosphorylation of key components of this pathway, this compound can induce apoptosis and block tumor progression.

PI3K_AKT_mTOR_Pathway cluster_0 Upstream Signaling cluster_1 PI3K/AKT/mTOR Cascade cluster_2 Cellular Processes GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK binds PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival This compound This compound This compound->PI3K inhibits This compound->AKT inhibits This compound->mTOR inhibits

Figure 2: PI3K/AKT/mTOR pathway inhibited by this compound.

Experimental Protocols

To ensure the reproducibility and further exploration of the findings presented, this section details the methodologies for the key experiments cited in this guide.

Cell Viability Assay (CCK-8)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a culture.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Add various concentrations of the this compound derivatives to the wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound derivatives as required.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.

  • Equilibration: Wash the cells with deionized water and then incubate with TdT reaction buffer for 10 minutes.

  • Labeling: Incubate the cells with the TdT reaction cocktail containing TdT enzyme and a fluorescently labeled dUTP for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Staining: Wash the cells with PBS and counterstain the nuclei with a suitable dye (e.g., DAPI).

  • Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.

Transwell Migration and Invasion Assay

This assay is used to assess the ability of cancer cells to migrate and invade through a basement membrane matrix.

  • Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Seeding: Seed serum-starved cells (5 x 10⁴ cells) in the upper chamber in a serum-free medium.

  • Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment: Add the this compound derivative to both the upper and lower chambers.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Cell Removal: Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound derivatives for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the intensity of PI fluorescence.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histogram using appropriate software.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein samples (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., EZH2, p27, p16, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the expression levels of specific genes.

  • RNA Extraction: Extract total RNA from treated cells using a suitable kit (e.g., TRIzol).

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qRT-PCR: Perform the real-time PCR reaction using a SYBR Green master mix, the synthesized cDNA, and specific primers for the target genes (e.g., CDKN1B, CDKN2A) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to investigate the interaction between proteins and DNA in the cell.

  • Cross-linking: Cross-link proteins to DNA in treated cells using formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., EZH2) to immunoprecipitate the protein-DNA complexes.

  • Reverse Cross-linking: Reverse the cross-links to release the DNA.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • qPCR Analysis: Quantify the amount of specific DNA sequences (e.g., promoters of CDKN1B and CDKN2A) in the immunoprecipitated DNA using qPCR.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for investigating the anticancer activity and mechanism of action of this compound derivatives.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Functional Assays cluster_2 Mechanism of Action cluster_3 Outcome Synthesis Synthesis of This compound Derivatives CCK8 Cell Viability Assay (CCK-8) Synthesis->CCK8 SAR Structure-Activity Relationship (SAR) Analysis CCK8->SAR Apoptosis Apoptosis Assay (TUNEL) SAR->Apoptosis Migration Migration/Invasion Assay (Transwell) SAR->Migration CellCycle Cell Cycle Analysis (Flow Cytometry) SAR->CellCycle WesternBlot Western Blot (Protein Expression) Apoptosis->WesternBlot CellCycle->WesternBlot qRT_PCR qRT-PCR (Gene Expression) WesternBlot->qRT_PCR ChIP ChIP Assay (Protein-DNA Interaction) qRT_PCR->ChIP LeadCompound Identification of Lead Compound(s) ChIP->LeadCompound

Confirming Zeylenone-Induced Apoptosis with Caspase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Zeylenone, a naturally occurring cyclohexene oxide, has demonstrated significant anti-tumor activity in various cancer cell lines. A key mechanism underlying its efficacy is the induction of apoptosis, or programmed cell death. This guide provides a comparative overview of experimental data and methodologies used to confirm that this compound triggers this specific cell death pathway, with a focus on the pivotal role of caspase inhibitors.

Comparative Efficacy of this compound in Inducing Apoptosis

This compound has been shown to inhibit cell proliferation and induce apoptosis across multiple cancer cell types, including ovarian, cervical, and osteosarcoma cells. The apoptotic response is consistently characterized by the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. The use of pan-caspase inhibitors, such as Z-VAD-FMK, has been instrumental in verifying that the observed cell death is indeed caspase-dependent.

Cell LineThis compound ConcentrationKey Apoptotic MarkersEffect of Caspase Inhibitor (Z-VAD-FMK)Reference
HeLa (Cervical Carcinoma) Not SpecifiedIncreased cleavage of PARP, caspase-3, and caspase-7.Significantly attenuated this compound-induced apoptosis.[1][2]
CaSki (Cervical Carcinoma) Not SpecifiedIncreased cleavage of PARP, caspase-3, and caspase-7.Significantly attenuated this compound-induced apoptosis.[1][2]
SKOV3 (Ovarian Carcinoma) 2.5, 5, and 10 µmol/LIncreased mRNA and protein levels of Caspase-3, Fas, Fasl, and Bax; decreased Bcl-2.Not explicitly tested with inhibitors in this study, but caspase-3 increase is noted.[3]
Osteosarcoma Cells Not SpecifiedIncreased apoptosis detected by Annexin V-FITC.Pretreatment with Z-VAD-FMK significantly reduced apoptosis.[4]

Experimental Protocols

Verifying this compound's apoptotic mechanism involves a series of well-established molecular biology techniques.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Principle: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Treat cells with this compound, with and without a pre-treatment of a caspase inhibitor (e.g., Z-VAD-FMK).

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and is labeled with a fluorochrome (FITC). PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Western Blot Analysis for Caspase Cleavage

This technique is used to detect the activation of caspases and the cleavage of their substrates, such as PARP (poly (ADP-ribose) polymerase).

  • Procedure:

    • Treat cells with this compound for various time points.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-7, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Principle: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage. Antibodies specific to the cleaved, active forms of caspases can detect this activation. The cleavage of PARP by activated caspase-3 is a hallmark of apoptosis.

Visualizing the Mechanism

The following diagrams illustrate the proposed signaling pathways of this compound-induced apoptosis and the experimental logic for its confirmation.

G This compound This compound PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway This compound->PI3K_AKT_mTOR inhibits MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK inhibits JAK_STAT JAK/STAT Pathway This compound->JAK_STAT inhibits Mitochondria Mitochondria PI3K_AKT_mTOR->Mitochondria regulates MAPK_ERK->Mitochondria regulates JAK_STAT->Mitochondria regulates Caspase_Cascade Caspase Cascade (Caspase-9, -3, -7) Mitochondria->Caspase_Cascade activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis executes G start Treat Cells with This compound observe_apoptosis Observe Apoptosis (e.g., Annexin V Assay) start->observe_apoptosis inhibitor_pretreatment Pre-treat with Caspase Inhibitor (e.g., Z-VAD-FMK) inhibitor_pretreatment->start apoptosis_reduced Apoptosis is Significantly Reduced observe_apoptosis->apoptosis_reduced Yes apoptosis_not_reduced Apoptosis is Not Affected observe_apoptosis->apoptosis_not_reduced No conclusion_dependent Conclusion: Apoptosis is Caspase-Dependent apoptosis_reduced->conclusion_dependent conclusion_independent Conclusion: Apoptosis is Caspase-Independent apoptosis_not_reduced->conclusion_independent

References

Cross-Validation of Zeylenone's Anti-Tumor Efficacy Across Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Zeylenone, a naturally occurring cyclohexene oxide, has demonstrated significant anti-tumor activity across a spectrum of cancer models. This guide provides a comparative overview of its efficacy, delving into the quantitative data from various studies, the detailed experimental protocols used to assess its activity, and the key signaling pathways it modulates. This objective comparison is intended to support researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound.

Quantitative Assessment of Anti-Tumor Activity

The cytotoxic and anti-proliferative effects of this compound have been quantified in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values and effective concentrations from these studies are summarized below, providing a clear comparison of its potency in different cancer types.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

Cancer TypeCell LineParameterValue/Concentration RangeDuration of TreatmentReference
Prostate Cancer PC-3IC504.19 µmol/L24 hours[1]
Cervical Cancer HeLa, CaSkiEffective Conc.1.64 - 26.16 µM12, 24, 48, 72 hours[2]
Ovarian Cancer SKOV3Effective Conc.2.5, 5, 10 µmol/L24 hours[3]
Gastric Cancer SGC7901, MGC803Not SpecifiedNot SpecifiedNot Specified[4][5]

Note: "Effective Concentration" refers to the range of concentrations used in the cited studies that produced significant anti-tumor effects.

Mechanisms of Action: A Multi-Pathway Approach

This compound exerts its anti-tumor effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanisms identified across different cancer models include the induction of apoptosis and the inhibition of key oncogenic signaling cascades.

Induction of Apoptosis

A consistent finding across multiple studies is this compound's ability to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through the regulation of pro- and anti-apoptotic proteins. For instance, in ovarian carcinoma cells, this compound treatment leads to an increase in the expression of pro-apoptotic proteins such as Caspase-3, Fas, Fasl, and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[3] Similar effects on apoptosis-related proteins have been observed in prostate and cervical cancer cells.[1][2]

Modulation of Key Signaling Pathways

This compound's anti-tumor activity is underpinned by its ability to interfere with major signaling pathways that are often dysregulated in cancer:

  • JAK/STAT Pathway: In ovarian carcinoma, this compound has been shown to significantly decrease the expression of phosphorylated Janus kinase (p-JAK) and signal transducer and activator of transcription (p-STAT), indicating an inhibition of the JAK/STAT pathway.[3]

  • PI3K/AKT/mTOR Pathway: In cervical carcinoma cells, this compound attenuates the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[2]

  • MAPK/ERK Pathway: The MAPK/ERK pathway, another key regulator of cell growth and differentiation, is also inhibited by this compound in cervical cancer models.[2]

  • Wnt/β-catenin Pathway: In human prostate cancer cells, this compound has been found to repress tumor progression by downregulating the Wnt/β-catenin pathway.[6]

  • NF-κB Signaling: In colon cancer cells, this compound induces apoptosis through the suppression of NF-κB signaling.

The following diagrams illustrate a general experimental workflow for assessing this compound's activity and the signaling pathways it targets.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., PC-3, HeLa, SKOV3) Treatment This compound Treatment (Varying Concentrations & Durations) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT / CCK-8) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Xenograft Nude Mouse Xenograft Model Zeylenone_Admin This compound Administration Xenograft->Zeylenone_Admin Tumor_Measurement Tumor Growth Monitoring Zeylenone_Admin->Tumor_Measurement IHC Immunohistochemistry Tumor_Measurement->IHC

General experimental workflow for evaluating this compound.

signaling_pathways cluster_this compound cluster_Pathways cluster_Effects This compound This compound JAK_STAT JAK/STAT Pathway This compound->JAK_STAT inhibits PI3K_AKT PI3K/AKT/mTOR Pathway This compound->PI3K_AKT inhibits MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK inhibits Wnt_beta_catenin Wnt/β-catenin Pathway This compound->Wnt_beta_catenin inhibits NF_kB NF-κB Pathway This compound->NF_kB inhibits Proliferation Decreased Cell Proliferation JAK_STAT->Proliferation Apoptosis Increased Apoptosis JAK_STAT->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis MAPK_ERK->Proliferation MAPK_ERK->Apoptosis Wnt_beta_catenin->Proliferation Wnt_beta_catenin->Apoptosis Metastasis Inhibited Metastasis Wnt_beta_catenin->Metastasis NF_kB->Proliferation NF_kB->Apoptosis

References

Zeylenone's Impact on Gene Expression: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of current research reveals that Zeylenone, a naturally occurring cyclohexene oxide, induces significant gene expression changes across various cancer cell lines, primarily triggering apoptosis and inhibiting cell proliferation. This guide synthesizes findings from multiple studies to provide a comparative overview of this compound's effects on key signaling pathways and target genes, offering valuable insights for researchers, scientists, and drug development professionals.

Key Findings on Gene Expression Changes

This compound consistently demonstrates an ability to modulate genes involved in programmed cell death (apoptosis) and cell cycle regulation. In ovarian carcinoma cells, this compound treatment leads to an increase in the mRNA and protein levels of pro-apoptotic factors such as Cytochrome c, apoptosis-inducing factor (AIF), Caspase-3, Fas, FasL, and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[1] Similar effects are observed in prostate cancer cells, where this compound induces a dose-dependent apoptosis, marked by a decrease in mitochondrial membrane potential and altered expression of Bcl-2 family proteins.[2]

In cervical carcinoma, this compound has been shown to suppress cell proliferation and induce cell cycle arrest by attenuating the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][4] Furthermore, studies on colon cancer cells indicate that this compound's apoptotic and anti-proliferative effects are mediated through the suppression of NF-κB signaling.[5] This compound downregulates proliferative and metastatic markers like TNF-α, cyclin D1, PCNA, MMP-2, and MMP-9, while upregulating pro-apoptotic genes including Bax, cytochrome-c, caspase-9, and caspase-3. Research on gastric cancer corroborates these findings, showing that this compound induces mitochondrial apoptosis and inhibits migration and invasion by downregulating MMP-2/9 and inhibiting the phosphorylation of AKT and ERK.[6][7]

Comparative Data on this compound's Effects

The following tables summarize the quantitative data from various studies on the effects of this compound on different cancer cell lines.

Cell Line Assay Concentration Effect Reference
SKOV3 (Ovarian Carcinoma)CCK82.5, 5, 10 µmol/LDecreased cell viability in a dose-dependent manner.[1]
PC-3 (Prostate Carcinoma)MTTNot specifiedSignificantly higher cytotoxicity compared to noncancerous WPMY-1 cells.[2]
HeLa & CaSki (Cervical Carcinoma)MTTNot specifiedSuppressed cell proliferation.[3][4]
HCT-116 (Colon Carcinoma)MTT15 µMMaximum inhibitory effect on cell viability.
SGC7901 & MGC803 (Gastric Cancer)Annexin V-FITC/PI13.2 µM (24h)Apoptosis rates of 48.21% and 64.58% respectively.[6]

Signaling Pathways Modulated by this compound

This compound's mechanism of action involves the modulation of several key signaling pathways that are often dysregulated in cancer.

// Edges this compound -> JAK_STAT [label="Inhibits"]; this compound -> PI3K_AKT_mTOR [label="Inhibits"]; this compound -> MAPK_ERK [label="Inhibits"]; this compound -> NFkB [label="Inhibits"]; this compound -> Wnt_beta_catenin [label="Inhibits"];

PI3K_AKT_mTOR -> Bcl2 [label="Activates"]; NFkB -> Bcl2 [label="Activates"]; JAK_STAT -> Bcl2 [label="Activates"];

This compound -> FasL; FasL -> Fas; Fas -> FADD; FADD -> Pro_Casp8; Pro_Casp8 -> Casp8;

This compound -> Bax [label="Activates"]; this compound -> Bcl2 [label="Inhibits"]; Bax -> Mitochondrion; Bcl2 -> Mitochondrion [arrowhead=tee]; Mitochondrion -> CytoC; Mitochondrion -> AIF;

CytoC -> Pro_Casp9; Pro_Casp9 -> Casp9;

Casp8 -> Pro_Casp3; Casp9 -> Pro_Casp3; Pro_Casp3 -> Casp3; Casp3 -> PARP; PARP -> Cleaved_PARP; Casp3 -> Apoptosis; AIF -> Apoptosis; } this compound's multifaceted impact on cancer cell signaling pathways.

Experimental Protocols

The following methodologies are commonly employed in the cited research to assess the effects of this compound.

Cell Viability Assay (MTT Assay)
  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound or a vehicle control (DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • Following treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability relative to the control group.[2][4]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cells are treated with this compound at various concentrations and for different durations.

  • Both adherent and floating cells are collected and washed with cold PBS.

  • The cells are then resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2][6]

Western Blot Analysis
  • Following treatment with this compound, cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA protein assay kit.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-AKT, etc.).

  • After washing, the membrane is incubated with a corresponding secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[1][2][6]

Real-time Quantitative Polymerase Chain Reaction (RT-qPCR)
  • Total RNA is extracted from this compound-treated and control cells.

  • cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • RT-qPCR is performed using gene-specific primers for the target genes and a reference gene (e.g., GAPDH).

  • The relative gene expression is calculated using the 2-ΔΔCt method.[1]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Cell_Seeding Seed Cancer Cells Zeylenone_Treatment Treat with this compound Cell_Seeding->Zeylenone_Treatment Cell_Viability Cell Viability Assay (MTT) Zeylenone_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Zeylenone_Treatment->Apoptosis_Assay Protein_Analysis Protein Expression (Western Blot) Zeylenone_Treatment->Protein_Analysis Gene_Expression Gene Expression (RT-qPCR) Zeylenone_Treatment->Gene_Expression

This guide provides a consolidated overview of the current understanding of this compound's impact on gene expression in cancer cells. The presented data and methodologies offer a foundation for further research and development in the field of oncology.

References

Assessing the Selectivity of Zeylenone for Cancer Cells Over Normal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Zeylenone, a naturally occurring cyclohexene oxide, has emerged as a compound of interest in oncology research due to its demonstrated anti-tumor activities across various cancer types.[1][2] A critical aspect of any potential chemotherapeutic agent is its ability to selectively target cancer cells while minimizing toxicity to normal, healthy cells. This guide provides a comparative analysis of this compound's selectivity, supported by experimental data and detailed methodologies, to aid in the assessment of its therapeutic potential.

Data Presentation: Cytotoxicity Comparison

The selectivity of a compound is often quantified by comparing its half-maximal inhibitory concentration (IC50) against cancerous and non-cancerous cell lines. The Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a measure of this differential cytotoxicity. An SI value greater than 1.0 suggests a degree of selectivity for cancer cells.

Studies have shown that this compound exhibits significantly higher cytotoxicity towards various cancer cell lines compared to normal cell lines.[3][4][5]

Cell LineCell TypeCancer TypeThis compound IC50 (µM) at 24hSelectivity Index (SI)Reference
PC-3 CancerProstate Carcinoma4.19>5.97[3]
WPMY-1 NormalProstate Stromal>25 (approx.)-[2][3]
HOS CancerOsteosarcoma~5.0>5.0[2]
U2OS CancerOsteosarcoma~6.5>3.8[2]
HeLa CancerCervical Carcinoma6.1Not Available
CaSki CancerCervical Carcinoma3.3Not Available

*IC50 values for WPMY-1, HOS, and U2OS are estimated from published growth inhibition charts. The SI for PC-3 is calculated using the estimated IC50 for the normal WPMY-1 cell line.

The data indicates that this compound is considerably more potent against prostate and osteosarcoma cancer cells than against normal prostate stromal cells. For instance, the IC50 for PC-3 prostate cancer cells was 4.19 µM, while the IC50 for the normal WPMY-1 cell line was estimated to be above 25 µM, yielding a high selectivity index.[2][3]

Mechanisms of Selective Action

This compound's selective anti-cancer activity is attributed to its ability to modulate multiple signaling pathways that are often dysregulated in cancer, leading to the induction of apoptosis (programmed cell death).

Key Signaling Pathways Targeted by this compound in Cancer Cells:

  • Mitochondrial Apoptosis Pathway: this compound induces apoptosis in gastric and prostate cancer cells by disrupting the mitochondrial membrane potential.[3] This leads to the release of pro-apoptotic factors and the activation of caspases, a family of proteases that execute cell death.[3] Specifically, it upregulates the pro-apoptotic protein Bax while downregulating anti-apoptotic proteins like Bcl-2.[6]

  • PI3K/Akt/mTOR and MAPK/ERK Pathways: In cervical carcinoma cells, this compound has been shown to suppress the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.[7][8] These pathways are crucial for cell proliferation, survival, and growth, and their inhibition contributes to the anti-tumor effects of this compound.[7]

  • JAK/STAT Pathway: In ovarian carcinoma, this compound inhibits the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is involved in cell proliferation and apoptosis.[6]

  • Wnt/β-catenin Pathway: this compound has been found to decrease the viability and metastasis of human prostate cancer cells by downregulating the Wnt/β-catenin signaling pathway.[1]

Mandatory Visualizations

G cluster_0 In Vitro Culture cluster_1 Treatment cluster_2 Analysis cluster_3 Data Output CancerCells Cancer Cell Lines (e.g., PC-3, HOS) This compound This compound Treatment (Concentration Gradient) CancerCells->this compound NormalCells Normal Cell Line (e.g., WPMY-1) NormalCells->this compound MTT MTT Assay (Cell Viability) This compound->MTT ApoptosisAssay Flow Cytometry (Apoptosis Analysis) This compound->ApoptosisAssay IC50 IC50 Values MTT->IC50 SI Selectivity Index (SI) IC50->SI

Caption: Experimental workflow for assessing this compound's selectivity.

G cluster_0 Signaling Pathway Inhibition cluster_1 Mitochondrial Pathway cluster_2 Apoptosis Execution This compound This compound PI3K_AKT PI3K/Akt/mTOR This compound->PI3K_AKT inhibits MAPK_ERK MAPK/ERK This compound->MAPK_ERK inhibits JAK_STAT JAK/STAT This compound->JAK_STAT inhibits Bcl2 Bcl-2 (Anti-apoptotic) Downregulation This compound->Bcl2 Bax Bax (Pro-apoptotic) Upregulation This compound->Bax Mito Mitochondrial Disruption Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome C Release Mito->CytC Caspases Caspase Activation (Caspase-3, -9) CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound's mechanism of apoptosis induction in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the assessment of this compound's activity.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells (e.g., PC-3, WPMY-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0 to 50 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C in a humidified atmosphere.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11]

Protocol:

  • Cell Preparation: Seed and treat cells with this compound as described for the viability assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The available experimental data strongly suggests that this compound exhibits a favorable selectivity profile, demonstrating significantly higher cytotoxicity against multiple cancer cell lines—including prostate, osteosarcoma, and cervical cancer—than against normal cells.[1][2][3] This selectivity appears to be mediated by its ability to interfere with oncogenic signaling pathways that are hyperactive in cancer cells, leading to the induction of apoptosis.[6][7] These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical investigation in cancer therapy. The detailed protocols provided herein offer a foundation for researchers to rigorously evaluate and build upon these initial discoveries.

References

Safety Operating Guide

Safe Disposal of Zeylenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: As a trusted partner in research and development, we are committed to providing comprehensive safety information that extends beyond the point of sale. This document outlines the essential procedures for the proper disposal of Zeylenone, a cyclohexene oxide with significant antitumour and antiproliferative properties. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

This compound, used in research for its potential in cancer therapy, is categorized as a cytotoxic substance.[1][2] Therefore, its disposal must follow stringent protocols for hazardous waste management to mitigate risks to personnel and the environment.

I. Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Butyl rubber or neoprene gloves are recommended.[3]

  • Eye Protection: A full-face mask or safety goggles should be worn.[3]

  • Protective Clothing: A lab coat or gown is mandatory.

All handling of this compound and its waste should be conducted within a certified biological safety cabinet or a designated containment area to prevent aerosolization and exposure.[4]

II. Waste Segregation and Containerization

Proper segregation of cytotoxic waste is the first and most critical step in the disposal process. All materials that have come into contact with this compound must be treated as cytotoxic waste.[5]

Key Segregation Steps:

  • Identify Cytotoxic Waste: This includes unused this compound, contaminated labware (e.g., vials, pipettes, culture flasks), contaminated PPE, and any materials used for cleaning spills.[6]

  • Use Designated Containers:

    • Solids: Place all solid waste, such as contaminated gloves, gowns, and labware, into a designated red cytotoxic waste container lined with a thick, clear bag and labeled "Cytotoxic Waste".[5][6]

    • Sharps: All contaminated sharps, including needles, syringes, and ampoules, must be placed in a puncture-proof sharps container that is clearly labeled with a cytotoxic sticker.[5][6]

    • Liquids: While specific liquid waste procedures for this compound are not detailed, as a general practice for cytotoxic compounds, liquid waste should be collected in a leak-proof, clearly labeled container. Chemical neutralization may be an option for some cytotoxic agents if incineration is not available, but this must be done in accordance with institutional and regulatory guidelines.[5]

III. Disposal Protocol: A Step-by-Step Guide

  • Waste Collection: At the point of generation, immediately place all this compound-contaminated materials into the appropriate, color-coded, and labeled cytotoxic waste containers.[6]

  • Container Sealing: Once a container is three-quarters full, securely seal it to prevent any leakage. Do not overfill containers.

  • Surface Decontamination: After sealing the waste containers, decontaminate the exterior surfaces of the containers and the work area.

  • Temporary Storage: Store the sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with a cytotoxic hazard symbol.

  • Final Disposal: The final disposal of cytotoxic waste must be carried out by a licensed hazardous waste management company. The primary and recommended method for the destruction of cytotoxic waste is incineration.[5][7] Never dispose of cytotoxic waste in the general trash, down the drain, or as biohazardous waste unless it is also infectious.

IV. Spill Management

In the event of a spill, immediate action is required to minimize exposure and environmental contamination.

  • Small Spills (<5 mL or 5 g):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with absorbent pads.

    • Clean the area with a suitable decontamination solution.

    • Collect all contaminated cleaning materials and place them in the cytotoxic waste container.

  • Large Spills (>5 mL or 5 g):

    • Evacuate the area immediately.

    • Notify the laboratory supervisor and the institutional safety officer.

    • Restrict access to the spill area.

    • Follow the institution's specific procedures for large hazardous material spills.

Data Summary: this compound Properties

PropertyInformation
Chemical Name This compound
CAS Number 193410-84-3[1]
Molecular Formula C21H18O7[1]
Description A naturally occurring cyclohexene oxide with antitumour and antiproliferative activity. It has been shown to inhibit cervical cancer cell proliferation and induce apoptosis.[1][2]
Primary Hazard Cytotoxic. Suspected of having genotoxic, mutagenic, or teratogenic effects.[6]
Handling Use appropriate PPE and handle in a containment system (e.g., biological safety cabinet).[4]
Storage Store locked up at -20°C.[1][3]

Experimental Workflow: this compound Disposal

ZeylenoneDisposalWorkflow cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_containerization Containerization cluster_final_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Gown, Eye Protection) Generation This compound Use in Experiment PPE->Generation WasteContainers Prepare Labeled Cytotoxic Waste Containers WasteContainers->Generation SolidWaste Contaminated Solids (PPE, Labware) Generation->SolidWaste generates SharpWaste Contaminated Sharps (Needles, Syringes) Generation->SharpWaste generates RedContainer Place in Red Cytotoxic Container SolidWaste->RedContainer SharpsContainer Place in Cytotoxic Sharps Container SharpWaste->SharpsContainer Seal Seal Containers When 3/4 Full RedContainer->Seal SharpsContainer->Seal Storage Store in Designated Secure Area Seal->Storage Collection Collection by Licensed Hazardous Waste Vendor Storage->Collection Incineration Incineration Collection->Incineration

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Zeylenone

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling of Zeylenone, a naturally occurring cyclohexene oxide with potential cytotoxic properties. Given the absence of a publicly available, detailed Safety Data Sheet (SDS) specifically for this compound, this guide is based on established best practices for handling potent, potentially hazardous compounds in a laboratory setting. All personnel must supplement these guidelines with a thorough risk assessment specific to their experimental protocols.

Personal Protective Equipment (PPE)

The primary goal of Personal Protective Equipment is to establish a barrier between the handler and the chemical, minimizing the risk of exposure through inhalation, dermal contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended Specifications
Hand Protection Disposable, chemical-resistant glovesNitrile or neoprene gloves. Always use double gloves.
Eye/Face Protection Safety glasses with side shieldsChemical splash goggles or a full-face shield.
Body Protection Laboratory coatA disposable, solid-front, back-closing gown.
Respiratory Protection Not generally required for small quantities in a ventilated enclosure.A NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary if working with powders outside of a fume hood or if aerosolization is possible.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is critical to ensure the safety of all laboratory personnel. The following step-by-step procedures should be followed when handling this compound.

2.1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet.

  • Ventilation: Ensure adequate ventilation to minimize the concentration of airborne contaminants.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly. A spill kit appropriate for cytotoxic compounds should be available.

2.2. Handling Procedures:

  • Don PPE: Before entering the designated handling area, don the appropriate PPE as outlined in the table above.

  • Prepare Work Surface: Cover the work surface with absorbent, plastic-backed paper.

  • Weighing: If handling a powdered form, weigh the compound carefully to avoid generating dust.

  • Reconstitution: If preparing solutions, add the solvent slowly to the this compound to prevent splashing.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and hazard warnings.

  • Transport: When transporting this compound solutions, use a secondary, shatterproof container.

2.3. Post-Handling Procedures:

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves, gown, face/eye protection).

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste StreamDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, gowns) Dispose of as hazardous waste.
Liquid Waste Collect in a clearly labeled, sealed, and chemical-resistant container for hazardous waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Evacuate the area. If the spill is small, and you are trained to do so, use a spill kit to absorb the material. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department.

Visual Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_cleanup 3. Post-Handling & Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & PPE prep_area->gather_materials Ensure availability don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to handling conduct_work Perform Experimental Work (Weighing, Reconstitution) don_ppe->conduct_work label_containers Label All Containers conduct_work->label_containers decontaminate Decontaminate Surfaces & Equipment label_containers->decontaminate Complete work dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill Spill exposure Exposure

Caption: Logical workflow for the safe handling of this compound.

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Feasible Synthetic Routes

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。